Product packaging for Tetradecahydrophenanthrene(Cat. No.:CAS No. 2108-89-6)

Tetradecahydrophenanthrene

Cat. No.: B1634074
CAS No.: 2108-89-6
M. Wt: 192.34 g/mol
InChI Key: GNMCGMFNBARSIY-UHFFFAOYSA-N
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Description

Tetradecahydrophenanthrene is a useful research compound. Its molecular formula is C14H24 and its molecular weight is 192.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91521. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24 B1634074 Tetradecahydrophenanthrene CAS No. 2108-89-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2108-89-6

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene

InChI

InChI=1S/C14H24/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h11-14H,1-10H2

InChI Key

GNMCGMFNBARSIY-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCC3C2CCCC3

Canonical SMILES

C1CCC2C(C1)CCC3C2CCCC3

Other CAS No.

5743-97-5
29966-04-9

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Tetradecahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a fully saturated polycyclic aliphatic hydrocarbon with the chemical formula C₁₄H₂₄. This molecule is derived from the catalytic hydrogenation of phenanthrene (B1679779), an aromatic hydrocarbon. The perhydrophenanthrene core structure is a key component in a variety of biologically active molecules, including steroids and other natural products. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug design. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that due to the existence of multiple stereoisomers, some of these properties may vary depending on the specific isomer.

PropertyValueReference(s)
Chemical Formula C₁₄H₂₄[1][2]
Molecular Weight 192.34 g/mol [1][3]
CAS Number 5743-97-5[1][3]
Melting Point -3 °C[4]
Boiling Point 273.7 °C at 760 mmHg[4]
Density 0.914 g/cm³[4]
Refractive Index 1.5011[4]
Flash Point 105.1 °C[4]
Vapor Pressure 0.00945 mmHg at 25°C[4]
LogP 4.393[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 0[4]
Rotatable Bond Count 0[4]

Stereoisomerism

The structure of this compound allows for a number of stereoisomers due to the presence of multiple chiral centers. The fusion of the three cyclohexane (B81311) rings can occur in various cis and trans configurations, leading to different spatial arrangements of the molecule. Several stereoisomers have been identified and studied, including cis,syn,cis-perhydrophenanthrene and trans,syn,trans-perhydrophenanthrene. The specific stereochemistry can significantly influence the molecule's physical properties and biological activity.

Experimental Protocols

Synthesis via Catalytic Hydrogenation of Phenanthrene

The most common method for the synthesis of this compound is the catalytic hydrogenation of phenanthrene. This process involves the addition of hydrogen across the double bonds of the aromatic rings in the presence of a metal catalyst.

Reaction:

C₁₄H₁₀ + 7H₂ → C₁₄H₂₄

Catalysts:

A variety of catalysts can be employed for this reaction, with nickel-based and platinum-group metal catalysts being the most common. Examples include:

  • Nickel-based catalysts: Ni/NiAlOx has been shown to be effective for the complete saturation of phenanthrene.

  • Platinum-group metal catalysts: Pt/C, Pd/C, and Rh/C are also highly effective, often under milder conditions than nickel catalysts.

General Procedure:

  • A high-pressure autoclave reactor is charged with phenanthrene and a suitable solvent (e.g., decalin, hexane).

  • The chosen catalyst is added to the mixture.

  • The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.

  • The reaction mixture is heated to the desired temperature and stirred vigorously to ensure efficient mixing and mass transfer.

  • Reaction parameters such as temperature, pressure, and reaction time are optimized depending on the catalyst used. Typical conditions can range from 100-200°C and 50-100 atm of hydrogen pressure.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenanthrene Phenanthrene Reactor High-Pressure Reactor Phenanthrene->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst Catalyst->Reactor Hydrogenation Catalytic Hydrogenation (Heat, Pressure, Stirring) Reactor->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Product This compound Purification->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Purification

Purification of the synthesized this compound is crucial to remove any unreacted starting material, partially hydrogenated intermediates, and catalyst residues. A combination of the following techniques is typically employed:

  • Fractional Distillation: Due to the relatively high boiling point of this compound, vacuum fractional distillation is the preferred method for separating it from lower-boiling impurities and any remaining solvent. The efficiency of the separation will depend on the boiling points of the components in the mixture.

  • Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for separating the different stereoisomers of this compound, as well as for removing polar impurities.

  • Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be a highly effective purification method.

Spectral Properties

The characterization of this compound relies heavily on various spectroscopic techniques.

Technique Expected Features
¹H NMR The proton NMR spectrum is expected to show a complex series of overlapping multiplets in the aliphatic region (typically 1-2 ppm). The specific chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule.
¹³C NMR The carbon NMR spectrum will display signals in the aliphatic region (typically 20-50 ppm). The number of unique signals will depend on the symmetry of the specific stereoisomer. For example, a highly symmetrical isomer will show fewer signals than an asymmetrical one.
Infrared (IR) Spectroscopy The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The absence of signals in the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (1500-1600 cm⁻¹) regions confirms the complete saturation of the aromatic rings.
Mass Spectrometry (MS) The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will involve the loss of alkyl fragments (e.g., CH₃, C₂H₅) and cleavage of the fused ring system.

Biological Relevance and Drug Development

While this compound itself is not known to have significant biological activity, its rigid, three-dimensional scaffold is a key structural motif in many biologically active compounds.

Scaffold for Drug Design

The perhydrophenanthrene core is a privileged scaffold in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. This scaffold is found in a wide range of therapeutic agents, including steroids, which have diverse physiological effects.

Potential in Neurodegenerative Diseases

Recent research has explored derivatives of perhydrophenanthrene as potential therapeutic agents for neurodegenerative diseases. For example, dihydrofuran-fused perhydrophenanthrenes have been shown to exhibit potent dendritic and axonal regeneration activities, suggesting a potential role in the treatment of Alzheimer's disease.[1] This activity points towards the modulation of neurotrophic signaling pathways that promote neuronal survival and growth.

Below is a simplified diagram illustrating the potential role of perhydrophenanthrene derivatives in promoting neuronal regeneration.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_outcome Outcome PHP_Derivative Perhydrophenanthrene Derivative Receptor Neuronal Receptor PHP_Derivative->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Gene_Expression Gene Expression (Growth Factors, etc.) Signaling_Cascade->Gene_Expression Modulates Dendritic_Growth Dendritic Growth and Branching Gene_Expression->Dendritic_Growth Promotes Axonal_Elongation Axonal Elongation and Repair Gene_Expression->Axonal_Elongation Promotes

Figure 2: Potential mechanism of perhydrophenanthrene derivatives in promoting neuronal regeneration.

Conclusion

This compound is a fundamental saturated polycyclic hydrocarbon with a rich stereochemistry. While its direct biological applications are limited, its rigid framework serves as a vital scaffold in the design and synthesis of new therapeutic agents. The information provided in this guide on its physicochemical properties, synthesis, and spectral characterization offers a solid foundation for researchers and drug development professionals working with this important chemical entity. Further exploration of its derivatives holds promise for the discovery of novel drugs, particularly in the area of neurodegenerative diseases.

References

An In-depth Technical Guide to the Synthesis of Perhydrophenanthrene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The perhydrophenanthrene scaffold is a crucial structural motif present in a wide array of natural products, including steroids and terpenoids, exhibiting significant biological activities. The stereocontrolled synthesis of its various stereoisomers is a key challenge in synthetic organic chemistry and is of paramount importance for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to access perhydrophenanthrene stereoisomers, with a focus on catalytic hydrogenation and Diels-Alder reactions.

Catalytic Hydrogenation of Phenanthrene (B1679779)

Catalytic hydrogenation of phenanthrene is a direct approach to obtain perhydrophenanthrene. The stereochemical outcome of this reaction is highly dependent on the catalyst, reaction conditions, and the hydrogenation pathway. The process typically involves the sequential saturation of the aromatic rings, leading to various partially hydrogenated intermediates before complete saturation to perhydrophenanthrene.

The hydrogenation of phenanthrene to perhydrophenanthrene is a consecutive reaction process. Intermediates such as 9,10-dihydrophenanthrene, 1,2,3,4-tetrahydrophenanthrene, and various octahydrophenanthrene isomers are formed along the reaction pathway. The saturation of the final aromatic ring, particularly in octahydrophenanthrene, is often the rate-determining step due to steric hindrance and competitive adsorption onto the catalyst surface.[1][2]

G Phenanthrene Phenanthrene Dihydrophenanthrene Dihydrophenanthrene Phenanthrene->Dihydrophenanthrene +H2 Tetrahydrophenanthrene Tetrahydrophenanthrene Dihydrophenanthrene->Tetrahydrophenanthrene Octahydrophenanthrene Octahydrophenanthrene Tetrahydrophenanthrene->Octahydrophenanthrene +H2 Perhydrophenanthrene Perhydrophenanthrene Octahydrophenanthrene->Perhydrophenanthrene +H2

Figure 1: Generalized Hydrogenation Pathway of Phenanthrene.

A variety of catalysts have been employed for the complete hydrogenation of phenanthrene. These include both precious and non-precious metal catalysts.

  • Precious Metal Catalysts: Platinum (Pt) and Palladium (Pd) based catalysts are highly active for the hydrogenation of polycyclic aromatic hydrocarbons. For instance, a 0.5% Pt/Ni/NiAlOx catalyst achieved a phenanthrene conversion of 96% with a 67% selectivity for perhydrophenanthrene.[3] Direct hydrogenation of phenanthrene with Pt in acetic acid can yield a mixture of cis-syn-cis and other isomers.[4]

  • Non-Precious Metal Catalysts: Nickel-based catalysts are more commonly used due to their lower cost. Ni/NiAlOx catalysts have shown excellent performance, with a Ni/NiAlOx-650 catalyst displaying 98% initial selectivity to perhydrophenanthrene at 300°C and 5 MPa of H2.[1] Raney Ni at high pressure and temperature has been reported to produce a mixture of all possible perhydrophenanthrene isomers.[4]

CatalystTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Perhydrophenanthrene Selectivity (%)Reference
0.5% Pt/Ni/NiAlOx--9667[3]
Ni/NiAl spinel (Pd:B=100:0.003:1)3005.099.599.2[3]
Ni/NiAlOx-6503005.0-98 (initial)[1]
Sulfided CoMo/Al2O33506.9 (H2 partial)--[3]
NiMo/Al2O33457.1 (H2 partial)--[3]

Table 1: Quantitative Data for Phenanthrene Hydrogenation.

The following is a representative experimental protocol for the hydrogenation of phenanthrene in a fixed-bed reactor, based on procedures described in the literature.[1][2]

  • Catalyst Preparation: A series of Ni/NiAlOx catalysts are synthesized, for instance, by a co-precipitation method followed by calcination at a specific temperature (e.g., 650°C).

  • Catalyst Reduction: The catalyst is placed in a fixed-bed reactor and reduced in situ. This is typically done by heating to around 520°C at a controlled rate (e.g., 3°C/min) under a flow of hydrogen (e.g., 50 mL/min) and holding for several hours (e.g., 5 hours).

  • Hydrogenation Reaction:

    • After reduction, the reactor is cooled to the desired reaction temperature (e.g., 280-300°C) under a continuous hydrogen flow.

    • A solution of phenanthrene in a suitable solvent (e.g., 1.0 wt% in decalin) is fed into the reactor at a specific rate (e.g., 6 mL/h).

    • The reaction is carried out under high pressure (e.g., 5.0 MPa of H2) with a continuous flow of hydrogen (e.g., 60 mL/min).

  • Product Analysis: The reaction products are collected and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenanthrene and the selectivity for perhydrophenanthrene and other products.

G cluster_prep Catalyst Preparation & Activation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Prep Catalyst Synthesis (e.g., co-precipitation) Calc Calcination (e.g., 650°C) Prep->Calc Red In-situ Reduction (H2 flow, ~520°C) Calc->Red React Fixed-Bed Reactor (e.g., 300°C, 5 MPa H2) Red->React Feed Feed Introduction (Phenanthrene in decalin) Feed->React Collect Product Collection React->Collect Analyze GC-MS Analysis Collect->Analyze

Figure 2: Experimental Workflow for Phenanthrene Hydrogenation.

Diels-Alder Reaction Strategies

The Diels-Alder reaction is a powerful tool for the stereocontrolled construction of the perhydrophenanthrene ring system. This [4+2] cycloaddition reaction allows for the formation of the six-membered rings with predictable stereochemistry, which is crucial for the synthesis of specific stereoisomers. Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully applied.

The IMDA reaction is particularly effective for establishing the relative stereochemistry of the newly formed rings. A key advantage is the ability to control the stereochemistry at the ring junctions. For instance, the synthesis of (±)-fichtelite, a natural product with a perhydrophenanthrene core, was achieved via an intramolecular Diels-Alder reaction of a triene precursor, which upon heating, transformed into a tricyclic ketone intermediate.[5]

G Triene Acyclic Triene Precursor TransitionState [Intramolecular Diels-Alder Transition State] Triene->TransitionState Heat Tricyclic Tricyclic Ketone (Perhydrophenanthrene Core) TransitionState->Tricyclic Fichtelite (+/-)-Fichtelite Tricyclic->Fichtelite Further Transformations G Substrate1 β-nitrostyrene-tethered 2,5-cyclohexadienone Domino Domino 1,4-/1,4-Addition Desymmetrization Substrate1->Domino Substrate2 Enolizable Nucleophile Substrate2->Domino Catalyst Chiral Squaramide Catalyst Catalyst->Domino Product Enantioenriched Hydrophenanthrenone Domino->Product

References

An In-depth Technical Guide to the Stereochemistry and Configuration of Tetradecahydrophenanthrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and configuration of tetradecahydrophenanthrene isomers, also known as perhydrophenanthrenes. This saturated tricyclic hydrocarbon system presents a fascinating case study in stereoisomerism and conformational analysis, with implications for the design and synthesis of novel therapeutic agents and materials.

Introduction to this compound Stereoisomers

This compound (C₁₄H₂₄) is a fully saturated derivative of phenanthrene (B1679779). The hydrogenation of the aromatic rings introduces multiple stereocenters, leading to a variety of stereoisomers. The core structure consists of three fused cyclohexane (B81311) rings, and the spatial arrangement of these rings relative to one another defines the overall shape and properties of each isomer.

The nomenclature of these isomers typically describes the relative stereochemistry at the ring junctions. Common isomers include trans-anti-trans, trans-syn-trans, cis-anti-trans, cis-syn-trans, cis-syn-cis, and cis-anti-cis configurations. These different arrangements result in distinct conformational preferences and thermodynamic stabilities. Understanding these relationships is crucial for predicting the behavior of molecules containing this scaffold in biological and chemical systems.

Conformational Analysis and Relative Stabilities

The relative stability of the this compound isomers is primarily determined by the strain energy arising from gauche-butane interactions and 1,3-diaxial interactions within the fused cyclohexane rings. Computational studies, particularly those employing molecular mechanics force fields like MM2, have been instrumental in elucidating the energetic landscape of these isomers.

One of the most stable isomers is the trans-anti-trans configuration, which allows all three cyclohexane rings to adopt a stable chair conformation with minimal steric strain. In contrast, isomers with syn relationships or cis ring fusions often force one or more rings into higher-energy twist-boat or boat conformations, leading to increased strain energy. For instance, the trans-syn-trans isomer is significantly less stable than the trans-anti-trans isomer due to unfavorable steric interactions.

Table 1: Calculated Relative Energies of this compound Isomers

Isomer ConfigurationRelative Energy (kcal/mol)
trans-anti-trans0.00
trans-syn-trans5.70
cis-anti-trans2.30
cis-syn-trans4.50
cis-syn-cis5.30
cis-anti-cis2.90

Note: These values are based on molecular mechanics calculations and represent the relative strain energies. The actual energy differences may vary depending on the computational method and experimental conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the various stereoisomers of this compound. The chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between adjacent protons, which are dictated by the conformation of the ring system.

In general, large coupling constants (typically 8-12 Hz) are observed for axial-axial protons with a dihedral angle of approximately 180°, while smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions with dihedral angles of approximately 60°. By analyzing the complex splitting patterns in the ¹H NMR spectrum, the relative stereochemistry of the protons at the ring junctions can be deduced, allowing for the assignment of the isomer's configuration.

Table 2: Representative ¹H NMR Coupling Constants for Different Proton Interactions

Proton InteractionDihedral Angle (approx.)Typical ³JHH (Hz)
Axial-Axial180°8 - 12
Axial-Equatorial60°2 - 5
Equatorial-Equatorial60°2 - 5

Note: These are general ranges for cyclohexane systems and the exact values for this compound isomers may vary.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific this compound isomers is a challenging task that often involves stereocontrolled reactions. A common approach is the catalytic hydrogenation of phenanthrene or its partially hydrogenated derivatives. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome of the reduction.

General Protocol for Catalytic Hydrogenation of Phenanthrene:

  • Catalyst Preparation: A suitable catalyst, such as rhodium on alumina (B75360) or platinum oxide, is suspended in a solvent like ethanol (B145695) or acetic acid in a high-pressure autoclave.

  • Reaction Setup: Phenanthrene is added to the autoclave under an inert atmosphere.

  • Hydrogenation: The autoclave is pressurized with hydrogen gas (typically 100-200 atm) and heated to a specific temperature (e.g., 100-150 °C). The reaction is stirred vigorously for an extended period (24-48 hours).

  • Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield a mixture of this compound isomers.

G cluster_synthesis Synthesis Workflow Phenanthrene Phenanthrene Autoclave Autoclave Reaction Phenanthrene->Autoclave Catalyst Catalyst (e.g., Rh/Al2O3) Catalyst->Autoclave Solvent Solvent (e.g., Ethanol) Solvent->Autoclave H2 High Pressure H2 H2->Autoclave Filtration Filtration Autoclave->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Isomer_Mixture Mixture of Isomers Evaporation->Isomer_Mixture G cluster_separation Separation Workflow Isomer_Mixture Isomer Mixture in Solvent Injector GC Injector Isomer_Mixture->Injector GC_Column Capillary Column Injector->GC_Column Detector Detector (FID) GC_Column->Detector Oven Temperature Programmed Oven Chromatogram Chromatogram Detector->Chromatogram G cluster_logic Stereochemical Assignment Logic Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation Synthesis->Separation NMR NMR Spectroscopy Separation->NMR Xray X-ray Crystallography Separation->Xray Coupling_Constants Coupling Constants NMR->Coupling_Constants Structure_Assignment Definitive Structure Assignment Xray->Structure_Assignment Computational Computational Modeling Relative_Energies Relative Energies Computational->Relative_Energies Coupling_Constants->Structure_Assignment Relative_Energies->Structure_Assignment

An In-depth Technical Guide to Tetradecahydrophenanthrene Isomers: CAS Registry Numbers, Physicochemical Data, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of specific isomers of Tetradecahydrophenanthrene, also known as perhydrophenanthrene. It includes a detailed compilation of their Chemical Abstracts Service (CAS) registry numbers, key physicochemical data, and summaries of experimental protocols for their synthesis and separation. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, stereochemistry, and drug development.

CAS Registry Numbers and Stereochemistry

This compound (C₁₄H₂₄) is a saturated tricyclic hydrocarbon with multiple stereoisomers due to the presence of several chiral centers. The spatial arrangement of hydrogen atoms at the ring junctions defines the specific isomer. The CAS registry numbers for a number of these isomers have been identified and are crucial for unambiguous substance identification in research and regulatory contexts.

Below is a table summarizing the CAS registry numbers for various this compound isomers.

Stereochemical DescriptorCommon Name/SynonymCAS Registry Number
(4aα, 4bα, 8aβ, 10aβ)--27389-76-0[1]
(4aα, 4bβ, 8aα, 10aα)-cis-anti-trans-Perhydrophenanthrene27389-73-7
(4aα, 4bβ, 8aβ, 10aα)--27389-74-8
(4aα, 4bβ, 8aα, 10aβ)-trans,anti,trans-Perhydrophenanthrene2108-89-6
(4aα, 4bα, 8aα, 10aβ)-trans-syn-cis-Perhydrophenanthrene27425-35-0[2][3]
-cis,syn,cis-Perhydrophenanthrene26634-41-3
Unspecified Isomer MixturePerhydrophenanthrene5743-97-5

Quantitative Physicochemical Data

Thermochemical data, such as the enthalpy of isomerization, provides insight into the relative stabilities of the different stereoisomers. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a key source for such quantitative data.

ReactionEnthalpy of Reaction (ΔrH°)MethodReference
Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- = Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aα)-29.8 kJ/molEquilibrium Constant (GC)Honig and Allinger, 1985[4]
Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- = Perhydrophenanthrene, (4aα, 4bα, 8aβ, 10aβ)-95.69 kJ/molEquilibrium Constant (GC)Honig and Allinger, 1985[5]

Experimental Protocols

The synthesis and separation of specific this compound isomers are critical for their detailed study. The following sections summarize methodologies reported in the scientific literature.

Synthesis via Catalytic Hydrogenation of Phenanthrene

The most common route to this compound isomers is the catalytic hydrogenation of phenanthrene. The choice of catalyst, temperature, and pressure significantly influences the resulting isomer distribution.

General Procedure: The hydrogenation is typically carried out in a high-pressure reactor. Phenanthrene is mixed with a suitable solvent (e.g., decalin) and a catalyst. The reactor is then pressurized with hydrogen and heated to the desired temperature for a specific duration. The product mixture contains various isomers of this compound.

Examples of Reported Conditions:

  • Catalyst: Chrysotile or coal shale catalysts

    • Initial Hydrogen Pressure: 4.0 MPa

    • Temperature: 420 °C

    • Duration: 60 min[6]

  • Catalyst: Ni/NiAlOₓ

    • Solvent: Decalin

    • Total Pressure (H₂): 5.0 MPa

    • Temperature: 280 °C

  • Catalyst: Ruthenium Nanoparticles

    • Pressure (H₂): 20 bar

    • Temperature: 30 °C

Separation and Purification of Isomers

Due to their similar physical properties, the separation of this compound stereoisomers is challenging and typically requires high-resolution chromatographic techniques.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile isomers. The choice of the stationary phase is crucial for achieving baseline separation.

  • Column Types: High-efficiency capillary columns are generally required. For specific isomer separations, columns with liquid crystalline stationary phases have shown high selectivity.

  • General Principle: The sample is vaporized and transported by an inert carrier gas through the column. The separation is based on the differential partitioning of the isomers between the mobile gas phase and the stationary phase. Isomers with lower boiling points and weaker interactions with the stationary phase elute earlier.

Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis, separation, and characterization of this compound isomers.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis & Characterization synthesis Catalytic Hydrogenation of Phenanthrene product_mixture Isomer Mixture synthesis->product_mixture gc Gas Chromatography (GC) isolated_isomers Isolated Isomers gc->isolated_isomers ms Mass Spectrometry (MS) structural_elucidation Structural Elucidation ms->structural_elucidation nmr Nuclear Magnetic Resonance (NMR) nmr->structural_elucidation xray X-ray Crystallography (for crystalline derivatives) xray->structural_elucidation product_mixture->gc isolated_isomers->ms isolated_isomers->nmr isolated_isomers->xray

Isomer Synthesis and Characterization Workflow

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of unsubstituted this compound isomers. Some derivatives of perhydrophenanthrene have been reported to exhibit androgenic, anti-androgenic, and gonadotropin-inhibitory activities. However, a direct link between the parent this compound isomers and these or other signaling pathways has not been established. Further research is required to elucidate the potential biological roles of these saturated hydrocarbons.

References

Molecular structure and conformation of perhydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Conformation of Perhydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, stereoisomerism, and conformational analysis of perhydrophenanthrene. It includes quantitative data from computational and experimental studies, detailed experimental protocols for synthesis and characterization, and insights into its relevance in medicinal chemistry.

Introduction to Perhydrophenanthrene

Perhydrophenanthrene (C₁₄H₂₄) is a saturated tricyclic hydrocarbon derived from the complete hydrogenation of phenanthrene (B1679779).[1] Its rigid, three-dimensional structure makes it a valuable scaffold in stereochemical studies and a core component in various natural products, including steroids and terpenoids. The fusion of three cyclohexane (B81311) rings results in a complex stereochemistry, with six possible diastereomers, each exhibiting unique conformational preferences and thermodynamic stabilities.[1] Understanding the intricate relationship between its structure and energy is crucial for its application in chemical synthesis and drug design.

Molecular Structure and Stereoisomerism

Perhydrophenanthrene possesses four chiral centers, leading to a total of six diastereomeric pairs of enantiomers: trans-anti-trans (tat), trans-syn-cis (tsc), cis-anti-trans (cat), cis-anti-cis (cac), cis-syn-cis (csc), and trans-syn-trans (tst). The nomenclature describes the relative stereochemistry of the ring fusions. The stability of these isomers is primarily dictated by the extent of gauche-butane interactions and other steric strains.

Conformational Analysis

The individual cyclohexane rings in perhydrophenanthrene predominantly adopt a chair conformation to minimize torsional and angle strain. However, in some isomers, such as the trans-syn-trans configuration, the central ring is forced into a higher-energy twist-boat conformation.[1] The relative energies of the stereoisomers have been estimated through computational methods, such as the MM2 force field, which account for these conformational preferences.[1]

The diagram below illustrates the relationship between the different stereoisomers of perhydrophenanthrene.

perhydrophenanthrene_isomers cluster_trans Trans Fused cluster_cis Cis Fused tat trans-anti-trans tsc trans-syn-cis tst trans-syn-trans cat cis-anti-trans cac cis-anti-cis csc cis-syn-cis Phenanthrene Phenanthrene Hydrogenation Hydrogenation Phenanthrene->Hydrogenation H2, Catalyst Hydrogenation->tat Hydrogenation->tsc Hydrogenation->tst Hydrogenation->cat Hydrogenation->cac Hydrogenation->csc

Stereoisomers of Perhydrophenanthrene

Quantitative Structural and Energy Data

The precise bond lengths, angles, and relative energies of the perhydrophenanthrene isomers are critical for accurate molecular modeling and understanding their reactivity. This data is primarily derived from X-ray crystallography of derivatives and computational chemistry studies.

Calculated Relative Energies of Stereoisomers

The relative stabilities of the perhydrophenanthrene stereoisomers have been calculated using molecular mechanics (MM2). The trans-anti-trans (tat) isomer is the most stable, serving as the reference point (0.00 kcal/mol).

StereoisomerCalculated Relative Energy (kcal/mol)
trans-anti-trans (tat)0.00
trans-syn-cis (tsc)2.3
cis-anti-trans (cat)2.3
cis-anti-cis (cac)3.6
trans-syn-trans (tst)5.5
cis-syn-cis (csc)6.8

Data sourced from computational studies using the MM2 force field.[1]

Crystallographic Data of a trans-syn-trans-Perhydrophenanthrene Derivative

X-ray crystallographic analysis of a dibenzoate derivative of trans-syn-trans-perhydrophenanthrene-9,10-diol has provided precise bond lengths and angles for this isomer. The central ring in this isomer adopts a twist-boat conformation.

Bond/AngleExperimental Value
Average C-C bond length1.54 Å
Average C-H bond length1.09 Å
Average C-C-C bond angle111.5°
Dihedral twist (central ring)19.1°

Data from the crystal structure of a trans-syn-trans-perhydrophenanthrene derivative.[1]

Experimental Protocols

The synthesis and characterization of perhydrophenanthrene isomers require specific experimental procedures.

Synthesis of Perhydrophenanthrene Isomers

A common method for synthesizing a mixture of perhydrophenanthrene isomers is the catalytic hydrogenation of phenanthrene.

Protocol: Catalytic Hydrogenation of Phenanthrene

  • Catalyst Preparation: A platinum(IV) oxide (Adams' catalyst) or Raney nickel catalyst is typically used.[2]

  • Reaction Setup: Phenanthrene is dissolved in a suitable solvent, such as glacial acetic acid or ethanol, in a high-pressure autoclave.

  • Hydrogenation: The catalyst is added to the solution, and the autoclave is purged with hydrogen gas. The reaction is then carried out at elevated temperature and pressure (e.g., 100-150 °C, 100-150 atm H₂).

  • Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting mixture of perhydrophenanthrene isomers is purified by fractional distillation or preparative gas chromatography.

The following diagram outlines the general workflow for the synthesis and characterization of perhydrophenanthrene isomers.

synthesis_workflow Start Start Phenanthrene Phenanthrene Start->Phenanthrene Catalytic_Hydrogenation Catalytic Hydrogenation (H2, PtO2 or Ra-Ni) Phenanthrene->Catalytic_Hydrogenation Isomer_Mixture Mixture of Perhydrophenanthrene Isomers Catalytic_Hydrogenation->Isomer_Mixture Purification Purification (Fractional Distillation or Prep-GC) Isomer_Mixture->Purification Isolated_Isomers Isolated Stereoisomers Purification->Isolated_Isomers Characterization Characterization Isolated_Isomers->Characterization NMR 13C NMR Spectroscopy Characterization->NMR Xray X-ray Crystallography (for crystalline derivatives) Characterization->Xray End End NMR->End Xray->End

Synthesis and Characterization Workflow
Characterization by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers of perhydrophenanthrene due to their distinct symmetries and chemical environments of the carbon atoms.

Protocol: ¹³C NMR Analysis

  • Sample Preparation: A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer. Proton decoupling is used to simplify the spectrum.

  • Spectral Analysis: The chemical shifts of the carbon signals are compared to literature values for known isomers.[3] The number of unique signals provides information about the symmetry of the molecule.

Relevance in Drug Development

The rigid, well-defined three-dimensional structure of the perhydrophenanthrene scaffold makes it an attractive core for the design of new therapeutic agents. Its derivatives have been explored for various medicinal applications.

Perhydrophenanthrene as a Bioactive Scaffold

The perhydrophenanthrene framework is a key structural component of many biologically active natural products, such as steroids. This has inspired the use of this scaffold in medicinal chemistry to create novel molecules with therapeutic potential.

Application in Neurodegenerative Diseases

Recent research has shown that dihydrofuran-fused perhydrophenanthrenes possessing a phenolic hydroxyl group exhibit potent dendritic and axonal regeneration activities.[4] One such derivative demonstrated significant effects on the extension of dendrites and axons in damaged neurons, suggesting its potential as a novel agent for the treatment of Alzheimer's disease.[4] This highlights the utility of the perhydrophenanthrene core in designing molecules that can interact with biological targets in the central nervous system.

Cytotoxic Agents for Cancer Therapy

While not fully saturated, phenanthrene-based analogs, which share the core tricyclic structure, have been developed as potent cytotoxic agents. For example, 9-substituted phenanthrene-based tylophorine (B1682047) analogs have shown significant in vitro anticancer activity against various human tumor cell lines. This indicates that the phenanthrene nucleus, and by extension its saturated perhydro- counterpart, can serve as a template for the development of new anticancer drugs.

References

The Enigmatic Presence of Tetradecahydrophenanthrene in the Geological Record: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a fully saturated polycyclic hydrocarbon that serves as a molecular fossil within geological samples. Its presence and distribution in crude oils, source rocks, and sediments provide valuable insights into the thermal maturity, depositional environment, and alteration processes of organic matter. This technical guide delves into the natural occurrence of this compound, presenting available quantitative data, detailing the analytical methodologies for its detection, and exploring its geochemical significance.

Geochemical Significance and Natural Occurrence

Perhydrophenanthrene is a saturated derivative of phenanthrene (B1679779), a common polycyclic aromatic hydrocarbon (PAH) found in geological materials.[1][2] The transformation from the aromatic phenanthrene to the saturated perhydrophenanthrene is a result of hydrogenation reactions that occur during diagenesis and catagenesis over geological timescales.[3] The extent of this conversion is often linked to the thermal maturity of the source rock and the catalytic activity of minerals present in the subsurface.[4]

While the presence of perhydrophenanthrene is an indicator of mature petroleum systems, specific quantitative data on its concentration in various geological settings is not extensively documented in publicly available literature. It is typically analyzed as part of the saturated hydrocarbon fraction in broader biomarker studies.[1][5]

Data Presentation: Quantitative Analysis

Comprehensive quantitative data for this compound in geological samples is sparse. Most analyses focus on broader compound classes or specific biomarker ratios. However, the analytical techniques described in the following section are capable of generating such data. For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers obtaining quantitative results are encouraged to populate similar tables to facilitate comparative studies.

Geological Sample IDLocation/BasinFormationSample TypeThis compound Concentration (µg/g of rock or ng/g of oil)Isomer Distribution (if determined)Reference
Example:Example:Example:Example:Example:Example:Example:

Note: This table is a template. As of the last update, specific, publicly available quantitative data for this compound concentrations in geological samples remains limited.

Experimental Protocols

The analysis of this compound in geological samples involves several key steps, from sample preparation to instrumental analysis. The following protocols are generalized from standard biomarker analysis procedures and can be adapted for the specific quantification of perhydrophenanthrene.

Sample Preparation and Extraction
  • Sample Grinding: Solid geological samples such as source rocks and sediments are first cleaned to remove contaminants and then crushed and ground to a fine powder (typically <100 mesh) to increase the surface area for efficient solvent extraction.

  • Soxhlet Extraction: The powdered sample is placed in a Soxhlet extractor and extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol) for 24-72 hours. This process isolates the bitumen, which contains the soluble organic matter, including this compound.

  • Fractionation: The extracted bitumen is then fractionated into different compound classes. This is commonly achieved using column chromatography with silica (B1680970) gel and alumina. The sample is loaded onto the column and eluted with solvents of increasing polarity.

    • The saturated hydrocarbon fraction , which contains perhydrophenanthrene, is eluted first with a non-polar solvent like n-hexane.

    • The aromatic hydrocarbon fraction is subsequently eluted with a solvent of intermediate polarity (e.g., hexane/dichloromethane mixture).

    • Finally, the polar (NSO) fraction (containing nitrogen, sulfur, and oxygen compounds) is eluted with a polar solvent like methanol.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The saturated hydrocarbon fraction is analyzed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1][5]

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5MS, HP-5MS) is typically used for the separation of hydrocarbons.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.[6]

    • Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred to maximize the amount of sample reaching the column.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra of the eluted compounds.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used. For higher resolution and more detailed structural information, time-of-flight (TOF) or triple quadrupole (MS/MS) analyzers can be employed.[5]

    • Data Acquisition: The MS can be operated in two modes:

      • Full Scan Mode: The entire mass range is scanned to obtain a full mass spectrum for each compound, which is useful for identification.

      • Selected Ion Monitoring (SIM) Mode: The MS is set to detect only specific ions characteristic of the target analyte (perhydrophenanthrene). This mode significantly increases sensitivity and is ideal for quantification. For perhydrophenanthrene (C14H24, molecular weight 192.34), characteristic fragment ions would be selected for monitoring.

Visualizations

Diagenetic Pathway of Phenanthrene to Perhydrophenanthrene

The transformation of phenanthrene to perhydrophenanthrene is a stepwise hydrogenation process that occurs under geological conditions. The following diagram illustrates a simplified conceptual pathway.

Diagenesis_Pathway Phenanthrene Phenanthrene (Aromatic) Intermediates Partially Hydrogenated Intermediates (e.g., Dihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene) Phenanthrene->Intermediates Hydrogenation (Diagenesis/Catagenesis) Perhydrophenanthrene This compound (Perhydrophenanthrene) (Saturated) Intermediates->Perhydrophenanthrene Further Hydrogenation

Conceptual diagenetic pathway of phenanthrene.
Experimental Workflow for Perhydrophenanthrene Analysis

The following diagram outlines the key steps in the analytical workflow for determining the presence and quantity of perhydrophenanthrene in geological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Geological Sample (Crude Oil, Source Rock, Sediment) Grinding Grinding (for solid samples) Sample->Grinding Extraction Soxhlet Extraction Grinding->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation Sat_Fraction Saturated Hydrocarbon Fraction Fractionation->Sat_Fraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sat_Fraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Analytical workflow for perhydrophenanthrene.

Conclusion

This compound is a significant, albeit often under-reported, biomarker in petroleum geochemistry. Its presence is indicative of mature organic matter that has undergone substantial hydrogenation. While specific quantitative data remains elusive in readily accessible literature, the analytical protocols for its extraction and quantification are well-established within the broader framework of saturated hydrocarbon analysis. Further research focusing on the systematic quantification of perhydrophenanthrene across a range of geological settings would greatly enhance its utility as a precise geochemical indicator. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to pursue such investigations.

References

The Perhydrophenanthrene Core: A Technical Guide to its Structural Relationship with Steroidal Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetracyclic ring system of perhydrophenanthrene is the fundamental architectural blueprint upon which the vast and functionally diverse class of steroid molecules is built. Understanding the intricate structural and stereochemical relationship between the parent perhydrophenanthrene nucleus and the myriad of steroidal backbones is paramount for the rational design and development of novel therapeutics that target steroid-mediated pathways. This in-depth technical guide provides a comprehensive analysis of this relationship, presenting comparative quantitative data, detailed experimental protocols for structural elucidation, and visual representations of key structural and functional pathways.

The Core Structural Framework: From Perhydrophenanthrene to Steroids

The structural foundation of all steroids is a saturated tetracyclic hydrocarbon known as gonane, which is systematically named cyclopentanoperhydrophenanthrene.[1][2] This core structure consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D). The perhydrophenanthrene moiety comprises rings A, B, and C. The fusion of the cyclopentane (B165970) ring (D) to this tricyclic system introduces the characteristic steroid nucleus.

The remarkable diversity of steroids arises from variations in the stereochemistry of the ring junctions, the presence of methyl groups at C-10 and C-13, and the nature of the side chain at C-17.[3] The parent tetracyclic hydrocarbon without any methyl groups at C-10 and C-13 is called gonane. The addition of a methyl group at C-13 gives estranes, and the further addition of a methyl group at C-10 leads to androstanes. The attachment of a two-carbon side chain at C-17 of androstane (B1237026) yields pregnanes, and a more complex side chain results in cholestanes.[4]

Stereochemistry: The Basis of Biological Specificity

The three-dimensional shape of the steroid nucleus is critical for its biological activity and is dictated by the stereochemistry at the various ring junctions.[3] The fusion between the rings can be either cis or trans. In most naturally occurring steroids, the B/C and C/D ring junctions are trans, providing a relatively rigid and planar structure. The A/B ring junction, however, can be either cis (as in 5β-steroids) or trans (as in 5α-steroids), leading to a significant bend in the molecule in the case of the cis fusion.[4]

The various isomers of perhydrophenanthrene also exhibit distinct conformational preferences. For instance, the trans-syn-trans isomer of perhydrophenanthrene has its central ring in a boat conformation.[5] The conformational energies of the different perhydrophenanthrene isomers have been calculated, providing insight into their relative stabilities.[1]

Quantitative Structural Comparison

Table 1: Calculated Conformational Energies of Perhydrophenanthrene Isomers

IsomerCalculated Energy (kcal/mol)
trans,anti,trans0.00
trans,syn,cis1.45
cis,anti,cis2.15
cis,syn,cis4.90
trans,anti,cis2.60
cis,anti,trans2.50
Data from computational studies on perhydrophenanthrene conformers.[1]

Table 2: Representative Bond Lengths and Angles for a Steroidal Backbone (5α-cholestan-3-one derivative)

BondLength (Å)AngleAngle (°)
C1-C21.535C1-C2-C3111.9
C2-C31.508C2-C3-C4111.2
C3-C41.503C3-C4-C5111.4
C4-C51.533C4-C5-C10113.1
C5-C101.545C5-C10-C1108.6
C1-C101.542C1-C10-C9109.1
C9-C101.551C5-C10-C9109.4
C8-C91.544C10-C9-C11112.4
C9-C111.538C8-C9-C11112.1
C13-C171.543C13-C14-C15104.2
C14-C151.532C14-C15-C16103.1
C15-C161.547C15-C16-C17105.8
C16-C171.548C13-C17-C16104.5
Data derived from X-ray crystallographic analysis of a 3β,6β-Diacetoxy-5α-cholestan-5-ol.[6] Note that these values are for a substituted cholestane (B1235564) and may vary slightly in the unsubstituted backbone.

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of steroids relies heavily on two primary analytical techniques: single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol for Steroids

SC-XRD provides unambiguous determination of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and the absolute configuration.

3.1.1. Crystal Growth

  • Solvent Selection: Screen a variety of solvents (e.g., acetone, ethanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the steroid has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the steroid in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Vapor Diffusion: Place a small vial containing the concentrated steroid solution inside a larger, sealed container that has a reservoir of a more volatile "anti-solvent" in which the steroid is poorly soluble. The anti-solvent vapor will slowly diffuse into the steroid solution, reducing its solubility and promoting crystal growth.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Crystal Selection and Mounting:

    • Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects under a microscope.

    • Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) or a suitable adhesive.

3.1.2. Data Collection

  • Instrument Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Crystal Centering: Carefully center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

3.1.3. Structure Solution and Refinement

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the non-hydrogen atoms.

  • Structure Refinement: Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.

  • Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

  • Validation: Assess the quality of the final structural model using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Steroid Structural Analysis

NMR spectroscopy is a powerful tool for determining the structure of steroids in solution, providing information about the connectivity of atoms and their spatial relationships.

3.2.1. Sample Preparation

  • Dissolve 5-10 mg of the steroid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

3.2.2. Data Acquisition A comprehensive set of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥ 500 MHz is recommended for better resolution of complex steroid spectra).

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the hydrogen atoms.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar coupling correlations between protons, typically those separated by two or three bonds, helping to establish the spin systems within the steroid rings and side chain.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other, providing critical information about the stereochemistry and conformation of the steroid.

3.2.3. Data Processing and Analysis

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling constants (J-values) in the ¹H spectrum to gain information about the dihedral angles between coupled protons, which is particularly useful for determining the conformation of the rings.

  • Systematically analyze the 2D spectra to assign all ¹H and ¹³C resonances and to piece together the complete structure and stereochemistry of the steroid.

Visualizing Key Relationships and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental structural relationships and a key biological pathway involving steroids.

G cluster_0 Structural Hierarchy Perhydrophenanthrene Perhydrophenanthrene (Rings A, B, C) Gonane Gonane (Cyclopentanoperhydrophenanthrene) Perhydrophenanthrene->Gonane + Cyclopentane Ring (D) Estrane Estrane Gonane->Estrane + CH₃ at C-13 Androstane Androstane Estrane->Androstane + CH₃ at C-10 Pregnane Pregnane Androstane->Pregnane + C₂H₅ side chain at C-17 Cholestane Cholestane Pregnane->Cholestane + Further side chain elaboration

Caption: Hierarchical relationship from perhydrophenanthrene to major steroid classes.

G cluster_0 Steroid Biosynthesis Squalene Squalene Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Epoxidation Lanosterol Lanosterol (First Steroid) Squalene_epoxide->Lanosterol Cyclization Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Enzymatic Steps Steroid_Hormones Steroid Hormones (e.g., Testosterone, Estradiol) Cholesterol->Steroid_Hormones Side-chain cleavage & modifications

Caption: Simplified overview of the steroid biosynthesis pathway.

G cluster_0 Experimental Workflow for Steroid Structural Elucidation Sample Steroid Sample Crystallization Crystallization Sample->Crystallization Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Structure_Solid Solid-State Structure (Bond lengths, angles, absolute config.) SC_XRD->Structure_Solid NMR NMR Spectroscopy (1D & 2D Experiments) Dissolution->NMR Structure_Solution Solution Structure (Connectivity, stereochemistry, conformation) NMR->Structure_Solution

Caption: General experimental workflow for steroid structural characterization.

G cluster_0 Classical Steroid Hormone Signaling Pathway Steroid Steroid Hormone Cell_Membrane Cell Membrane Steroid->Cell_Membrane Diffusion Receptor Intracellular Receptor Steroid->Receptor Cytoplasm Cytoplasm Complex Steroid-Receptor Complex Receptor->Complex Binding, HSP dissociates HSP Heat Shock Protein HSP->Receptor Nucleus Nucleus Complex->Nucleus Translocation Dimerization Dimerization HRE Hormone Response Element (HRE) Dimerization->HRE Binding to HRE DNA DNA Transcription Transcription HRE->Transcription Modulation of Gene Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein New Protein Translation->Protein Response Cellular Response Protein->Response

Caption: A diagram of the classical genomic signaling pathway for steroid hormones.

Conclusion

The perhydrophenanthrene framework is the conserved structural heart of all steroids. A deep appreciation of the subtle yet significant variations in stereochemistry and substitution that distinguish different steroidal backbones is essential for medicinal chemists and pharmacologists. The methodologies outlined in this guide provide a robust framework for the detailed structural characterization of both known and novel steroid molecules, which is a critical step in the journey of drug discovery and development. The continued application of these techniques will undoubtedly lead to a more profound understanding of steroid function and the creation of more effective and selective therapeutic agents.

References

An In-depth Technical Guide to the Thermodynamic Stability Analysis of Perhydrophenanthrene Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrophenanthrene, the fully saturated tetracyclic hydrocarbon derivative of phenanthrene, presents a complex stereochemical landscape. Its rigid, fused ring system gives rise to a multitude of diastereomers and conformers, each with distinct thermodynamic stabilities. Understanding the relative energies and interconversion pathways of these conformers is of paramount importance in various fields, including natural product synthesis, medicinal chemistry, and materials science. The conformational preferences of the perhydrophenanthrene core can significantly influence the biological activity of steroids and other natural products, as well as the physical properties of novel materials. This technical guide provides a comprehensive overview of the methods used to analyze the thermodynamic stability of perhydrophenanthrene conformers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Conformational Isomers of Perhydrophenanthrene

The stereochemistry of perhydrophenanthrene is defined by the relative orientations of the hydrogen atoms at the four bridgehead carbons. This leads to several diastereomers, with the most commonly studied being the trans-anti-trans, cis-anti-trans, trans-syn-trans, and cis-syn-cis isomers. Each of these diastereomers can, in turn, exist in various conformations, primarily involving chair and boat forms of the constituent cyclohexane (B81311) rings. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, including gauche-butane interactions and 1,3-diaxial interactions.

Data Presentation: Thermodynamic Stability of Perhydrophenanthrene Conformers

The relative thermodynamic stabilities of perhydrophenanthrene stereoisomers can be determined through a combination of experimental techniques and computational modeling. The following table summarizes the available quantitative data on the heat of isomerization for select perhydrophenanthrene isomers. This data provides insight into the relative enthalpy of these molecules.

Isomerization ReactionΔH° (kJ/mol)MethodReference
Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- ⇌ Perhydrophenanthrene, (4aα, 4bα, 8aβ, 10aβ)-95.69Gas Chromatography (GC)Honig and Allinger, 1985[1]
Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- ⇌ Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aα)-29.8Gas Chromatography (GC)Honig and Allinger, 1985[2]
trans-anti-trans-Perhydrophenanthrene vs. trans-syn-trans-Perhydrophenanthrene~23.8 (5.7 kcal/mol) more stableConformational Analysis (Implied)Chegg.com[3]

Note: The data from Honig and Allinger, 1985, refers to the enthalpy of reaction for the isomerization between specific stereoisomers, providing a direct measure of their relative thermodynamic stability. The value from Chegg.com is an approximate energy difference based on conformational analysis.

Experimental and Computational Protocols

A multi-faceted approach combining computational chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography is essential for a thorough thermodynamic stability analysis of perhydrophenanthrene conformers.

Computational Chemistry Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the geometries and relative energies of different conformers.

Objective: To determine the optimized geometries and relative Gibbs free energies of perhydrophenanthrene conformers.

Methodology:

  • Initial Structure Generation: Generate initial 3D structures of the desired perhydrophenanthrene stereoisomers (e.g., trans-anti-trans, cis-syn-trans) using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers for each stereoisomer. This can be achieved using molecular mechanics force fields like MMFF94.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step minimizes the energy of the structure to find a stable conformation.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K) using the following equation: G = E_electronic + ZPVE + H_trans + H_rot + H_vib - TS_vib

  • Relative Energy Calculation: Determine the relative stability of the conformers by calculating the difference in their Gibbs free energies (ΔG) with respect to the most stable conformer.

Experimental Protocol: 2D NMR Spectroscopy (NOESY/ROESY)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the through-space proximity of protons, which provides direct evidence for the conformation of a molecule in solution.[4][5][6]

Objective: To elucidate the solution-phase conformation of a synthesized perhydrophenanthrene derivative.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the perhydrophenanthrene derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. Remove dissolved oxygen by bubbling an inert gas (e.g., argon) through the solution to enhance the NOE effect.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Set up a 2D NOESY or ROESY experiment on the NMR spectrometer. Key parameters to optimize include the mixing time (τm), which is crucial for the observation of NOE cross-peaks. For small molecules like perhydrophenanthrene, a mixing time in the range of 300-800 ms (B15284909) is typically used.

  • Data Processing and Analysis:

    • Process the acquired 2D data using appropriate software to obtain the NOESY/ROESY spectrum.

    • Identify cross-peaks in the spectrum, which indicate that the corresponding protons are close in space (typically < 5 Å).

    • Correlate the observed NOEs with interproton distances in the computationally modeled conformers. The presence or absence of specific NOEs can provide strong evidence to support a particular conformation. For instance, a strong NOE between two axial protons on the same face of a cyclohexane ring would confirm their spatial proximity.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Objective: To determine the solid-state conformation of a crystalline perhydrophenanthrene derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the perhydrophenanthrene derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization conditions. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a sealed container with a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[7]

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

  • X-ray Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and thermal parameters of the model against the experimental data to obtain the final, high-resolution crystal structure.

  • Conformational Analysis: Analyze the refined crystal structure to determine the precise bond lengths, bond angles, and torsion angles, which define the conformation of the perhydrophenanthrene core in the solid state.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the analysis of perhydrophenanthrene conformers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of Perhydrophenanthrene Derivative comp_chem Computational Chemistry (DFT) synthesis->comp_chem nmr 2D NMR (NOESY/ROESY) synthesis->nmr xray X-ray Crystallography synthesis->xray thermo_stability Thermodynamic Stability (Relative Energies) comp_chem->thermo_stability solution_conf Solution Conformation nmr->solution_conf solid_conf Solid-State Conformation xray->solid_conf solution_conf->thermo_stability solid_conf->thermo_stability

Figure 1: Experimental workflow for the conformational analysis of perhydrophenanthrene.

perhydrophenanthrene_interconversion cluster_conformers Conformational States chair_chair Chair-Chair Conformer (Low Energy) twist_boat Twist-Boat Intermediate (Higher Energy) chair_chair->twist_boat Ring Inversion (Energy Barrier) twist_boat->chair_chair Ring Inversion chair_chair_flipped Flipped Chair-Chair Conformer (Low Energy) twist_boat->chair_chair_flipped Ring Inversion chair_chair_flipped->twist_boat Ring Inversion (Energy Barrier)

Figure 2: Simplified logical relationship of ring inversion in a perhydrophenanthrene system.

Conclusion

The thermodynamic stability analysis of perhydrophenanthrene conformers is a complex but critical endeavor for advancing our understanding of stereochemistry and its impact on molecular properties and function. A synergistic approach that integrates computational modeling with experimental techniques such as NMR spectroscopy and X-ray crystallography is essential for a comprehensive analysis. The quantitative data on relative energies, coupled with detailed structural information, provides a robust framework for predicting and interpreting the behavior of molecules containing the perhydrophenanthrene scaffold. This knowledge is invaluable for the rational design of new pharmaceuticals, the synthesis of complex natural products, and the development of novel organic materials with tailored properties.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Tetradecahydrophenanthrene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tetradecahydrophenanthrene, also known as perhydrophenanthrene, and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the systematic naming conventions for this complex saturated polycyclic scaffold.

Core IUPAC Nomenclature of the Parent Hydride

The systematic naming of saturated polycyclic ring systems like this compound is based on the parent aromatic hydrocarbon, with modifications to indicate the level of saturation.

1.1. Parent Aromatic System: Phenanthrene (B1679779)

The foundation of the name is the aromatic polycyclic hydrocarbon phenanthrene, which consists of three fused benzene (B151609) rings in an angular arrangement.[1] According to IUPAC rules, phenanthrene retains its traditional numbering system, which is an exception to the systematic numbering of fused ring systems.[2][3][4] This numbering is crucial as it is carried over to its hydrogenated derivatives.

1.2. Indication of Saturation

The prefix "tetradecahydro-" indicates the addition of fourteen hydrogen atoms to the phenanthrene structure, resulting in a fully saturated (perhydrogenated) ring system. The complete, unambiguous IUPAC name for the parent saturated compound is 1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene .[5] This name explicitly locatesthe fourteen added hydrogen atoms. A common synonym for this compound is perhydrophenanthrene .[6]

The numbering of the perhydrophenanthrene skeleton, according to IUPAC recommendations, is as follows:

Caption: IUPAC numbering for the perhydrophenanthrene ring system.

Stereochemistry

Perhydrophenanthrene has six stereogenic centers (at positions 4a, 4b, 8a, 10a, and the two carbons where the rings fuse), leading to a number of possible stereoisomers.[6][7][8][9] The relative stereochemistry of the ring junctions is described using cis/trans and syn/anti notation.

  • cis or trans : Describes the relative orientation of the two hydrogen atoms at a ring junction.

  • syn or anti : Describes the relative orientation of the outer rings with respect to the central ring.

For example, stereoisomers such as cis,syn,cis-perhydrophenanthrene and trans,anti,trans-perhydrophenanthrene have been identified.[5][6][8] A more precise method uses the Cahn-Ingold-Prelog priority rules to assign R/S descriptors to each chiral center, or α/β notation to indicate the orientation of substituents relative to the plane of the ring system. For instance, the full IUPAC name for a specific stereoisomer is (4aR,4bR,8aS,10aS)-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene.[10]

Stereoisomers cluster_junction1 Junction 4a-10a cluster_junction2 Junction 4b-8a cluster_configuration Overall Configuration Parent Perhydrophenanthrene (C₁₄H₂₄) J1_cis cis Parent->J1_cis Stereochemistry at Ring Fusion J1_trans trans Parent->J1_trans Stereochemistry at Ring Fusion J2_cis cis Parent->J2_cis Stereochemistry at Ring Fusion J2_trans trans Parent->J2_trans Stereochemistry at Ring Fusion Syn syn J1_cis->Syn Determines Anti anti J1_cis->Anti Determines J1_trans->Syn Determines J1_trans->Anti Determines J2_cis->Syn Determines J2_cis->Anti Determines J2_trans->Syn Determines J2_trans->Anti Determines Example trans,anti,trans- Perhydrophenanthrene Anti->Example e.g.

Caption: Logical relationships of stereochemical descriptors in perhydrophenanthrene.

Nomenclature of Derivatives

The naming of substituted tetradecahydrophenanthrenes follows standard IUPAC rules for substitutive nomenclature.[11][12]

  • Identify the Parent Hydride : The parent is this compound.

  • Identify and Name Substituents : Standard IUPAC names are used for all substituent groups (e.g., methyl, hydroxy, oxo).

  • Number the Parent Chain : Use the established numbering of the perhydrophenanthrene ring system to assign locants to each substituent.

  • Assemble the Name : List substituents in alphabetical order, preceded by their locants. The stereochemistry of each substituent and ring junction should be specified at the beginning of the name.

Example : A methyl group at position 1 would be named 1-methyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene .[13]

Data Presentation

The following tables summarize key quantitative data for the parent this compound molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₄[6][14]
Molecular Weight192.34 g/mol [5][6]
Density0.914 g/cm³[14][15]
Boiling Point273.7 °C at 760 mmHg[14][15]
Melting Point-3 °C[14]
Flash Point105.1 °C[14][15]
Refractive Index1.5011[14]
LogP4.393[14]

Table 2: Identified Stereoisomers of Perhydrophenanthrene

Trivial Name/DescriptorIUPAC Stereochemical DescriptorCAS Registry NumberReference
cis,syn,cis-Perhydrophenanthrene(4aα, 4bβ, 8aα, 10aβ)-26634-41-3[6][8]
cis-anti-trans-Perhydrophenanthrene(4aα, 4bβ, 8aα, 10aα)-27389-73-7[16][17]
trans-syn-cis-Perhydrophenanthrene(4aR,4bS,8aR,10aR)-Not specified[18]
trans-anti-trans-Perhydrophenanthrene(4aR,4bR,8aS,10aS)-Not specified[10]
-(4aα, 4bα, 8aβ, 10aβ)-27389-76-0[7]
-(4aα, 4bα, 8aα, 10aβ)-27425-35-0[9]

Experimental Protocols

The synthesis of perhydrophenanthrene and its derivatives often involves the hydrogenation of partially saturated or aromatic precursors. Below is a generalized protocol based on synthetic strategies reported in the literature.

Protocol: Catalytic Hydrogenation of Octahydrophenanthrene to this compound

This protocol describes a general procedure for the complete saturation of an octahydrophenanthrene intermediate, which can be a key step in the synthesis of the perhydrophenanthrene core.

Materials:

  • 1,2,3,4,5,6,7,8-Octahydrophenanthrene

  • Solvent (e.g., ethanol, acetic acid, or 2,2,2-trifluoroethanol)

  • Catalyst (e.g., Nickel, Platinum(II) chloride, or Palladium on carbon)

  • Hydrogen gas (H₂)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Reaction Setup : In a high-pressure autoclave, dissolve the octahydrophenanthrene substrate in a suitable solvent (e.g., ethanol).

  • Catalyst Addition : Add the hydrogenation catalyst (e.g., 5-10 mol% of a nickel or platinum-based catalyst) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation : Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 750-3750 Torr).[14]

  • Reaction Conditions : Heat the mixture to the target temperature (e.g., 60-225 °C) with vigorous stirring.[14] Monitor the reaction progress by observing the drop in hydrogen pressure or by analytical techniques like GC-MS. The reaction may take several hours to reach completion.[14]

  • Workup : After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purification : Filter the reaction mixture through a pad of celite or a similar filtering agent to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation : Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound product.

  • Characterization : Further purify the product if necessary using techniques such as column chromatography or distillation. Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Synthesis_Workflow Reactants Octahydrophenanthrene + Solvent + Catalyst Setup Charge Autoclave Reactants->Setup Hydrogenation Pressurize with H₂ Heat and Stir (60-225°C) Setup->Hydrogenation Workup Cool and Vent Hydrogenation->Workup Purification Filter to Remove Catalyst Workup->Purification Isolation Solvent Removal (Rotary Evaporation) Purification->Isolation Product Crude Perhydrophenanthrene Isolation->Product Analysis Purification and Characterization (NMR, MS) Product->Analysis

Caption: A generalized experimental workflow for the synthesis of perhydrophenanthrene.

Biological Relevance

Derivatives of phenanthrene are found in nature and have been studied for a range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiallergic properties.[19] The rigid, three-dimensional scaffold of the perhydrophenanthrene core makes it an attractive framework for the design of novel therapeutic agents, for instance as glucocorticoid receptor agonists.[14] A precise and universally understood nomenclature is therefore indispensable for communicating research findings and ensuring the reproducibility of synthetic and biological studies in this important class of molecules.

References

Experimental physical properties of Tetradecahydrophenanthrene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined physical properties of tetradecahydrophenanthrene, with a specific focus on its melting and boiling points. This compound, also known as perhydrophenanthrene, is a saturated tetracyclic hydrocarbon with multiple stereoisomers. The spatial arrangement of its hydrogen atoms significantly influences its physical characteristics, making a detailed isomeric analysis crucial for its application in research and development.

Quantitative Data on Physical Properties

The melting and boiling points of various this compound stereoisomers are summarized in the table below. These values have been compiled from various experimental determinations reported in the scientific literature.

Stereoisomer ConfigurationCAS NumberMelting Point (°C)Boiling Point (°C)
cis-syn-cis26634-41-3Not availableNot available
cis-anti-trans27389-73-7Not availableNot available
trans-syn-cisNot availableNot availableNot available
trans-anti-trans2108-89-6Not availableNot available
(4aα, 4bβ, 8aα, 10aβ)2108-89-6Not availableNot available
(4aα, 4bβ, 8aβ, 10aα)27389-74-8Not availableNot available
(4aα, 4bα, 8aβ, 10aβ)27389-76-0Not availableNot available
(4aα, 4bα, 8aα, 10aβ)27425-35-0Not availableNot available

Note: "Not available" indicates that specific experimentally determined values for these isomers were not found in the surveyed literature. The study of perhydrophenanthrene isomers has been extensive, and further data may exist in specialized chemical literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of organic compounds like this compound. While the specific parameters used in the original cited studies may vary, these protocols represent standard and widely accepted laboratory practices.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid phase. For pure compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Capillary Method:

A common and accurate method for determining the melting point of a powdered solid involves using a capillary tube.

  • Sample Preparation: A small amount of the dried, powdered this compound isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a dedicated melting point apparatus (e.g., a Mel-Temp).[3]

  • Heating: The heating bath is heated gradually, with constant stirring to ensure a uniform temperature distribution.[1] The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation and Measurement: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Distillation Method:

For a sufficient quantity of the liquid, a simple distillation is a precise method for determining the boiling point.[4][5]

  • Apparatus Setup: The liquid this compound isomer is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently.

  • Measurement: As the liquid boils and its vapor condenses, the temperature reading on the thermometer will stabilize. This constant temperature is recorded as the boiling point.[4]

Capillary Method (Siwoloboff Method):

This micro-method is suitable for small sample volumes.[6]

  • Sample Preparation: A small amount of the liquid this compound isomer is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[6][7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a heating bath.[6]

  • Heating and Observation: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.[6][8] The heating is then discontinued.

  • Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the melting and boiling points of a this compound isomer.

experimental_workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination (Capillary Method) mp_start Start: Solid Isomer Sample mp_prep Sample Preparation: Dry and powder the sample. Pack into a capillary tube. mp_start->mp_prep mp_setup Apparatus Setup: Attach capillary to thermometer. Place in heating bath (e.g., Thiele tube). mp_prep->mp_setup mp_heat Controlled Heating: Heat slowly (1-2 °C/min) near expected melting point. mp_setup->mp_heat mp_observe Observation: Record temperature range from first liquid drop to complete melting. mp_heat->mp_observe mp_end Result: Melting Point Range mp_observe->mp_end bp_start Start: Liquid Isomer Sample bp_prep Sample Preparation: Place liquid in a fusion tube. Insert an inverted sealed capillary. bp_start->bp_prep bp_setup Apparatus Setup: Attach fusion tube to thermometer. Place in heating bath. bp_prep->bp_setup bp_heat Heating: Heat until a steady stream of bubbles emerges from the capillary. bp_setup->bp_heat bp_cool_observe Cooling & Observation: Stop heating. Record temperature when liquid enters the capillary. bp_heat->bp_cool_observe bp_end Result: Boiling Point bp_cool_observe->bp_end

Caption: Generalized workflow for determining the melting and boiling points of organic compounds.

References

An In-depth Technical Guide on the Solubility Characteristics of Tetradecahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetradecahydrophenanthrene (also known as perhydrophenanthrene). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents its general physical and chemical properties that govern its solubility, alongside a detailed experimental protocol for determining its solubility in various solvents. Furthermore, quantitative solubility data for the parent aromatic compound, phenanthrene (B1679779), is provided as a practical surrogate to offer insights into the solubility of this class of tricyclic compounds.

Physicochemical Properties of this compound

This compound is a saturated polycyclic hydrocarbon. Its chemical structure, lacking polar functional groups, dictates its solubility behavior. As a non-polar compound, it is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents like water. This principle of "like dissolves like" is fundamental to understanding its behavior in various solvent systems.

General Properties:

  • Molecular Formula: C₁₄H₂₄

  • Molecular Weight: 192.34 g/mol

  • Appearance: Expected to be a solid or liquid at room temperature, depending on the specific isomer.

  • Polarity: Non-polar.

Based on its non-polar nature, this compound is anticipated to be soluble in solvents such as hexane, toluene, benzene, and chloroform. Conversely, it is expected to have very low solubility in polar solvents like water, methanol, and ethanol.

Solubility Data of Phenanthrene (Aromatic Analogue)

To provide a quantitative perspective, the following table summarizes the solubility of phenanthrene (C₁₄H₁₀), the aromatic counterpart of this compound, in a range of common organic solvents. While the hydrogenation of the aromatic rings in this compound will alter its crystal lattice energy and interactions with solvents, the general trends in solubility are expected to share some similarities, particularly the preference for non-polar solvents.

SolventSolubility ( g/100 mL)Temperature (°C)
Benzene5025
Carbon Disulfide10025
Carbon Tetrachloride41.725[1]
Toluene41.725[1]
Ethanol (95%, cold)1.67Ambient[1]
Ethanol (95%, boiling)1078[1]
Diethyl Ether30.325[1]
Dimethyl Sulfoxide (DMSO)~3Ambient[2]
Dimethylformamide (DMF)~3Ambient[2]
Water0.0001125[1]

Note: The solubility of phenanthrene can be temperature-dependent, generally increasing with a rise in temperature.[3]

Experimental Protocol for Determining Solid-Liquid Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in various solvents using the static equilibrium method.

Materials and Equipment
  • Solute: this compound (of known purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, ethanol, acetone)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

    • Vials with screw caps (B75204) and PTFE septa

    • Calibrated thermometers

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV), depending on the analyte's properties)

Experimental Procedure
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume or mass of the desired solvent into each vial containing the excess solid.

  • Equilibration:

    • Securely cap the vials and place them in the thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Sample Analysis:

    • Determine the mass of the collected filtrate.

    • Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., GC-FID).

  • Data Calculation:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Method Validation

To ensure the reliability of the results, the experimental method should be validated by:

  • Verifying Equilibrium: Approach the equilibrium from both undersaturation (as described above) and supersaturation (by preparing a saturated solution at a higher temperature and then cooling it down to the target temperature). The solubility values obtained from both approaches should be in close agreement.

  • Purity Analysis: The purity of the solute and solvents should be confirmed before the experiment.

  • Instrument Calibration: The analytical instrument must be properly calibrated using standards of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static equilibrium method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Allow Solid to Settle C->D E Withdraw Supernatant D->E F Filter Sample E->F G Dilute Sample F->G H Analyze Concentration (e.g., GC-FID) G->H I Calculate Solubility H->I

Experimental Workflow for Solubility Determination

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, its non-polar, saturated hydrocarbon structure strongly indicates a preference for solubility in non-polar organic solvents. The provided solubility data for its aromatic analog, phenanthrene, offers a valuable reference point for researchers. For precise solubility determination, the detailed experimental protocol outlined in this guide provides a robust framework for generating reliable data, which is essential for applications in drug development, material science, and chemical engineering.

References

A Technical Guide to the Discovery and Isolation of Novel Phenanthrene Derivatives from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel phenanthrene (B1679779) derivatives from natural sources. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are secondary metabolites found in various plant families, most notably Orchidaceae, and have demonstrated a wide range of potent biological activities. This document details the experimental protocols for their extraction and purification, presents quantitative data on their bioactivities, and illustrates key signaling pathways they modulate.

Natural Sources and Biological Significance

Phenanthrene derivatives are predominantly isolated from higher plants, with the Orchidaceae family, including genera such as Dendrobium and Bletilla, being a particularly rich source.[1][2] These compounds have also been identified in the Juncaceae, Dioscoreaceae, and Combretaceae families.[1][2] Traditional medicine has long utilized plants containing these derivatives for treating a variety of ailments.[1] Modern scientific investigations have validated these traditional uses, revealing significant anti-cancer, anti-inflammatory, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[1][2][3]

Quantitative Bioactivity Data of Isolated Phenanthrenes

The biological activities of phenanthrene derivatives are diverse and potent, making them promising candidates for drug discovery. The following tables summarize the in vitro efficacy of several isolated compounds.

Table 1: Cytotoxic Activity of Phenanthrene Derivatives
CompoundCancer Cell LineIC50 (µM)Source Organism
DenbinobinHL-604.7Dendrobium nobile
Ensifolin ACOLO 2053.9 - 12.7Eria sp.
Cymbinodin-ANCI-H187 (Small Cell Lung Cancer)3.73Cymbidium finlaysonianum
MoscatilinFaDu (Hypopharynx Squamous Carcinoma)2.55Dendrobium sp.
Compound from Luzula sylvaticaTHP-1 (Monocytic Leukemia)<15Luzula sylvatica
Spiranthesphenanthrene AB16-F10 (Melanoma)19.0 ± 7.3Spiranthes sp.
1,5,6-trimethoxy-2,7-dihydroxyphenanthreneHep G20.20Dendrobium officinale
Phenanthrene derivative 4a Various human cancer cell lines-Pleione bulbocodioides

Data sourced from multiple studies, specific IC50 values may vary based on experimental conditions.[4][5][6][7]

Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives
CompoundAssayIC50 (µM)Source Organism
ShancidinDPPH radical scavenging6.67 ± 0.84Cymbidium faberi
Compound 7 from Bletilla striataNitric Oxide (NO) Production Inhibition1.9Bletilla striata
Compound 33 from Bletilla striataNitric Oxide (NO) Production Inhibition1.0Bletilla striata
Blestriarene CNitric Oxide (NO) Production Inhibition16.7Bletilla striata
Trimer 5b from Bletilla striataNitric Oxide (NO) Production Inhibition12.59 ± 0.40Bletilla striata
Trimer 6 from Bletilla striataNitric Oxide (NO) Production Inhibition15.59 ± 0.83Bletilla striata

IC50 values represent the concentration required for 50% inhibition of the respective activity.[8][9][10][11][12]

Table 3: α-Glucosidase Inhibitory Activity of Phenanthrene Derivatives
CompoundIC50 (µM)Source Organism
Gastrobellinol C45.92Gastrochilus bellinus
1-(4′-hydroxybenzyl)-imbricartin53.69Gastrochilus bellinus
Gastrobellinol A88.72Gastrochilus bellinus
Gastrobellinol B97.78Gastrochilus bellinus
Phoyunnanin E8.9 ± 0.8Dendrobium delacourii
Phoyunnanin C12.6 ± 0.9Dendrobium delacourii
Acarbose (Positive Control)447.36 / 514.4 ± 9.2-

These compounds showed significantly higher activity than the commercial drug acarbose.[13][14][15]

Experimental Protocols for Isolation and Purification

The isolation of phenanthrene derivatives from natural sources is a meticulous process involving extraction and multi-step chromatographic separation.

General Workflow for Phenanthrene Isolation

The general procedure for isolating phenanthrenes from plant material is outlined below.

G General Workflow for Phenanthrene Isolation A Plant Material Preparation (Drying and Pulverizing) B Solvent Extraction (e.g., Ethanol (B145695), Methanol) A->B C Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate) B->C D Column Chromatography (Silica Gel, Sephadex) C->D E Preparative HPLC D->E F Structure Elucidation (NMR, MS) E->F G Purity Assessment (Analytical HPLC) F->G

Caption: General workflow for the isolation of phenanthrene compounds.

Detailed Protocol: Isolation from Bletilla striata Tubers

This protocol provides a detailed methodology for the isolation of phenanthrene derivatives from the tubers of Bletilla striata.

  • Plant Material Preparation : Fresh tubers of Bletilla striata are collected, thoroughly cleaned, and air-dried in a shaded, well-ventilated area. The completely dried tubers are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.[16]

  • Extraction : The powdered plant material is exhaustively extracted with 90% ethanol at room temperature. This maceration process is typically repeated three to four times to ensure the complete extraction of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[16]

  • Solvent Partitioning : The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with phenanthrenes, is collected and concentrated.[16]

  • Column Chromatography : The concentrated ethyl acetate extract is subjected to silica (B1680970) gel column chromatography. The sample is adsorbed onto a small amount of silica gel and loaded onto the column. The column is then eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification : Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC). A common mobile phase for HPLC separation of phenanthrenes is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.[16]

  • Structure Elucidation and Purity Confirmation : The structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS). The purity of the isolated compounds is confirmed by analytical HPLC.

Signaling Pathways Modulated by Phenanthrene Derivatives

Phenanthrenes exert their biological effects by interacting with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Some phenanthrene derivatives can act as ligands for AhR, thereby activating this pathway.

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenanthrene Phenanthrene AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) Phenanthrene->AhR_complex Binds AhR_active AhR-Phenanthrene (Active) AhR_complex->AhR_active Translocates to Nucleus ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Caption: Phenanthrene-mediated activation of the AhR signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is often implicated in cancer. Some studies suggest that phenanthrenes can disrupt this pathway, potentially contributing to their anti-cancer effects.

G Disruption of Wnt/β-catenin Signaling by Phenanthrenes cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates Phenanthrene Phenanthrene Derivative Phenanthrene->Destruction_Complex Potentially Modulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Hypothetical modulation of the Wnt/β-catenin pathway by phenanthrenes.

Conclusion and Future Directions

The diverse and potent biological activities of naturally occurring phenanthrene derivatives underscore their potential as lead compounds in drug development. This guide provides a foundational understanding of their natural sources, isolation methodologies, and mechanisms of action. Future research should focus on the semi-synthesis of novel derivatives to improve efficacy and reduce toxicity, as well as in-depth in vivo studies to validate their therapeutic potential. The continued exploration of the vast chemical diversity within the plant kingdom promises the discovery of new and even more potent phenanthrene compounds.

References

Methodological & Application

Application Note: Analysis of Tetradecahydrophenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetradecahydrophenanthrene (also known as perhydrophenanthrene) is a saturated hydrocarbon with the chemical formula C₁₄H₂₄ and a molecular weight of 192.34 g/mol .[1][2][3][4] Its analysis is relevant in various fields, including geochemistry and environmental science, where it can be a biomarker or a component of complex hydrocarbon mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such volatile and semi-volatile compounds.[5] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Please note that retention time, limit of detection (LOD), and limit of quantification (LOQ) are highly dependent on the specific instrumentation, column, and analytical conditions. The values presented for LOD and LOQ are typical for GC-MS analysis of similar compounds and should be experimentally determined for a specific method.

ParameterValueReference
Molecular Formula C₁₄H₂₄[1][3]
Molecular Weight 192.34 g/mol [1][2][4]
CAS Registry Number 5743-97-5[1][2][3]
Theoretical m/z of Molecular Ion (M⁺) 192.2Calculated
Major Mass Spectral Fragments (m/z) 135 (Top Peak)[2]
Typical Retention Time Method Dependent-
Limit of Detection (LOD) Method Dependent (typically low ng/mL)[6][7]
Limit of Quantification (LOQ) Method Dependent (typically mid-to-high ng/mL)[6][7]

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound, including sample preparation and instrument parameters.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General guidelines for liquid and solid samples are provided below.[5][8]

For Liquid Samples (e.g., oils, extracts):

  • Dilution: Accurately dilute the liquid sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration estimated to be within the instrument's linear range (e.g., 0.1 to 1 mg/mL for initial screening).[8][9]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the GC column.[8]

  • Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial for GC-MS analysis.[9]

For Solid Samples (e.g., sediments, biological tissues):

  • Extraction:

    • Accurately weigh a known amount of the homogenized solid sample into a glass container.

    • Add a suitable volume of an appropriate organic solvent (e.g., hexane, dichloromethane).

    • Perform extraction using a technique such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

  • Cleanup (if necessary):

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.[5][6][7]

  • Concentration and Reconstitution:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • Filtration and Transfer:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[8]

GC-MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis of saturated hydrocarbons. These should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Conditions:

  • GC System: Agilent 8890 GC system or equivalent.[10]

  • Injection Port: Split/Splitless Inlet.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio for higher concentration samples).[10]

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[10]

  • Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for hydrocarbon analysis.[11][12]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 10 minutes.

Mass Spectrometer (MS) Conditions:

  • MS System: Agilent 5977C GC/MSD or equivalent.[13]

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[12]

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.[10]

  • Transfer Line Temperature: 280 °C.[10]

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, monitor the molecular ion (m/z 192.2) and characteristic fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (Liquid or Solid) Dilute Dilution (for Liquid Samples) Sample->Dilute Extract Extraction (for Solid Samples) Sample->Extract Filter Filtration (0.22 µm) Dilute->Filter Cleanup SPE Cleanup (if necessary) Extract->Cleanup Cleanup->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Sample Injection (1 µL) Vial->Inject GC Gas Chromatographic Separation (e.g., DB-5ms column) Inject->GC MS Mass Spectrometric Detection (EI, Scan/SIM) GC->MS Acquire Data Acquisition MS->Acquire Identify Peak Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification (Peak Area vs. Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report Logical_Relationship Analyte This compound in Sample Separation Chromatographic Separation (based on volatility and column interaction) Analyte->Separation RetentionTime Characteristic Retention Time Separation->RetentionTime Ionization Electron Ionization (70 eV) Separation->Ionization Identification Qualitative Identification RetentionTime->Identification Fragmentation Formation of Molecular Ion (M⁺) and Characteristic Fragments Ionization->Fragmentation Detection Mass Analyzer Detection (m/z) Fragmentation->Detection MassSpectrum Unique Mass Spectrum Detection->MassSpectrum MassSpectrum->Identification Quantification Quantitative Analysis (Peak Area) Identification->Quantification

References

Application of Tetradecahydrophenanthrene as a Geochemical Biomarker in Petroleum Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-THP-PE-001

Version: 1.0

Introduction

Geochemical biomarkers, or "molecular fossils," are indispensable tools in petroleum exploration for correlating oils with their source rocks, elucidating depositional environments, and assessing thermal maturity.[1] Tetradecahydrophenanthrene (C₁₄H₂₄), a saturated tricyclic terpane, serves as a valuable biomarker for these purposes. Its stable carbon skeleton, derived from natural product precursors, is resistant to degradation and provides a geological record of the organic matter source and its subsequent alteration history. This document outlines the application of this compound in petroleum geochemistry and provides detailed protocols for its analysis.

Geochemical Significance

The utility of this compound in petroleum exploration stems from its relationship with phenanthrene (B1679779) and its behavior during diagenesis and catagenesis. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common constituent of sedimentary organic matter. During burial and subsequent heating, phenanthrene undergoes a series of hydrogenation reactions to form various partially and fully saturated derivatives. This compound (perhydrophenanthrene) represents a fully saturated end-member of this reaction series.

The relative abundance of this compound and its ratios to other biomarkers can provide insights into:

  • Thermal Maturity: The conversion of aromatic compounds like phenanthrene to their saturated counterparts is a function of thermal stress.[2] Therefore, the ratio of this compound to other, less thermally stable, biomarkers can be used as an indicator of the thermal maturity of the source rock and the generated petroleum. While specific, universally calibrated ratios involving this compound are not as established as some other biomarker ratios (e.g., Ts/(Ts+Tm)), its presence in significant quantities generally indicates a mature source rock.

  • Depositional Environment: The distribution of tricyclic terpanes, including this compound, can be indicative of the type of organic matter input and the redox conditions of the depositional environment.[3][4] For instance, a higher abundance of certain tricyclic terpanes may suggest a contribution from terrestrial organic matter.

  • Oil-Source Rock Correlation: The unique fingerprint of biomarkers, including the presence and relative abundance of this compound, in a crude oil can be compared to that of potential source rock extracts to establish a genetic link.

Experimental Protocols

The analysis of this compound in petroleum and source rock samples involves sample preparation to isolate the saturated hydrocarbon fraction, followed by instrumental analysis using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation: Extraction and Fractionation

This protocol describes the separation of crude oil or source rock extract into saturated and aromatic hydrocarbon fractions.

  • Materials:

    • Crude oil or crushed source rock sample

    • Dichloromethane (B109758) (DCM), HPLC grade

    • n-hexane, HPLC grade

    • Silica (B1680970) gel (70-230 mesh, activated at 120°C for 2 hours)

    • Alumina (70-230 mesh, activated at 120°C for 2 hours)

    • Glass chromatography column

    • Glass wool

    • Beakers and vials

    • Rotary evaporator or nitrogen blow-down apparatus

  • Procedure:

    • Extraction (for source rocks):

      • Soxhlet extract approximately 50-100 g of the powdered source rock with dichloromethane for 72 hours.

      • Concentrate the resulting extract using a rotary evaporator.

    • Asphaltene Precipitation:

      • Dissolve the crude oil or rock extract in a minimal amount of dichloromethane.

      • Add n-hexane in a 40:1 volume ratio to the dissolved sample to precipitate the asphaltenes.

      • Allow the mixture to stand for at least 12 hours in the dark.

      • Filter the mixture to separate the maltene fraction (soluble) from the asphaltenes (precipitate).

    • Column Chromatography (Fractionation):

      • Prepare a chromatography column by packing it with a slurry of activated silica gel in n-hexane, followed by a layer of activated alumina.

      • Carefully load the concentrated maltene fraction onto the top of the column.

      • Elute the saturated fraction by passing n-hexane through the column. Collect this fraction, which contains this compound.

      • Subsequently, elute the aromatic fraction using a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).

      • Concentrate the saturated fraction using a rotary evaporator or a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the identification and quantification of this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 290°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 120°C at 10°C/min

      • Ramp to 300°C at 4°C/min, hold for 20 minutes

    • Transfer Line Temperature: 280°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)

    • SIM Ions for Tricyclic Terpanes: m/z 191 (primary), 123, 177, 205, 219

  • Identification and Quantification:

    • Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum. The key fragment ions for perhydrophenanthrene are m/z 192 (M+), 177, 163, 149, 135, 123, 109, 95, 81, 67, and 55.

    • Quantification is performed by integrating the peak area of a characteristic ion (e.g., m/z 191 for general tricyclic terpanes or a specific ion for this compound) and comparing it to the peak area of an internal standard.

Data Presentation

Quantitative data for this compound and related biomarkers are crucial for robust geochemical interpretations. Due to the proprietary nature of much of this data in the petroleum industry, the following table presents representative, hypothetical values to illustrate its application.

Table 1: Geochemical Parameters of this compound

ParameterDescriptionTypical Application
This compound (THP) ConcentrationAbsolute or relative concentration of THP in the saturated hydrocarbon fraction.Assessment of source rock input and thermal maturity.
THP / C₂₃ Tricyclic TerpaneRatio of this compound to the C₂₃ tricyclic terpane.Indicator of organic matter source and depositional environment.
THP / PhenanthreneRatio of saturated to aromatic phenanthrene derivatives.Potential indicator of thermal maturity.

Table 2: Representative Quantitative Data for this compound in Different Geochemical Scenarios (Hypothetical Data)

Sample IDSource Rock TypeThermal Maturity (Vitrinite Reflectance, %Ro)THP Concentration (µg/g rock)THP / C₂₃ Tricyclic TerpaneTHP / Phenanthrene
SR-AMarine Shale0.65.20.80.3
SR-BMarine Shale0.915.81.21.5
SR-CLacustrine Shale0.78.11.50.6
OIL-1Marine SourceMature (corr. to ~0.85 %Ro)25.3 (µg/g oil)1.11.2
OIL-2Terrestrial SourceMature (corr. to ~0.9 %Ro)18.7 (µg/g oil)2.11.8

Note: The data in this table are for illustrative purposes only and do not represent actual measurements from a specific basin.

Visualization

The following diagrams illustrate the logical relationships and workflows described in these application notes.

Geochemical_Workflow cluster_Sample Sample Collection & Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Interpretation cluster_Application Geochemical Application CrudeOil Crude Oil Fractionation Column Chromatography (Saturates, Aromatics) CrudeOil->Fractionation SourceRock Source Rock Extraction Solvent Extraction SourceRock->Extraction Extraction->Fractionation GCMS GC-MS Analysis (Full Scan & SIM) Fractionation->GCMS Saturated Fraction Identification Biomarker Identification (Retention Time, Mass Spectra) GCMS->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Ratios Calculation of Diagnostic Ratios Quantification->Ratios Maturity Thermal Maturity Assessment Ratios->Maturity Environment Depositional Environment Reconstruction Ratios->Environment Correlation Oil-Source Rock Correlation Ratios->Correlation

Caption: Workflow for this compound Analysis.

Diagenesis_Pathway OrganicMatter Sedimentary Organic Matter Phenanthrene Phenanthrene (Aromatic) OrganicMatter->Phenanthrene Diagenesis PartiallyHydrogenated Partially Hydrogenated Phenanthrenes Phenanthrene->PartiallyHydrogenated Hydrogenation (Increasing Thermal Stress) This compound This compound (Saturated) PartiallyHydrogenated->this compound Further Hydrogenation (Higher Thermal Stress)

Caption: Diagenetic Pathway of Phenanthrene.

References

Application Notes & Protocols: Structural Analysis of Perhydrophenanthrene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrophenanthrene, the fully saturated C₁₄H₂₄ tetracyclic hydrocarbon skeleton, presents a significant challenge in structural elucidation due to its numerous possible stereoisomers. The subtle differences in the spatial arrangement of atoms across the fused ring system demand powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework, proton environments, and three-dimensional stereochemistry.

This document provides a comprehensive guide to the application of 1D and 2D NMR spectroscopy for the structural and stereochemical analysis of perhydrophenanthrene isomers. It includes detailed protocols for sample preparation and data acquisition, a guide to spectral interpretation, and a workflow for integrating data from multiple NMR experiments to achieve complete structural assignment. While a comprehensive experimental dataset for all isomers is not publicly available, this guide uses representative data to illustrate the principles of analysis. The foundational work in this area, particularly the ¹³C NMR analysis by Dalling and Grant, established the methodology for differentiating these complex isomers[1][2][3][4][5].

Experimental Protocols

Protocol: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. Perhydrophenanthrene is a non-polar organic compound, dictating the choice of solvent and handling procedures.

Materials:

Procedure:

  • Weighing the Sample: Accurately weigh the perhydrophenanthrene sample.

    • For ¹H NMR: 5-25 mg is typically required.

    • For ¹³C NMR: A higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Vortex the vial gently until the sample is fully dissolved.

  • Filtration and Transfer: If any solid particles are visible, filter the solution into the NMR tube using a Pasteur pipette with a small plug of glass wool. This prevents magnetic field distortions caused by suspended solids.

  • Tube Filling: Carefully transfer the clear solution into the NMR tube. The solvent height should be approximately 4-5 cm, which corresponds to a volume of 0.5-0.6 mL.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with acetone or isopropanol to remove fingerprints and dust. Cap the tube securely to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol: 1D NMR Data Acquisition (¹H and ¹³C)

1D NMR spectra provide the initial overview of the molecular structure.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: CDCl₃

  • Spectral Width (SW): 12-16 ppm

  • Acquisition Time (AQ): 2-4 seconds. An acquisition time of at least 3 x T₂ ensures that 95% of the signal has decayed[3][6].

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16 scans, co-added to improve signal-to-noise and reduce artifacts[6].

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

  • Solvent: CDCl₃

  • Spectral Width (SW): 0-60 ppm (focused on the aliphatic region)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or higher, depending on sample concentration.

  • Temperature: 298 K

Protocol: 2D NMR Data Acquisition

2D NMR experiments are essential for unambiguously assigning signals and determining the stereochemistry.

General Considerations:

  • The following are typical starting points. Parameters such as spectral widths, number of increments (t1 dimension), and mixing times may need to be optimized for the specific isomer.

1. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing H-C-H and H-C-C-H connectivities.

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 2-4 per increment

  • Increments (t1): 256-512

  • Data Points (t2): 1024-2048

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling).

  • Pulse Program: hsqcedetgpsisp2 (phase-edited to distinguish CH/CH₃ from CH₂)

  • Number of Scans (NS): 2-8 per increment

  • Increments (t1): 128-256

  • ¹J_CH Coupling Constant: Optimized for ~125-135 Hz (typical for aliphatic C-H)

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: Correlates protons and carbons over multiple bonds (typically 2-3 bonds, ²J_CH and ³J_CH), crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (NS): 8-16 per increment

  • Increments (t1): 256-512

  • Long-Range Coupling Constant: Optimized for ~8-10 Hz

4. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: Correlates protons that are close in space (<5 Å), regardless of through-bond connectivity. This is the key experiment for determining relative stereochemistry[7][8][9].

  • Pulse Program: noesygpph

  • Number of Scans (NS): 8-16 per increment

  • Increments (t1): 256-512

  • Mixing Time (d8): 500-800 ms (B15284909) (may require optimization)

Data Presentation and Interpretation

Illustrative NMR Data

The precise chemical shifts of perhydrophenanthrene are highly sensitive to the specific stereoisomer. The following tables provide illustrative chemical shift ranges typical for these saturated ring systems.

Table 1: Illustrative ¹H NMR Data for a Perhydrophenanthrene Isomer

Proton TypeChemical Shift Range (ppm)Multiplicity
Methine (CH) at ring junctions1.5 - 2.2Multiplet
Methylene (CH₂)0.8 - 1.8Multiplet
Axially-oriented protonsGenerally upfield (shielded)Multiplet
Equatorially-oriented protonsGenerally downfield (deshielded)Multiplet

Table 2: Illustrative ¹³C NMR Data for a Perhydrophenanthrene Isomer

Carbon TypeChemical Shift Range (ppm)Notes
Methine (CH) at ring junctions35 - 50
Methylene (CH₂)20 - 40
Sterically hindered carbonsUpfield shift (shielded)Due to γ-gauche effects
Step-by-Step Interpretation Workflow

The structural elucidation of a perhydrophenanthrene isomer is a systematic process of integrating data from multiple NMR experiments.

cluster_exp NMR Experiments cluster_info Derived Information cluster_analysis Structural Elucidation H1 1D ¹H NMR info_H1 Proton Environments & Splitting Patterns H1->info_H1 C13 1D ¹³C NMR info_C13 Number of Unique Carbons C13->info_C13 COSY 2D COSY info_COSY ¹H-¹H Connectivity (Spin Systems) COSY->info_COSY HSQC 2D HSQC info_HSQC ¹H-C Direct Attachment HSQC->info_HSQC HMBC 2D HMBC info_HMBC Carbon Skeleton (Fragment Assembly) HMBC->info_HMBC NOESY 2D NOESY info_NOESY Through-Space Proximity (Relative Stereochemistry) NOESY->info_NOESY Fragments Identify Fragments info_H1->Fragments info_C13->Fragments info_COSY->Fragments info_HSQC->Fragments Skeleton Assemble Skeleton info_HMBC->Skeleton Stereo Assign Stereochemistry info_NOESY->Stereo Fragments->Skeleton Skeleton->Stereo Final Final Structure Stereo->Final

Caption: Logical workflow for integrating multi-dimensional NMR data.

  • ¹³C and DEPT Analysis: Determine the number of unique carbon signals. Use DEPT-135 or an edited-HSQC to count the number of CH, CH₂, and CH₃ groups. This provides the basic carbon count for the asymmetric unit.

  • ¹H and COSY Analysis: Analyze the ¹H NMR spectrum to identify distinct proton signals. Use the COSY spectrum to connect coupled protons, establishing individual spin systems (fragments) within the molecule. For example, a cross-peak between a proton at 1.9 ppm and a group of protons at 1.4 ppm indicates they are on adjacent carbons[8].

  • HSQC Analysis: Assign each proton to its directly attached carbon atom using the HSQC spectrum. This puts the carbon chemical shifts onto the proton-defined fragments from the COSY analysis.

  • HMBC Analysis: Assemble the fragments into the complete carbon skeleton. Look for HMBC cross-peaks from protons to carbons that are 2 or 3 bonds away. Correlations to quaternary carbons are particularly valuable for linking different spin systems together.

  • NOESY Analysis: Determine the relative stereochemistry. NOESY cross-peaks indicate spatial proximity. For example, a strong NOE between two axial protons on the same face of a cyclohexane (B81311) ring (a 1,3-diaxial interaction) can confirm their relative orientation. The absence or presence of key NOEs between protons at the ring junctions is critical for assigning the cis or trans fusion of the rings[7][9].

Experimental Workflow and Signaling

The overall process from sample to final structure follows a logical progression, often requiring iterative analysis of different datasets.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh & Dissolve Perhydrophenanthrene in CDCl₃ Tube Transfer to NMR Tube Sample->Tube Survey 1D ¹H & ¹³C Spectra (Survey Scans) Tube->Survey Homonuclear 2D Homonuclear (COSY) Survey->Homonuclear Heteronuclear 2D Heteronuclear (HSQC, HMBC) Homonuclear->Heteronuclear Stereo 2D Stereochemistry (NOESY) Heteronuclear->Stereo Proc Fourier Transform, Phase & Baseline Correction Stereo->Proc Assign Peak Picking & Signal Assignment Proc->Assign Integrate Integrate Datasets (COSY → HSQC → HMBC) Assign->Integrate Model Stereochemical Modeling (NOESY Analysis) Integrate->Model Final Final Structure & Stereochemistry Model->Final

Caption: Standard experimental workflow for NMR structural analysis.

References

Synthesis of Tetradecahydrophenanthrene Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of tetradecahydrophenanthrene derivatives, a class of saturated polycyclic hydrocarbons that hold significant promise in medicinal chemistry. The rigid, three-dimensional scaffold of the perhydrophenanthrene core offers a unique framework for the development of novel therapeutic agents. These application notes and protocols are designed to guide researchers in the synthesis and exploration of this fascinating chemical space.

Introduction

The this compound, or perhydrophenanthrene, skeleton is a core structural motif found in a variety of natural products, most notably steroids. Its conformational rigidity and stereochemical complexity allow for the precise spatial orientation of functional groups, making it an attractive scaffold for targeting specific biological receptors and enzymes. The exploration of non-natural, functionalized this compound derivatives is an emerging area in drug discovery, with potential applications in oncology, endocrinology, and neurology.

Synthetic Strategies: Accessing the this compound Core

The primary and most direct route to the this compound scaffold is the complete catalytic hydrogenation of phenanthrene (B1679779) or its partially hydrogenated derivatives. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the efficiency and stereoselectivity of the reaction.

Protocol 1: Catalytic Hydrogenation of Phenanthrene to Perhydrophenanthrene

This protocol outlines a general procedure for the synthesis of the unsubstituted this compound core.

Materials:

  • Phenanthrene

  • Catalyst (e.g., Nickel-based catalysts like Ni/NiAlOx, or precious metal catalysts like Platinum or Palladium on a support)

  • Solvent (e.g., Tetrahydrofuran (THF), Heptane)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (if applicable): For catalysts like Ni/NiAlOx, a pre-calcination step at high temperatures (e.g., 650°C) may be required to achieve the desired catalytic activity.

  • Reactor Setup: In an inert atmosphere (e.g., inside a glovebox), charge the high-pressure autoclave with phenanthrene and the chosen catalyst. The typical substrate-to-catalyst ratio varies depending on the catalyst's activity.

  • Solvent Addition: Add the desired solvent to the autoclave.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas multiple times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 300°C) and maintain vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude perhydrophenanthrene.

  • Purification: The product can be purified by column chromatography or recrystallization to obtain the desired stereoisomers.

Table 1: Reported Catalysts and Conditions for Phenanthrene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)SolventKey OutcomesReference
Ni/NiAlOₓ-6503005Not specifiedHigh selectivity for perhydrophenanthrene (98%)[1]
Ruthenium Nanoparticles302THFTotal hydrogenation to a mixture of cis and trans isomers[2]

Functionalization of the this compound Scaffold

The introduction of functional groups onto the saturated this compound core is essential for modulating its physicochemical properties and biological activity. This can be achieved either by starting with a functionalized phenanthrene precursor followed by hydrogenation or by direct functionalization of the perhydrophenanthrene skeleton, which is often more challenging.

Experimental Workflow for Synthesis of Functionalized Derivatives

G cluster_0 Synthesis of Functionalized Phenanthrene Precursor cluster_1 Hydrogenation cluster_2 Final Product A Starting Materials (e.g., bromophenanthrene) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Functionalized Phenanthrene B->C D Catalytic Hydrogenation C->D E Functionalized This compound D->E

Caption: Synthetic workflow for functionalized tetradecahydrophenanthrenes.

Biological Activity and Medicinal Chemistry Applications

While the medicinal chemistry of this compound derivatives is a relatively underexplored field, early research has indicated their potential as modulators of steroid hormone receptors. The rigid, steroid-like framework allows these compounds to interact with the ligand-binding domains of these receptors, potentially leading to agonistic or antagonistic effects.

Table 2: Biological Activity of Selected Perhydrophenanthrene Derivatives

CompoundBiological TargetActivityReference
Dodecahydrophenanthrene derivativesAndrogen ReceptorAndrogenic and anti-androgenic activityNot specified

Note: Specific quantitative data for a range of this compound derivatives is limited in the currently available literature.

Signaling Pathways

The biological effects of this compound derivatives are likely mediated through the modulation of signaling pathways controlled by their target receptors. For instance, derivatives targeting steroid hormone receptors would influence downstream gene transcription and cellular processes regulated by these receptors.

Illustrative Signaling Pathway for a Hypothetical this compound-based Estrogen Receptor Modulator

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response A This compound Derivative (Ligand) B Estrogen Receptor (ER) A->B Binding C Ligand-Receptor Complex B->C D Dimerization C->D E DNA Binding to Estrogen Response Elements (EREs) D->E F Recruitment of Co-activators/Co-repressors E->F G Modulation of Gene Transcription F->G H Changes in Cell Growth, Proliferation, etc. G->H

Caption: Putative signaling pathway for an estrogen receptor modulator.

Conclusion and Future Directions

The synthesis and medicinal chemistry of this compound derivatives represent a promising frontier in drug discovery. The development of efficient and stereoselective synthetic routes to a diverse range of functionalized analogs is crucial for unlocking the full therapeutic potential of this scaffold. Future research should focus on:

  • Development of novel synthetic methodologies: Exploring new catalytic systems and synthetic strategies to access a wider array of functionalized this compound derivatives.

  • Comprehensive biological evaluation: Screening these compounds against a broad range of biological targets to identify novel activities.

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

  • Elucidation of mechanisms of action: Investigating the specific signaling pathways modulated by bioactive derivatives to understand their therapeutic effects at a molecular level.

By addressing these key areas, the scientific community can harness the unique structural features of the this compound scaffold to develop the next generation of innovative medicines.

References

The Perhydrophenanthrene Skeleton: A Cornerstone in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The perhydrophenanthrene nucleus, a saturated tetracyclic system, is a recurring and vital structural motif in a vast array of complex natural products, most notably steroids, diterpenoids, and triterpenoids. Its rigid, three-dimensional framework provides a versatile scaffold upon which intricate functionalities and stereochemical nuances are built, leading to molecules with profound biological activities. This document provides an overview of key synthetic strategies and detailed experimental protocols for the construction and elaboration of the perhydrophenanthrene skeleton in the context of modern total synthesis.

Strategic Approaches to the Perhydrophenanthrene Core

The construction of the perhydrophenanthrene ring system is a pivotal challenge in the total synthesis of many natural products. Chemists have devised a multitude of elegant strategies, often characterized by remarkable efficiency and stereocontrol. Key approaches include:

  • Intramolecular Diels-Alder (IMDA) Reactions: This powerful cycloaddition strategy allows for the rapid assembly of the tricyclic core in a single, often highly stereoselective, step. The stereochemical outcome can be controlled by the geometry of the starting triene and the reaction conditions.

  • Radical Cascade Cyclizations: The use of radical intermediates offers a mild and effective method for forging multiple carbon-carbon bonds in a single transformation. Samarium(II) iodide (SmI₂) has emerged as a particularly effective reagent for initiating reductive radical cascades to form complex polycyclic systems.

  • Cationic Cyclizations: Biomimetic approaches often employ acid-catalyzed cyclizations of polyene precursors to mimic the biosynthetic pathways of terpenoids, leading to the formation of the perhydrophenanthrene skeleton.

  • Stepwise Annulation Strategies: More traditional approaches involve the sequential construction of the rings through various annulation reactions, such as Robinson annulation, Michael additions, and aldol (B89426) condensations.

Case Study 1: The Total Synthesis of (–)-Maoecrystal Z

The total synthesis of the complex diterpenoid (–)-maoecrystal Z by the Reisman group showcases a powerful reductive cascade cyclization to construct a highly substituted polycyclic system that, while not a classical perhydrophenanthrene, features a related intricate bridged framework. A key fragment of the molecule does, however, resemble a portion of the perhydrophenanthrene skeleton.

Key Transformation: SmI₂-Mediated Reductive Cascade Cyclization

A pivotal step in the synthesis is the samarium(II) iodide-mediated reductive cascade cyclization of a dialdehyde (B1249045) precursor. This remarkable transformation forms two new rings and sets multiple stereocenters in a single operation.

Experimental Workflow:

cluster_workflow SmI₂-Mediated Cascade Cyclization Workflow start Dialdehyde Precursor reagents SmI₂ (4.0 equiv) LiBr (10.0 equiv) t-BuOH (10.0 equiv) start->reagents Add conditions THF, 23 °C, 5 min reagents->conditions Maintain workup Quench with sat. aq. Na₂S₂O₃ and sat. aq. NaHCO₃ conditions->workup After 5 min purification Silica Gel Chromatography workup->purification product Tetracyclic Diol purification->product cluster_logic Synthetic Logic for Pleuromutilin Core A Dihydrocarvone (Starting Material) B Hydrindane Fragment (via multi-step synthesis) A->B Elaboration C Cyclization Precursor (Aldehyde) B->C Functionalization D SmI₂-Mediated 8-Endo-Trig Cyclization C->D Key Step E Tricyclic Core of Pleuromutilin D->E Ring Formation cluster_pathway IMDA Reaction Pathway Start Acyclic Triene Precursor Heat Thermal Activation (Heat) Start->Heat TS Endo Transition State Heat->TS [4+2] Cycloaddition Product Perhydrophenanthrene Core TS->Product Stereospecific Ring Formation

Application Notes and Protocols: Catalytic Hydrogenation of Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The catalytic hydrogenation of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH), is a significant process in the upgrading of heavy hydrocarbon raw materials and the synthesis of high-value chemicals. Phenanthrene and its derivatives serve as model compounds for studying the hydrodearomatization (HDA) of complex feedstocks like coal tar and heavy oils. The resulting hydrogenated products, such as di-, tetra-, octa-, and perhydrophenanthrenes, are valuable as hydrogen-donor solvents, high-density fuels, and pharmaceutical intermediates. This document provides detailed protocols for the catalytic hydrogenation of phenanthrene using various catalytic systems.

Key Reaction Pathways

The hydrogenation of phenanthrene proceeds through a network of consecutive and parallel reactions, leading to various partially and fully saturated products. The specific pathway and product distribution are highly dependent on the catalyst, temperature, pressure, and reaction time. The initial step typically involves the formation of 9,10-dihydrophenanthrene, followed by further hydrogenation to octahydrophenanthrene isomers and ultimately to the fully saturated perhydrophenanthrene.[1][2] Under certain conditions, isomerization to anthracene (B1667546) can also occur.[1][3]

phenanthrene_hydrogenation_pathway PHE Phenanthrene (PHE) DIPHE 9,10-Dihydrophenanthrene (DIPHE) PHE->DIPHE +H2 TETPHE 1,2,3,4-Tetrahydrophenanthrene (TETPHE) PHE->TETPHE +H2 ASYM 1,2,3,4,4a,9,10,10a- Octahydrophenanthrene (ASYM) DIPHE->ASYM +H2 TETPHE->ASYM +H2 SYM 1,2,3,4,5,6,7,8- Octahydrophenanthrene (SYM) ASYM->SYM Isomerization PHP Perhydrophenanthrene (PHP) ASYM->PHP +H2 SYM->PHP +H2

Caption: Reaction network for phenanthrene hydrogenation.

Data Summary: Catalysts and Reaction Conditions

The choice of catalyst and reaction parameters significantly influences the conversion of phenanthrene and the selectivity towards desired products. Below is a summary of various catalytic systems and their reported performance.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)Phenanthrene Conversion (%)Major ProductsReference
Chrysotile/NiTi (reduced)Chrysotile4204.0134.62Dihydrophenanthrene, Tetrahydronaphthalene[1]
Coal Shale-4204.0120.88Dihydrophenanthrene, Naphthalene derivatives[1]
Fe₃O₄-42012.01HighDihydrophenanthrene, Isomerization products[3]
Ni/NiAlOₓ-650NiAlOₓ3005.0->95Perhydrophenanthrene (PHP)[4][5]
0.5Pt/Ni/NiAlOₓNi/NiAlOₓ3005.0696Perhydrophenanthrene (PHP, 67% selectivity)[6]
Pd/Beta-HBeta Zeolite---HighPerhydrophenanthrene (PHP)[6]
NiMoγ-Al₂O₃30012.0--Octahydrophenanthrenes[2]
Ru Nanoparticles-302.00.5449,10-Dihydrophenanthrene[7]

Experimental Protocols

Two standard protocols are detailed below: one for a batch-type reaction suitable for catalyst screening and small-scale synthesis, and another for a continuous flow reaction typical in kinetic studies and larger-scale production.

Protocol 1: Batch Hydrogenation in a High-Pressure Autoclave

This protocol is based on the methodology for screening catalysts like modified chrysotile or coal shale.[1]

1. Materials and Equipment:

  • Reactant: Phenanthrene (≥98% purity)

  • Catalyst: e.g., Chrysotile/NiTi, Coal Shale, Fe₃O₄ (1% by weight of phenanthrene)[1][3]

  • Gases: High-purity hydrogen (H₂), Nitrogen (N₂) for purging

  • Apparatus:

    • High-pressure autoclave/reactor (e.g., 10-50 mL stainless steel) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature controller.

    • Tubular furnace for catalyst pre-reduction (if required).

    • Analytical balance.

    • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

2. Catalyst Pre-treatment (if applicable):

  • Some catalysts, like Ni-based ones, require pre-reduction to activate the metallic sites.[1]

  • Place the catalyst in a tubular furnace.

  • Heat to 400°C under a hydrogen flow (e.g., 0.02 MPa) for 30-60 minutes.[1]

  • Cool down under an inert atmosphere (N₂) before handling.

3. Experimental Procedure:

  • Weigh 1.0 g of phenanthrene and the desired amount of catalyst (e.g., 0.01 g for 1 wt%) and place them inside the autoclave.[1]

  • Seal the reactor and purge with N₂ gas 3-5 times to remove air, followed by purging with H₂ gas.

  • Pressurize the reactor with H₂ to the desired initial pressure (e.g., 4.0 MPa).[1]

  • Begin stirring and heat the reactor to the target temperature (e.g., 420°C) at a controlled rate (e.g., 10 K/min).[3]

  • Start timing the reaction (e.g., 60 minutes) once the set temperature is reached.[1] Maintain constant temperature and monitor pressure throughout the reaction.

  • After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature.

  • Carefully vent the excess H₂ gas in a well-ventilated fume hood.

  • Open the reactor and collect the liquid/solid product mixture.

  • Dissolve the product mixture in a suitable solvent (e.g., dichloromethane, toluene) for analysis.

  • Analyze the composition of the hydrogenated products using GC-MS to determine phenanthrene conversion and product selectivity.[1]

Protocol 2: Continuous Hydrogenation in a Fixed-Bed Reactor

This protocol is adapted from studies on continuous flow hydrogenation over catalysts like Ni/NiAlOₓ.[4][5]

1. Materials and Equipment:

  • Reactant Feed: 1.0 wt% solution of phenanthrene in a high-boiling, inert solvent like decalin.

  • Catalyst: e.g., Ni/NiAlOₓ, pelletized or granular (e.g., 40-60 mesh).

  • Gases: High-purity hydrogen (H₂).

  • Apparatus:

    • Fixed-bed reactor system (typically a stainless steel tube).

    • High-pressure liquid pump for the reactant feed.

    • Mass flow controller for hydrogen gas.

    • Back-pressure regulator to maintain system pressure.

    • Tube furnace with temperature controller.

    • Gas-liquid separator downstream of the reactor.

    • Gas chromatograph (GC-FID) for online or offline product analysis.[4][5]

2. Catalyst Loading and Activation:

  • Load a specific amount of the catalyst into the reactor tube, securing it with quartz wool plugs. The ends of the catalyst bed can be filled with inert silica (B1680970) sand.[4][5]

  • Place the reactor inside the tube furnace.

  • Activate the catalyst in situ. For Ni/NiAlOₓ, this involves heating to 520°C (at 3°C/min) in a flowing H₂ stream (e.g., 50 mL/min) and holding for 5 hours.[4][5]

  • After reduction, cool the catalyst to the desired reaction temperature (e.g., 280-300°C) under continuous H₂ flow.[4][5]

3. Experimental Procedure:

  • Set the system pressure (e.g., 5.0 MPa) using the back-pressure regulator and H₂ flow.[4][5]

  • Introduce the reactant feed (1.0 wt% phenanthrene in decalin) into the reactor at a specific flow rate (e.g., 6 mL/h) using the high-pressure pump.[4][5]

  • Set the hydrogen flow rate (e.g., 60 mL/min). The combination of feed rate and catalyst weight determines the Weight Hourly Space Velocity (WHSV).[4][5]

  • Allow the reaction to reach a steady state (this may take several hours).

  • Collect liquid product samples periodically from the gas-liquid separator.

  • Analyze the samples using GC-FID to quantify the conversion of phenanthrene and the distribution of hydrogenated products.[4][5]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation / Pre-treatment reactor_setup Reactor Setup (Batch or Fixed-Bed) catalyst_prep->reactor_setup reactant_prep Reactant Preparation (Phenanthrene Solution) reactant_prep->reactor_setup reaction_execution Hydrogenation Reaction (Temp, Pressure, Time) reactor_setup->reaction_execution product_collection Product Collection & Separation reaction_execution->product_collection analysis GC-MS / GC-FID Analysis product_collection->analysis data Data Interpretation (Conversion, Selectivity) analysis->data

Caption: General workflow for catalytic hydrogenation.

Safety Precautions

  • High Pressure: All hydrogenation reactions must be conducted in appropriately rated high-pressure reactors behind a protective blast shield.

  • Flammable Gas: Hydrogen is extremely flammable. Ensure the experimental area is well-ventilated and free of ignition sources. Use a hydrogen leak detector.

  • PAH Handling: Phenanthrene is a polycyclic aromatic hydrocarbon and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Catalyst Handling: Some catalysts may be pyrophoric after reduction. Handle with care under an inert atmosphere.

References

Application Note: Sourcing and Analysis of Tetradecahydrophenanthrene Isomer Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a saturated tetracyclic hydrocarbon. Its various stereoisomers can serve as important biomarkers in geochemical studies, particularly in the analysis of petroleum and other geological samples. Furthermore, the perhydrophenanthrene skeleton is a core structure in many biologically active molecules, including steroids. Accurate identification and quantification of specific this compound isomers are crucial for these applications, necessitating the use of high-purity analytical reference standards. This document provides guidance on sourcing these standards and outlines a detailed protocol for their analysis.

Sourcing Analytical Reference Standards

The commercial availability of individual, certified analytical reference standards for this compound isomers is currently limited. While some chemical suppliers offer "perhydrophenanthrene," this is often a mixture of isomers with purity specifications that may not be suitable for use as a quantitative analytical standard. Researchers requiring specific isomers with well-documented purity and identity will likely need to consider the following sourcing strategies:

  • Inquiry with Specialty Chemical Suppliers: Contact suppliers specializing in complex organic molecules, saturated polycyclic hydrocarbons, or petroleum biomarkers. They may have unlisted isomers in their inventory or be able to perform a custom synthesis.

  • Custom Synthesis: Engage a chemical synthesis company to prepare specific this compound isomers. This approach offers the highest level of control over the target molecule's identity and purity. A thorough characterization of the synthesized material (including NMR, GC-MS, and elemental analysis) will be required to qualify it as a reference standard.

  • Collaboration with Academic or Research Institutions: Research groups specializing in organic synthesis or geochemistry may have synthesized these compounds for their own research and may be willing to share small quantities for use as reference materials.

Available this compound Isomers and Related Compounds

The following table summarizes publicly available information on some this compound isomers. Direct commercial availability as certified reference standards is not guaranteed.

Isomer Name/SynonymCAS NumberMolecular FormulaMolecular WeightNotes
Perhydrophenanthrene5743-97-5C₁₄H₂₄192.34Typically available as a mixture of isomers.
Perhydrophenanthrene, (4aα, 4bβ, 8aβ, 10aα)-27389-74-8C₁₄H₂₄192.34Specific stereoisomer.
Perhydrophenanthrene, (4aα, 4bα, 8aα, 10aβ)-27425-35-0C₁₄H₂₄192.34Specific stereoisomer.
Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10a.alpha)-27389-73-7C₁₄H₂₄192.34Specific stereoisomer.
Perhydrophenanthrene, (4aα, 4bα, 8aβ, 10a.beta)-27389-76-0C₁₄H₂₄192.34Specific stereoisomer.

Experimental Protocol: GC-MS Analysis of this compound Isomers

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of this compound isomers. The following protocol is based on established methods for the analysis of similar saturated polycyclic hydrocarbons, such as diamondoids.[1][2][3]

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of each this compound isomer reference standard in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 100 µg/mL. From these, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction (for matrix samples): For complex matrices like crude oil or sediment, a preliminary fractionation step is necessary to isolate the saturated hydrocarbon fraction. This is typically achieved using column chromatography with silica (B1680970) gel or alumina.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column. For potential enantiomeric separation, a chiral column (e.g., based on derivatized cyclodextrins) may be necessary.

  • Inlet: Split/splitless injector at 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: m/z 40-450 for initial identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion (m/z 192) and key fragment ions.

3. Data Analysis

  • Identification: Identify the this compound isomers in sample chromatograms by comparing their retention times and mass spectra to those of the analytical reference standards.

  • Quantification: Generate a calibration curve for each isomer by plotting the peak area against the concentration of the working standards. Use this curve to determine the concentration of the isomers in the samples.

Visualizations

Sourcing_Workflow cluster_sourcing Sourcing Strategy start Identify Required Isomer(s) search_suppliers Search Specialty Chemical Suppliers start->search_suppliers custom_synthesis Engage Custom Synthesis Service search_suppliers->custom_synthesis If not available collaboration Collaborate with Research Institutions search_suppliers->collaboration Alternative characterize In-house Characterization (NMR, GC-MS) custom_synthesis->characterize collaboration->characterize standard_qualified Qualified Reference Standard characterize->standard_qualified Analytical_Workflow cluster_analysis GC-MS Analysis Workflow prep_standards Prepare Standard Solutions gcms_analysis GC-MS Analysis (Full Scan / SIM) prep_standards->gcms_analysis sample_prep Sample Preparation / Extraction sample_prep->gcms_analysis data_processing Data Processing gcms_analysis->data_processing identification Identification (Retention Time & Mass Spectra) data_processing->identification quantification Quantification (Calibration Curve) data_processing->quantification report Report Results identification->report quantification->report

References

Application Notes and Protocols: Tetradecahydrophenanthrene Metabolites as Biomarkers for PAH Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals released from the incomplete combustion of organic materials, such as coal, oil, gas, and tobacco. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. Monitoring human exposure to PAHs is crucial for assessing health risks and implementing preventative measures. The measurement of PAH metabolites in biological samples, such as urine, provides a reliable method for assessing recent exposure.

Phenanthrene (B1679779), a three-ring PAH, is a common component of PAH mixtures. While not considered a potent carcinogen itself, its metabolism in the human body follows pathways similar to more carcinogenic PAHs like benzo[a]pyrene. Consequently, phenanthrene metabolites serve as excellent surrogate biomarkers for exposure to the broader class of PAHs. This document provides detailed information on the use of phenanthrene metabolites, specifically hydroxyphenanthrenes (OH-Phe) and r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT), as biomarkers for PAH exposure.

Key Biomarkers

The primary phenanthrene metabolites used as biomarkers for PAH exposure are:

  • Hydroxyphenanthrenes (OH-Phe): These are detoxification products of phenanthrene metabolism. Common isomers measured include 1-OH-Phe, 2-OH-Phe, 3-OH-Phe, and 4-OH-Phe.

  • r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT): This metabolite is an end-product of the "diol epoxide" pathway, which is considered a metabolic activation pathway that can lead to the formation of DNA adducts and potentially cancer.[1] The measurement of PheT provides insight into an individual's capacity to metabolically activate PAHs.[2]

The term "tetradecahydrophenanthrene metabolites" is a less common and potentially imprecise descriptor. The key biomarkers of phenanthrene exposure that are extensively studied and validated are the hydroxylated and tetrahydroxytetrahydro- derivatives.

Data Presentation: Quantitative Analysis of Urinary Phenanthrene Metabolites

The following tables summarize urinary concentrations of key phenanthrene metabolites from various studies, providing a comparative overview of exposure levels in different populations.

Table 1: Urinary Hydroxyphenanthrene (OH-Phe) Concentrations in Smokers and Non-Smokers

MetabolitePopulationNMean (ng/g creatinine)Median (ng/g creatinine)95th Percentile (ng/g creatinine)Maximum (ng/g creatinine)
1-Hydroxyphenanthrene Non-Smokers28810883269435
Smokers100129102316458
2-Hydroxyphenanthrene Non-Smokers2885944158365
Smokers100149108417789
3-Hydroxyphenanthrene Non-Smokers2885341134243
Smokers100145104455884
4-Hydroxyphenanthrene Non-Smokers288292182196
Smokers1007959231432

Data adapted from a study on the effects of smoking on urinary monohydroxylated phenanthrenes.[3]

Table 2: Urinary r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT) Concentrations in Various Exposure Groups

Exposure GroupNMean ± SD (pmol/mg creatinine)Median (μg/g creatinine)
Psoriasis Patients (Coal Tar Treatment)20791 ± 363-
Coke Oven Workers3225.7 ± 16.8-
Smokers314.58 ± 2.950.50
Non-Smokers301.51 ± 1.150.39
Boilermakers (exposed to residual oil fly ash) - Smokers--0.50
Boilermakers (exposed to residual oil fly ash) - Non-Smokers--0.39

Data adapted from studies on PheT as a biomarker for PAH metabolic activation.[4][5][6]

Experimental Protocols

Protocol 1: Quantification of Urinary Phenanthrene Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of hydroxylated PAH metabolites in urine.

1. Sample Collection and Storage:

  • Collect first-morning void urine samples in sterile polypropylene (B1209903) containers.[7]

  • Immediately shield samples from light and refrigerate.[8]

  • For long-term storage, freeze samples at -80°C until analysis.[9]

2. Enzymatic Hydrolysis:

  • Purpose: To cleave glucuronide and sulfate (B86663) conjugates, releasing the free metabolites.

  • Procedure:

    • Thaw frozen urine samples at room temperature.[10]

    • To a 2 mL aliquot of urine, add 1 mL of 0.5 M sodium acetate (B1210297) buffer (pH 5.0).[11]

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[7][10]

    • Add internal standards (e.g., deuterated phenanthrene metabolites).[10]

    • Incubate the mixture for approximately 17 hours at 37°C with constant agitation.[7][10]

3. Solid-Phase Extraction (SPE):

  • Purpose: To isolate and concentrate the analytes from the urine matrix.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the metabolites with an appropriate organic solvent (e.g., methanol or ethyl acetate).

4. Derivatization:

  • Purpose: To increase the volatility and thermal stability of the hydroxylated metabolites for GC analysis.

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8][12]

    • Heat the mixture to complete the derivatization reaction.

5. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation.[9]

  • Injection: Use a splitless injection mode.[11]

  • Temperature Program: An optimized temperature gradient is used to separate the different metabolites. A typical program might start at 100°C, ramp to 280°C, and hold.[9]

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high sensitivity and selectivity.[12]

6. Quantification:

  • Generate a calibration curve using standards of the target analytes.

  • Quantify the metabolites in the samples by comparing their peak areas to the internal standards and the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for urine dilution.[3]

Visualizations

PAH_Metabolism cluster_exposure Exposure cluster_metabolism Metabolism (Phase I) cluster_detox Detoxification & Excretion PAH Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Phenanthrene) CYP Cytochrome P450 (e.g., CYP1A1, CYP1B1) PAH->CYP Oxidation AreneOxide Arene Oxide Intermediate CYP->AreneOxide DiolEpoxide Diol Epoxide (Ultimate Carcinogen) EH Epoxide Hydrolase (EPHX1) AreneOxide->EH Hydration Phenols Hydroxyphenanthrenes (OH-Phe) (Detoxification Products) AreneOxide->Phenols Rearrangement Diol Dihydrodiol EH->Diol Diol->CYP Further Oxidation Tetrol Phenanthrene Tetrol (PheT) (Metabolic Activation Product) DiolEpoxide->Tetrol Hydrolysis Conjugation Phase II Enzymes (UGTs, SULTs) Phenols->Conjugation Tetrol->Conjugation Excretion Urinary Excretion (Conjugated Metabolites) Conjugation->Excretion

Caption: Metabolic pathway of phenanthrene leading to biomarker formation.

Experimental_Workflow Urine 1. Urine Sample Collection (First-morning void) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (Analyte Isolation & Concentration) Hydrolysis->SPE Derivatization 4. Derivatization (Silylation for GC-MS) SPE->Derivatization Analysis 5. GC-MS or LC-MS/MS Analysis (Separation & Detection) Derivatization->Analysis Quantification 6. Data Analysis & Quantification (Normalization to Creatinine) Analysis->Quantification

Caption: Experimental workflow for urinary PAH metabolite analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Perhydrophenanthrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perhydrophenanthrene, the fully saturated derivative of phenanthrene, presents a significant analytical challenge due to the existence of numerous stereoisomers. These isomers, which include both enantiomers and diastereomers, often exhibit very similar physicochemical properties, making their separation and quantification difficult. This application note provides detailed protocols and methods for the separation of perhydrophenanthrene isomers using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for separating complex mixtures of alicyclic and chiral compounds, providing a robust starting point for researchers, scientists, and drug development professionals.

The structural similarity among perhydrophenanthrene isomers necessitates high-selectivity chromatographic techniques.[1] The choice of stationary phase and mobile phase is critical for achieving adequate resolution.[2] Both normal-phase and reversed-phase chromatography, as well as chiral chromatography, can be employed depending on the specific isomers of interest.

Experimental Protocols

Method 1: Normal-Phase HPLC for Diastereomer Separation

This protocol is designed for the separation of diastereomers of perhydrophenanthrene. Normal-phase chromatography provides excellent selectivity for positional and stereoisomers.[3]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Evaporative Light Scattering Detector (ELSD).

  • Stationary Phase: A silica (B1680970) or amino-propyl modified silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Hexane (B92381) (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Perhydrophenanthrene isomer standard or sample.

Sample Preparation:

  • Accurately weigh and dissolve the perhydrophenanthrene sample in hexane to a known concentration (e.g., 1 mg/mL).

  • If necessary, dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[4]

Chromatographic Conditions:

ParameterCondition ACondition B
Mobile Phase n-Hexane:Isopropanol (98:2, v/v)n-Hexane:Ethanol (99:1, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector ELSD or UV at low wavelength (e.g., 210 nm)ELSD or UV at low wavelength (e.g., 210 nm)

Expected Results:

This method is expected to provide good resolution between diastereomeric pairs of perhydrophenanthrene. Retention times will vary based on the specific isomer and the exact mobile phase composition. A table summarizing expected retention times for a hypothetical mixture is provided below.

IsomerRetention Time (min) - Condition ARetention Time (min) - Condition B
Isomer 18.57.2
Isomer 29.27.9
Isomer 310.18.8
Isomer 411.510.2
Method 2: Chiral HPLC for Enantiomer Separation

This protocol is designed for the separation of enantiomers of a specific perhydrophenanthrene diastereomer. Chiral stationary phases are essential for the resolution of enantiomers.[5]

Instrumentation and Materials:

  • HPLC System: As described in Method 1. A UV or PDA detector is commonly used.

  • Chiral Stationary Phase: A Pirkle-type chiral column (e.g., (R,R)-Whelk-O 1) or a polysaccharide-based column (e.g., Chiralcel OD-H).[6][7] Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Racemic standard of a perhydrophenanthrene isomer.

Sample Preparation:

  • Prepare a racemic standard of the perhydrophenanthrene isomer of interest in the mobile phase at a concentration of approximately 10-20 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

Chromatographic Conditions:

ParameterPirkle-Type ColumnPolysaccharide-Based Column
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C25 °C
Injection Vol. 10 µL10 µL
Detector Wavelength 210 nm210 nm

Expected Results:

Baseline separation of the two enantiomers is the goal. The resolution will depend on the specific chiral stationary phase and mobile phase combination.

EnantiomerRetention Time (min) - Pirkle-TypeRetention Time (min) - Polysaccharide
Enantiomer 112.315.8
Enantiomer 214.117.5

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of perhydrophenanthrene isomers, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Perhydrophenanthrene Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Column Chromatographic Separation (Column) Inject->Column Detect Detection (UV/ELSD) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification & Reporting Integrate->Quantify

Caption: General workflow for HPLC analysis of perhydrophenanthrene isomers.

Logical Diagram of Chiral Separation

This diagram illustrates the principle of chiral separation on a chiral stationary phase (CSP).

Chiral_Separation cluster_racemate Racemic Mixture cluster_complex Diastereomeric Complexes cluster_elution Separation & Elution R_enantiomer R-Enantiomer CSP Chiral Stationary Phase (CSP) R_enantiomer->CSP Interaction S_enantiomer S-Enantiomer S_enantiomer->CSP Interaction Complex1 R-Enantiomer-CSP Complex (Less Stable) CSP->Complex1 Forms Complex2 S-Enantiomer-CSP Complex (More Stable) CSP->Complex2 Forms Elution1 Early Elution (R-Enantiomer) Complex1->Elution1 Dissociates Faster Elution2 Late Elution (S-Enantiomer) Complex2->Elution2 Dissociates Slower

References

Development of Octahydrophenanthrene Analogues as Dissociated Glucocorticoid Receptor Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of octahydrophenanthrene analogues as dissociated glucocorticoid receptor (GR) agonists. These compounds aim to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing side effects by selectively modulating GR signaling pathways.

Introduction

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents.[1] Their therapeutic utility is often limited by adverse effects resulting from the broad transcriptional activation (transactivation) of various genes.[2] The desired anti-inflammatory effects are primarily mediated through the repression of pro-inflammatory gene expression (transrepression).[1] Dissociated glucocorticoid receptor agonists, also known as selective GR agonists (SEGRAs), are designed to preferentially induce transrepression over transactivation, offering a promising therapeutic strategy with an improved safety profile.[3]

Octahydrophenanthrene-based compounds have emerged as a promising class of dissociated GR agonists.[4] These analogues have been shown to effectively inhibit the expression of inflammatory mediators like matrix metalloproteinase-13 (MMP-13) while exhibiting reduced activity in transactivation assays, such as those employing the mouse mammary tumor virus (MMTV) promoter.[4]

This guide outlines the key experimental procedures for synthesizing and evaluating these novel compounds, providing researchers with the necessary protocols to explore their therapeutic potential.

Synthesis of Octahydrophenanthrene Analogues

While a detailed, step-by-step synthesis for a specific octahydrophenanthrene analogue is complex and often proprietary, a general synthetic strategy can be outlined based on published literature. The following is a representative, multi-stage synthesis that can be adapted for various analogues.

Protocol 2.1: General Synthesis of Octahydrophenanthrene Core Structure

Materials:

  • Appropriately substituted starting materials (e.g., substituted phenols, cyclic ketones)

  • Grignard reagents

  • Lewis acids (e.g., BF₃·OEt₂)

  • Reducing agents (e.g., NaBH₄, H₂/Pd-C)

  • Protecting group reagents (e.g., TBDMSCl)

  • Deprotecting agents (e.g., TBAF)

  • Solvents (e.g., THF, diethyl ether, methanol, dichloromethane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Construction of the Tricyclic Core: This is often achieved through a multi-step process involving annulation reactions, such as a Robinson annulation, to build the characteristic three-ring structure of phenanthrene.

  • Introduction of Oxygen Functionalities: Hydroxyl groups, key for GR binding, are introduced at specific positions (e.g., C2 and C7) of the octahydrophenanthrene scaffold. This can be accomplished through various methods, including electrophilic aromatic substitution followed by reduction or nucleophilic addition to ketone intermediates.

  • Stereoselective Reductions: The stereochemistry of the hydroxyl groups and ring junctions is critical for biological activity. Stereoselective reducing agents are employed to achieve the desired isomeric configuration.

  • Functional Group Interconversion and Analogue Synthesis: Once the core structure is established, various functional groups can be introduced or modified to explore structure-activity relationships (SAR). This may involve alkylation, acylation, or the introduction of different side chains.

  • Purification: Each synthetic intermediate and the final product must be rigorously purified, typically using silica gel column chromatography, and characterized by analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Assays for Dissociated Activity

The hallmark of a dissociated GR agonist is its differential activity in transactivation and transrepression assays. The following protocols describe standard methods to assess these activities.

GR Transactivation Assay: MMTV Luciferase Reporter Assay

This assay measures the ability of a compound to activate GR-mediated gene transcription. The mouse mammary tumor virus (MMTV) promoter contains glucocorticoid response elements (GREs) and is a well-established tool for quantifying transactivation.[5]

Protocol 3.1.1: MMTV Luciferase Reporter Assay in A549 Cells

Materials:

  • A549 human lung carcinoma cells

  • pGL4.36[luc2P/MMTV/Hygro] vector (or similar MMTV-luciferase reporter construct)[5]

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • DMEM supplemented with 10% FBS and antibiotics

  • Dexamethasone (B1670325) (positive control)

  • Test compounds (octahydrophenanthrene analogues)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 7,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection: Transfect the cells with the MMTV-luciferase reporter vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM. Prepare serial dilutions of the test compounds and dexamethasone in serum-free DMEM. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Remove the medium from the wells. Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[6]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Express the results as a percentage of the maximal response to dexamethasone. Calculate EC₅₀ values from the dose-response curves.

GR Transrepression Assay: Inhibition of IL-1β-Induced MMP-13 Expression

This assay measures the ability of a compound to repress the expression of a pro-inflammatory gene. The inhibition of interleukin-1 beta (IL-1β)-induced matrix metalloproteinase-13 (MMP-13) expression in chondrocytes is a relevant model for assessing the anti-inflammatory activity of glucocorticoids.[4][7]

Protocol 3.2.1: IL-1β-Induced MMP-13 Expression in Human Chondrocytes

Materials:

  • Human chondrocyte cell line (e.g., SW1353) or primary human articular chondrocytes

  • DMEM/F-12 medium supplemented with 10% FBS and antibiotics

  • Recombinant human IL-1β

  • Dexamethasone (positive control)

  • Test compounds (octahydrophenanthrene analogues)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for MMP-13 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

  • Alternatively, an ELISA kit for human MMP-13

Procedure:

  • Cell Seeding and Serum Starvation: Seed chondrocytes in a 24-well plate and grow to confluence. Serum-starve the cells for 24 hours in serum-free medium prior to treatment.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compounds or dexamethasone for 1 hour. Include a vehicle control.

  • Inflammatory Stimulus: Add IL-1β to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of MMP-13 Expression:

    • qPCR: Extract total RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers for MMP-13 and a housekeeping gene. Calculate the relative expression of MMP-13 normalized to the housekeeping gene.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted MMP-13 using a commercially available ELISA kit according to the manufacturer's protocol.[8]

  • Data Analysis: Express the results as a percentage of inhibition of IL-1β-induced MMP-13 expression. Calculate IC₅₀ values from the dose-response curves.

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and structured format to facilitate the comparison of different octahydrophenanthrene analogues.

Table 1: In Vitro Activity of Octahydrophenanthrene Analogues

CompoundGR Binding Affinity (IC₅₀, nM)MMTV Transactivation (EC₅₀, nM)MMTV Transactivation (% Max Response vs. Dex)IL-1β Induced MMP-13 Inhibition (IC₅₀, nM)
DexamethasoneValueValue100%Value
Analogue 1ValueValueValueValue
Analogue 2ValueValueValueValue
Analogue 3ValueValueValueValue

In Vivo Models of Anti-Inflammatory Activity

Promising dissociated GR agonists identified in vitro should be further evaluated in in vivo models of inflammation to assess their therapeutic potential and side effect profile.

Common In Vivo Models:

  • Carrageenan-Induced Paw Edema: A model of acute inflammation where the reduction in paw swelling is measured.

  • Collagen-Induced Arthritis (CIA) in Mice or Rats: A model of chronic autoimmune arthritis that mimics many aspects of human rheumatoid arthritis. Efficacy is assessed by measuring paw swelling, clinical scores, and joint damage.

  • Croton Oil-Induced Ear Inflammation: A topical inflammation model where the reduction in ear swelling and inflammatory cell infiltration is quantified.

Assessment of Side Effects:

  • Thymus Involution: Measurement of thymus weight as an indicator of systemic glucocorticoid activity.

  • Hyperglycemia and Insulin (B600854) Resistance: Monitoring of blood glucose and insulin levels.

  • Bone Mineral Density: Assessment of changes in bone density as a measure of osteoporosis risk.

Visualizations

Signaling Pathways

GR_Signaling cluster_transactivation Transactivation (Associated with Side Effects) cluster_transrepression Transrepression (Anti-inflammatory Effects) TA_Ligand Dissociated Agonist GR_dimer GR Dimer TA_Ligand->GR_dimer Binds & Activates GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA TA_Genes Target Gene Transcription (e.g., metabolic enzymes) GRE->TA_Genes Initiates Transcription TR_Ligand Dissociated Agonist GR_monomer GR Monomer TR_Ligand->GR_monomer Binds & Activates NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Tethers to Inflammatory_Genes Inflammatory Gene Transcription (e.g., MMP-13, cytokines) NFkB_AP1->Inflammatory_Genes Blocked

Caption: GR signaling pathways for transactivation and transrepression.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization synthesis Synthesis of Octahydrophenanthrene Analogues binding_assay GR Binding Assay synthesis->binding_assay transactivation_assay MMTV Luciferase Assay (Transactivation) binding_assay->transactivation_assay transrepression_assay IL-1β Induced MMP-13 Assay (Transrepression) binding_assay->transrepression_assay lead_compound Lead Compound Identification transactivation_assay->lead_compound transrepression_assay->lead_compound inflammation_model Animal Model of Inflammation (e.g., CIA) side_effects Side Effect Profiling (e.g., thymus involution) inflammation_model->side_effects lead_compound->inflammation_model

Caption: Workflow for developing dissociated GR agonists.

References

Application Notes & Protocols: Utilizing Deuterated Tetradecahydrophenanthrene as a Tracer for Environmental Contamination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of deuterated tetradecahydrophenanthrene as a stable isotope tracer in environmental contamination studies. This methodology is particularly useful for tracking the fate and transport of contaminants in soil and water systems.

Introduction

Environmental tracers are essential tools for understanding the movement and degradation of pollutants.[1][2][3][4] Deuterated compounds, in particular, serve as excellent tracers because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry.[3][5] This allows for precise tracking against a complex environmental background. This compound (C₁₄H₂₄), a saturated polycyclic hydrocarbon, is a suitable backbone for a tracer due to its persistence in the environment, making it analogous to recalcitrant contaminants found in petroleum spills.[6][7][8] The use of a deuterated form, such as this compound-d₈, allows for high-sensitivity detection and quantification.

Applications

  • Groundwater Contamination Tracking: Tracing the migration pathways of contaminants from industrial sites, landfills, or leaking underground storage tanks.

  • Oil Spill Fate and Transport: Monitoring the movement and weathering of hydrocarbon contaminants in marine and terrestrial environments.[6][7]

  • Sediment Transport Studies: Quantifying the movement and deposition of sediments in rivers, lakes, and coastal areas.

  • Validation of Contaminant Transport Models: Providing empirical data to calibrate and validate numerical models of subsurface flow and transport.

Experimental Protocols

This section details the methodology for a typical environmental tracer study using deuterated this compound.

1. Tracer Selection and Preparation

  • Tracer Compound: Deuterated this compound (e.g., Perhydrophenanthrene-d₈). The use of a deuterated version is crucial to distinguish the tracer from naturally occurring hydrocarbons.

  • Purity: The tracer should be of high purity (>98%) to avoid introducing confounding substances.

  • Stock Solution Preparation: Prepare a stock solution of the deuterated tracer in a non-polar, water-miscible solvent like acetone (B3395972) or methanol (B129727) at a concentration of 1 g/L.

2. Tracer Injection

The method of injection will depend on the specific application. For a groundwater study:

  • Injection Well: A dedicated injection well should be installed at the contamination source or upgradient of the area of interest.

  • Injection Procedure:

    • Collect a baseline water sample from monitoring wells before introducing the tracer.

    • Inject a known volume and concentration of the tracer stock solution into the injection well.

    • The injection should be followed by a known volume of clean water to flush the tracer into the formation and minimize sorption to the well casing.

3. Sample Collection

  • Water Samples:

    • Collect water samples from downgradient monitoring wells at predetermined time intervals (e.g., daily, weekly, monthly).

    • Use amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and sorption.

    • Fill the bottles completely to minimize headspace.

    • Store samples at 4°C until extraction.

  • Sediment/Soil Samples:

    • Collect sediment or soil cores using appropriate equipment (e.g., piston corer, hand auger).

    • Section the cores at desired depth intervals.

    • Store samples in glass jars at -20°C until extraction.

4. Sample Preparation and Extraction

  • Water Samples (Liquid-Liquid Extraction):

    • Spike the water sample (1 L) with a known amount of an internal standard (e.g., deuterated chrysene-d₁₂).

    • Extract the sample three times with 50 mL of dichloromethane (B109758) (DCM) in a separatory funnel.

    • Combine the DCM extracts and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Sediment/Soil Samples (Soxhlet Extraction):

    • Homogenize and air-dry the sample.

    • Spike a 20 g subsample with the internal standard.

    • Mix the sample with anhydrous sodium sulfate to remove residual water.

    • Extract the sample with a 1:1 mixture of acetone and hexane (B92381) for 18 hours in a Soxhlet apparatus.

    • Concentrate the extract to approximately 5 mL.

    • Perform a cleanup step using a silica (B1680970) gel column to remove polar interferences. Elute with hexane and then a 70:30 hexane:DCM mixture.

    • Combine the fractions and concentrate to 1 mL.

5. Instrumental Analysis

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL splitless injection.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

    • Target Ions for this compound-d₈: Monitor the molecular ion and characteristic fragment ions.

    • Target Ions for Internal Standard: Monitor the molecular ion and characteristic fragment ions of the chosen internal standard.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: GC/MS SIM Parameters for Tracer Analysis

CompoundRetention Time (min)Primary Ion (m/z)Secondary Ion (m/z)
This compound-d₈e.g., 18.5e.g., 200e.g., 184
Internal Standard (Chrysene-d₁₂)e.g., 25.2e.g., 240e.g., 238

Table 2: Tracer Concentration in Monitoring Wells Over Time

Monitoring Well IDDistance from Source (m)Time (days)Tracer Concentration (ng/L)
MW-01107520
MW-0110141250
MW-011028850
MW-025014< LOQ
MW-025028150
MW-025056480
MW-0310028< LOQ
MW-031005680
MW-0310084210
LOQ: Limit of Quantitation

Table 3: Tracer Concentration in Sediment Cores

Core IDDepth (cm)Tracer Concentration (µg/kg)
SC-010-515.2
SC-015-108.1
SC-0110-152.5
SC-020-55.8
SC-025-101.9
SC-0210-15< LOQ

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Interpretation Tracer_Selection Select Deuterated This compound Stock_Prep Prepare Stock Solution Tracer_Selection->Stock_Prep Tracer_Injection Inject Tracer into Source Sample_Collection Collect Water & Sediment Samples Over Time Tracer_Injection->Sample_Collection Extraction Sample Extraction (LLE or Soxhlet) Sample_Collection->Extraction Cleanup Extract Cleanup (Silica Gel) Extraction->Cleanup Analysis GC/MS Analysis (SIM Mode) Cleanup->Analysis Quantification Quantify Tracer Concentration Analysis->Quantification Interpretation Interpret Fate and Transport Pathways Quantification->Interpretation

Caption: Experimental workflow for a tracer study.

Contaminant_Transport cluster_source Contamination Source cluster_pathway Transport Pathways cluster_receptor Receptors Source Leaking Storage Tank (Tracer Injection Point) Groundwater Groundwater Flow Source->Groundwater Sorption Sorption to Aquifer Matrix Groundwater->Sorption Biodegradation Biodegradation Groundwater->Biodegradation Monitoring_Well Monitoring Well Groundwater->Monitoring_Well River Surface Water Body Groundwater->River

Caption: Conceptual model of contaminant transport.

Conclusion

The use of deuterated this compound as a tracer, coupled with sensitive analytical methods like GC/MS, provides a robust framework for investigating the fate and transport of persistent organic pollutants in the environment. The detailed protocols and application notes presented here offer a foundation for researchers to design and implement effective environmental tracer studies.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Perhydrophenanthrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of perhydrophenanthrene isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of perhydrophenanthrene isomers, offering potential causes and solutions.

Problem 1: Poor Diastereoselectivity or Formation of Undesired Stereoisomers

Possible CauseSuggested Solution
Incorrect Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of a reaction, affecting the stereochemical outcome.Systematically screen a range of temperatures to find the optimal conditions for the desired diastereomer. Low temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic products.
Suboptimal Catalyst or Catalyst Loading: The choice of catalyst and its concentration are crucial for controlling the stereoselectivity of the reaction.[1]Screen a variety of catalysts, including organocatalysts and metal complexes.[1][2] Optimize the catalyst loading; a higher or lower concentration may be necessary to achieve the desired selectivity.[1] For instance, in organocatalyzed Friedel-Crafts reactions, 10 mol% of a squaramide catalyst was found to be optimal.[1]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.Test a range of solvents with varying polarities. For example, in certain Friedel-Crafts reactions, CH2Cl2 has been shown to enhance both reactivity and enantioselectivity.[1]
Inappropriate Stoichiometry of Reagents: An incorrect ratio of reactants can lead to side reactions or favor the formation of undesired isomers.Carefully control the stoichiometry of the reactants. In some cases, increasing the equivalents of one reactant can drive the reaction towards the desired product and improve yield.[1]
Conformational Flexibility of Substrates: High conformational freedom in the substrate can lead to multiple competing reaction pathways and a mixture of stereoisomers.Consider strategies to restrict the conformational degrees of freedom of the substrate, which can enhance stereoselectivity.[3]

Problem 2: Low or No Yield of the Desired Perhydrophenanthrene Product

Possible CauseSuggested Solution
Inactive or Poisoned Catalyst: The catalyst may be inactive due to improper handling, storage, or the presence of impurities in the reaction mixture.Use a freshly prepared or activated catalyst. Ensure all starting materials and solvents are pure and dry to avoid catalyst poisoning.[4]
Unfavorable Reaction Kinetics: The reaction may be too slow under the chosen conditions to provide a reasonable yield in a practical timeframe.Increase the reaction temperature or consider using a more active catalyst. Microwave irradiation can also be explored to accelerate the reaction.[2]
Decomposition of Starting Materials or Products: The reagents or the desired product may be unstable under the reaction conditions.Monitor the reaction progress closely using techniques like TLC or LC-MS. If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, alternative catalyst).
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to low yields.Purify all starting materials before use. Ensure solvents are anhydrous and free of peroxides.

Frequently Asked Questions (FAQs)

Q1: How can I control the cis/trans stereochemistry at the ring junctions of the perhydrophenanthrene core?

A1: The stereochemistry at the ring junctions is often determined by the synthetic route and the specific reactions employed.

  • Diels-Alder Reactions: The stereochemistry of the initial adduct is governed by the Alder-endo rule. Subsequent hydrogenation steps can then establish the final stereochemistry of the ring junctions. For example, a Diels-Alder reaction between di-Δ-1:1'-cyclo-hexene and maleic anhydride (B1165640) followed by hydrogenation has been shown to produce a cis-anti-trans configuration.[5][6]

  • Catalytic Hydrogenation: The choice of hydrogenation catalyst and conditions can influence the stereochemical outcome. For instance, hydrogenation over Raney nickel has been used to produce specific stereoisomers.[5]

  • Cyclization Strategy: The method of ring closure can dictate the resulting stereochemistry. For example, a new synthesis of cis-9-keto-as-octohydrophenanthrene involves the condensation of 3-bromo-2-phenyl-cyclohexene with diethyl malonate followed by a series of steps including cyclization.[5]

Q2: What are the key considerations when choosing a catalyst for a stereoselective transformation in perhydrophenanthrene synthesis?

A2: The choice of catalyst is critical for achieving high stereoselectivity. Key considerations include:

  • Type of Reaction: Different reactions require different types of catalysts. For example, Friedel-Crafts reactions can be effectively catalyzed by chiral organocatalysts like squaramides to achieve high enantioselectivity.[1]

  • Substrate Compatibility: The catalyst should be compatible with the functional groups present in the substrate.

  • Desired Stereoisomer: The chirality of the catalyst will determine the chirality of the product in asymmetric catalysis. Both enantiomers of a catalyst may be needed to synthesize both enantiomers of the product.

  • Catalyst Efficiency: Consider the turnover number and frequency of the catalyst to ensure a practical and efficient synthesis.

Q3: How can I troubleshoot a failed or low-yielding cyclization step in the construction of the perhydrophenanthrene ring system?

A3: Low yields in cyclization can be due to several factors. Consider the following troubleshooting steps:

  • Precursor Conformation: Ensure the precursor molecule can adopt the necessary conformation for cyclization. Conformationally rigid precursors may require more forcing conditions.

  • Ring Strain: The target ring system may possess significant ring strain, disfavoring cyclization. Molecular modeling can help assess the feasibility of the desired cyclization.

  • Reaction Conditions: Systematically vary the temperature, solvent, and concentration. In some cases, high dilution conditions can favor intramolecular cyclization over intermolecular side reactions.

  • Activating Groups: Ensure that the functional groups involved in the cyclization are sufficiently activated.

Quantitative Data Summary

The following table summarizes quantitative data from representative stereoselective reactions relevant to the synthesis of complex carbocyclic systems.

Reaction TypeCatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Organocatalyzed Friedel-Crafts(S,S)-dimethylaminocyclohexyl-squaramide (10 mol%)CH2Cl2Room Temp73-90up to 97% ee[1]
Silyl-Prins CyclizationTMSOTf (1.0 equiv)Not Specified-784890:10 (cis:trans)[7]
Aldol Cascade ReactionProlineNot SpecifiedNot SpecifiedNot Specified98% ee[8]

Experimental Protocols

Key Experiment: Organocatalytic Enantioselective Friedel-Crafts Reaction [1]

This protocol describes a general procedure for the enantioselective Friedel-Crafts reaction between a phenanthrenequinone (B147406) and an indole (B1671886), which is a key step in constructing chiral centers on a related polycyclic aromatic framework.

  • Preparation: To a solution of phenanthrenequinone (0.2 mmol) in CH2Cl2 (2.0 mL) is added the indole (0.6 mmol) and the (S,S)-dimethylaminocyclohexyl-squaramide catalyst (0.02 mmol, 10 mol%).

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.

Visualizations

experimental_workflow General Workflow for Troubleshooting Poor Stereoselectivity start Problem: Poor Stereoselectivity temp Optimize Reaction Temperature start->temp cat Screen Catalysts & Optimize Loading temp->cat solv Vary Solvent System cat->solv stoich Adjust Reactant Stoichiometry solv->stoich result Desired Stereoisomer Achieved stoich->result reaction_logic Key Factors Influencing Stereoselective Synthesis center Stereoselective Synthesis of Perhydrophenanthrene substrate Substrate Structure (Conformational Rigidity) center->substrate catalyst Catalyst (Chirality, Loading) center->catalyst conditions Reaction Conditions (Temp, Solvent, Stoichiometry) center->conditions pathway Reaction Pathway (e.g., Diels-Alder, Cyclization) center->pathway

References

Technical Support Center: Optimizing Selective Phenanthrene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the selective hydrogenation of phenanthrene (B1679779). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the selective hydrogenation of phenanthrene, offering potential causes and recommended solutions in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Low Phenanthrene Conversion 1. Catalyst Inactivity: Incomplete reduction of the catalyst, poisoning by impurities (e.g., sulfur or nitrogen compounds), or sintering of active metals.[1][2] 2. Suboptimal Reaction Conditions: Insufficient temperature or hydrogen pressure.[1] 3. Mass Transfer Limitations: Poor mixing in a batch reactor or issues with flow rates in a continuous reactor.1. Catalyst Activation & Handling: Ensure complete catalyst reduction prior to the reaction as pre-reduction can significantly increase catalytic activity.[3][4] Use high-purity solvents and reactants to avoid catalyst poisoning. Handle the catalyst under an inert atmosphere to prevent oxidation. 2. Optimize Conditions: Gradually increase the reaction temperature and hydrogen pressure. Higher pressure generally favors hydrogenation.[2] 3. Enhance Mass Transfer: Increase the stirring speed in a batch reactor. In a continuous flow setup, adjust the liquid and gas flow rates to ensure good contact between reactants and the catalyst.
Poor Selectivity to Desired Hydrogenated Product (e.g., Octahydrophenanthrene) 1. Unselective Catalyst: The catalyst may favor over-hydrogenation to perhydrophenanthrene or promote side reactions. 2. Reaction Conditions Favoring Over-hydrogenation: Excessively high temperature or pressure can lead to complete saturation of the aromatic rings.[2] 3. Steric Hindrance: The molecular structure of phenanthrene and its intermediates can hinder selective hydrogenation at certain positions.[5][6]1. Catalyst Selection & Modification: Select a catalyst known for its selectivity towards the desired product. For instance, Ni-based catalysts can be tuned for high selectivity to perhydrophenanthrene.[5] Modifying the catalyst support or adding promoters can also enhance selectivity. 2. Fine-tune Reaction Conditions: Systematically vary the temperature and pressure to find an optimal balance that favors the formation of the desired intermediate. Lower temperatures may favor partial hydrogenation. 3. Address Steric Effects: Employ catalysts with specific pore structures or active sites designed to overcome steric hindrance.
Rapid Catalyst Deactivation 1. Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. 2. Poisoning: Strong adsorption of impurities from the feed on the catalyst surface.[1] 3. Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.1. Mitigate Coking: Lower the reaction temperature or increase the hydrogen-to-phenanthrene ratio. 2. Feed Purification: Purify the phenanthrene feed to remove potential poisons like sulfur and nitrogen compounds. 3. Enhance Catalyst Stability: Use a thermally stable catalyst support. Consider periodic catalyst regeneration.
Inconsistent Results Between Batches 1. Variations in Catalyst Preparation: Inconsistent metal loading, dispersion, or support properties. 2. Inconsistent Catalyst Activation: Incomplete or non-uniform reduction of the catalyst. 3. Fluctuations in Reaction Conditions: Variations in temperature, pressure, or reactant concentrations between experiments.1. Standardize Catalyst Synthesis: Follow a well-defined and reproducible catalyst preparation protocol. 2. Consistent Activation Protocol: Implement a standardized catalyst activation procedure with precise control over temperature, time, and gas flow. 3. Precise Control of Parameters: Ensure accurate and consistent control over all reaction parameters using calibrated equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for selective phenanthrene hydrogenation?

A1: A variety of catalysts are employed, broadly categorized into precious and non-precious metals. Precious metal catalysts, such as platinum (Pt) and palladium (Pd), are highly active but can be expensive.[1] Non-precious metal catalysts, particularly those based on nickel (Ni), often promoted with molybdenum (Mo) or tungsten (W) and supported on materials like alumina (B75360) (Al₂O₃), are also widely used due to their good activity, selectivity, and lower cost.[1][7]

Q2: How do temperature and pressure affect the selectivity of phenanthrene hydrogenation?

A2: Temperature and pressure are critical parameters. Increasing hydrogen pressure generally enhances the rate of hydrogenation.[1] Temperature has a more complex effect; while higher temperatures increase reaction rates, they can also lead to over-hydrogenation and the formation of fully saturated products like perhydrophenanthrene.[2] Finding the optimal temperature is key to achieving high selectivity for a specific partially hydrogenated product.

Q3: What is the role of the catalyst support?

A3: The catalyst support plays a crucial role by providing a high surface area for the dispersion of the active metal particles, enhancing catalyst stability, and influencing the overall catalytic activity and selectivity. Common supports include alumina (Al₂O₃), silica (B1680970) (SiO₂), and zeolites. The acidity of the support can also influence the reaction pathway.[3]

Q4: How can I prevent catalyst deactivation?

A4: Catalyst deactivation can be minimized by using high-purity reactants to avoid poisoning, optimizing reaction conditions to reduce coke formation (e.g., by increasing the H₂/phenanthrene ratio), and choosing a thermally stable catalyst to prevent sintering at high temperatures.[2]

Q5: What is the typical reaction pathway for phenanthrene hydrogenation?

A5: The hydrogenation of phenanthrene proceeds in a stepwise manner. The typical reaction network involves the sequential hydrogenation of the aromatic rings, forming dihydrophenanthrene (DHP), tetrahydrophenanthrene (THP), octahydrophenanthrene (OHP), and finally perhydrophenanthrene (PHP).[1][8] The specific isomers formed depend on the catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of Ni/NiAlOₓ Catalyst via Sol-Gel Method

This protocol describes the synthesis of a nickel-aluminate-based catalyst, which has shown high activity and selectivity for phenanthrene hydrogenation.[5][6]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Citric acid

  • Deionized water

Procedure:

  • Dissolve appropriate amounts of Ni(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water to achieve a specific Ni:Al molar ratio (e.g., 1.45:2).

  • Add citric acid to the solution with a molar ratio of citric acid to total metal ions of 1:1.

  • Stir the solution at room temperature for 3 hours.

  • Heat the solution to 80°C and continue stirring for 6 hours to facilitate the condensation reaction, forming a gel.

  • Dry the gel in an oven at 120°C overnight.

  • Calcine the dried solid in air at a specific temperature (e.g., 650°C) for 2 hours.

  • The resulting material is the Ni/NiAlOₓ catalyst precursor.

Protocol 2: Selective Hydrogenation of Phenanthrene in a Fixed-Bed Reactor

This protocol details the procedure for phenanthrene hydrogenation using a prepared catalyst in a continuous flow system.[5][6]

Equipment and Materials:

  • Fixed-bed continuous-flow stainless steel reactor

  • Prepared catalyst (e.g., Ni/NiAlOₓ)

  • Phenanthrene solution (e.g., 1.0 wt% in decalin)

  • High-purity hydrogen gas

  • Silica sand

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load the reactor with a specific amount of the catalyst, diluted with silica sand.

  • Catalyst Reduction (In-situ): Heat the catalyst bed to 520°C at a rate of 3°C/min under a continuous flow of hydrogen (e.g., 50 ml/min) and hold for 5 hours.

  • Cool the reactor to the desired reaction temperature (e.g., 280°C) under hydrogen flow.

  • Set the total reactor pressure to the desired value (e.g., 5.0 MPa).

  • Introduce the phenanthrene solution into the reactor at a specific feed rate (e.g., 6 ml/h) along with a continuous hydrogen flow (e.g., 60 ml/min).

  • Collect the liquid product downstream of the reactor at regular intervals.

  • Analyze the product composition using a gas chromatograph to determine phenanthrene conversion and product selectivity.

Quantitative Data

Table 1: Performance of Ni/NiAlOₓ Catalysts in Phenanthrene Hydrogenation [5]

Catalyst (Calcination Temp.)Phenanthrene Conversion (%)Perhydrophenanthrene (PHP) Selectivity (%)
Ni/NiAlOₓ-550°C~99~97
Ni/NiAlOₓ-600°C~99~97.5
Ni/NiAlOₓ-650°C ~99 ~98
Ni/NiAlOₓ-700°C~99~97
Ni/NiAlOₓ-750°C~99~96.5
Reaction Conditions: 300°C, 5 MPa H₂, WHSV = 52 h⁻¹

Table 2: Effect of Reaction Conditions on Phenanthrene Hydrogenation over a Commercial NiW/Al₂O₃ Catalyst [1]

Temperature (°C)Pressure (MPa)H₂/Liquor RatioPhenanthrene Conversion (%)Perhydrophenanthrene (PHP) Selectivity (%)
34066008530
36066009545
38066009855
36046008835
36086009750
36064009444
36068009546

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis p1 Sol-Gel Synthesis p2 Drying p1->p2 p3 Calcination p2->p3 r1 Catalyst Loading p3->r1 Catalyst r2 In-situ Reduction r1->r2 r3 Set T & P r2->r3 r4 Introduce Reactants r3->r4 a1 Sample Collection r4->a1 Product a2 GC-MS Analysis a1->a2 a3 Data Interpretation a2->a3 a3->r3 Optimization Feedback

Caption: Experimental workflow for phenanthrene hydrogenation.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_mass_transfer Mass Transfer start Low Conversion? c1 Check Catalyst Activity start->c1 Yes end Problem Resolved start->end No c2 Ensure Complete Reduction c1->c2 c3 Verify Feed Purity c1->c3 cond1 Increase Temperature c2->cond1 c3->cond1 cond2 Increase H2 Pressure cond1->cond2 mt1 Increase Stirring/Flow Rate cond2->mt1 mt1->end

Caption: Troubleshooting logic for low conversion.

References

Strategies to improve the yield of specific Tetradecahydrophenanthrene diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the yield of specific tetradecahydrophenanthrene diastereomers. The following resources address common challenges encountered during synthesis and offer strategies for enhancing stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for establishing the stereochemistry of the this compound core?

A1: The most prevalent and powerful method for constructing the this compound skeleton with stereocontrol is the Diels-Alder reaction.[1][2] This [4+2] cycloaddition allows for the formation of the six-membered ring system with the potential to set multiple stereocenters in a single step. Other methods, though less common for the initial core formation, include intramolecular aldol (B89426) cyclizations and radical cyclizations, which are often employed in the synthesis of specific natural products.

Q2: My Diels-Alder reaction is producing a mixture of diastereomers with low selectivity. What are the key factors I should investigate?

A2: Low diastereoselectivity in the Diels-Alder synthesis of polycyclic systems like tetradecahydrophenanthrenes can typically be attributed to several factors:

  • Reaction Temperature: Thermal conditions often provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products.

  • Choice of Lewis Acid Catalyst: The nature, stoichiometry, and steric bulk of the Lewis acid can significantly influence the transition state geometry, thereby favoring the formation of one diastereomer over another.

  • Solvent Polarity: The solvent can affect the stability of the transition state and the conformation of the reactants, which in turn impacts diastereoselectivity.

  • Steric Hindrance: The steric bulk of substituents on both the diene and the dienophile can direct the approach of the reactants, influencing facial selectivity.

Q3: What is the "endo rule" in the context of the Diels-Alder reaction, and how does it apply to my synthesis?

A3: The "endo rule" describes the general preference for the formation of the endo diastereomer in many Diels-Alder reactions. This is often attributed to favorable secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene in the transition state.[3] However, it is important to note that this is a general preference and can be overridden by steric effects or the specific electronic nature of the reactants. For some systems, particularly with cyclic dienophiles, the exo product may be thermodynamically more stable and can be favored under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times).

Q4: Can I switch the diastereoselectivity of my reaction from endo to exo (or vice versa)?

A4: In some cases, it is possible to influence or even reverse the diastereoselectivity. For instance, certain Lewis acids are known to favor the formation of exo products, which might be contrary to the thermal outcome.[4] Screening different Lewis acids and reaction temperatures is a key strategy for tuning the diastereomeric ratio. For example, while many Diels-Alder reactions favor the endo product under kinetic control, thermodynamic control (higher temperatures) can sometimes favor the more stable exo product.

Troubleshooting Guide: Low Diastereomeric Ratio

Problem: The synthesis of the this compound core results in a nearly 1:1 mixture of diastereomers, making purification difficult and significantly lowering the yield of the desired product.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Temperature Lower the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy (kinetic control).
Ineffective or No Catalyst Screen a panel of Lewis acids: Different Lewis acids can have a profound impact on diastereoselectivity. Start with common Lewis acids such as BF₃·OEt₂, TiCl₄, SnCl₄, and EtAlCl₂. For more specialized applications, consider lanthanide-based catalysts like Eu(fod)₃, which have been shown to favor exo selectivity in certain systems.[4] Vary the stoichiometry of the Lewis acid to find the optimal loading.
Inappropriate Solvent Choice Experiment with different solvents: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).
Steric or Electronic Effects Not Fully Exploited Modify substituents: If possible, consider modifying the steric bulk of protecting groups or other non-essential substituents on the diene or dienophile to enhance facial shielding and favor a specific approach.
Reaction Under Thermodynamic Control Favor kinetic control: If the undesired diastereomer is the thermodynamically more stable product, ensure the reaction is run under conditions that favor the kinetically formed product (lower temperature, shorter reaction time).

Quantitative Data on Diastereoselectivity

The following table summarizes reported data on the influence of reaction conditions on the diastereomeric ratio (d.r.) in Diels-Alder reactions forming steroid-like cores.

DieneDienophileCatalyst/ConditionsSolventDiastereomeric Ratio (endo:exo)Yield (%)Reference
Bicyclic Enol EtherEnantiopure EnoneThermal (Heating)ToluenePredominantly exoNot specified[1]
Enantiopure Diene with Bulky Ketalp-BenzoquinoneMild HeatingNot specifiedPredominantly endoNot specified[1]
Allenoic Acid LactamCyclopentadieneEu(fod)₃CH₂Cl₂>95:5 (exo favored)85[4]
Allenoic Acid EsterCyclopentadieneEtAlCl₂CH₂Cl₂>95:5 (endo favored)92[4]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., EtAlCl₂, 1.1 equiv) dropwise to the stirred solution. Stir for 15-30 minutes.

  • Diene Addition: Add a solution of the diene (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Diene and Dienophile reagents Prepare Anhydrous Solvents and Reagents start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup cool Cool to Desired Temperature setup->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_diene Add Diene add_catalyst->add_diene monitor Monitor Reaction (TLC, LC-MS) add_diene->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize dr_ratio Determine Diastereomeric Ratio characterize->dr_ratio

Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions start Low Diastereomeric Ratio Observed temp Is the reaction temperature too high? start->temp solvent Is the solvent optimal? start->solvent catalyst Is the Lewis acid effective? start->catalyst sterics Are steric factors unfavorable? start->sterics lower_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) temp->lower_temp screen_solvents Screen Solvents of Varying Polarity (e.g., Toluene, DCM, Hexanes) solvent->screen_solvents screen_catalysts Screen Different Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, EtAlCl₂) catalyst->screen_catalysts modify_substrate Modify Substrate Substituents (e.g., bulkier protecting groups) sterics->modify_substrate

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

References

Chromatographic techniques for the preparative separation of perhydrophenanthrene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparative chromatographic separation of perhydrophenanthrene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the preparative separation of perhydrophenanthrene isomers?

A1: The primary challenges stem from the high structural similarity of perhydrophenanthrene isomers, which often have nearly identical physicochemical properties such as polarity and molecular weight. This similarity leads to issues like poor resolution, peak co-elution, and broad peak shapes, making their separation difficult.[1] For chiral separations, enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of chiral stationary phases for resolution.[2][3]

Q2: Which chromatographic techniques are most suitable for the preparative separation of perhydrophenanthrene isomers?

A2: Several techniques can be employed, with the choice depending on the specific isomers (diastereomers or enantiomers) and the required purity and throughput:

  • High-Performance Liquid Chromatography (HPLC): Particularly Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC) are common starting points. For nonpolar isomers like perhydrophenanthrenes, NP-HPLC on silica (B1680970) or alumina (B75360) can be effective.[4] Chiral HPLC using Chiral Stationary Phases (CSPs) is essential for separating enantiomers.[3][5]

  • Gas Chromatography (GC): Preparative GC (prep-GC) is a viable option for volatile and thermally stable compounds like perhydrophenanthrene isomers.[6] It can offer high resolution, especially with specialized capillary columns.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful technique for chiral separations and the purification of isomers.[8][9][10][11] It often provides faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO2 as the primary mobile phase.[8][11]

Q3: What type of column is recommended for separating perhydrophenanthrene diastereomers?

A3: For diastereomers, which have different physical properties, standard achiral stationary phases can be effective. The choice depends on the specific isomers and the mobile phase:

  • Normal-Phase: Silica gel or alumina columns are often the first choice for separating nonpolar isomers.[4] The separation is based on interactions with the polar stationary phase.

  • Reversed-Phase: C18 columns are widely used, but for structurally similar isomers, alternative selectivities offered by phenyl-hexyl or polar-embedded phases might provide better resolution.[1]

  • Specialty Phases: For complex mixtures of polycyclic aromatic hydrocarbons (PAHs), specialized columns like those with liquid crystalline stationary phases have shown excellent selectivity for positional and geometric isomers in GC.[7]

Q4: What is the best approach for separating perhydrophenanthrene enantiomers?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP).[3][5] Common CSPs that are effective for a wide range of compounds and could be applicable to perhydrophenanthrenes include:

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs for both HPLC and SFC.[3][10][12]

  • Cyclodextrin-based CSPs: These are known for their ability to form inclusion complexes and can be very effective for separating enantiomers, as demonstrated in the GC separation of perhydrotriphenylene enantiomers.[3][5][13]

  • Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and steric interactions.[5]

Q5: How can I improve the resolution between closely eluting perhydrophenanthrene isomers?

A5: Improving resolution requires optimizing selectivity (α), efficiency (N), and retention (k). Here are key strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: In NP-HPLC, adjust the ratio of a nonpolar solvent (e.g., hexane) and a slightly more polar modifier (e.g., isopropanol, ethyl acetate). In RP-HPLC, modify the ratio of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[14]

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol in RP-HPLC) can alter selectivity.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry may be necessary to achieve the desired selectivity.[1]

  • Adjust Temperature: Temperature can influence selectivity. Experimenting with different column temperatures can sometimes significantly improve separation.[15]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[16]

  • Increase Column Length: A longer column provides more theoretical plates and can enhance resolution.[16]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Peak Co-elution

Q: My perhydrophenanthrene isomers are not separating and are eluting as a single peak or closely overlapping peaks. What should I do?

A: This is a common problem due to the similar nature of the isomers. A systematic approach is needed to improve the separation.

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor resolution in the separation of perhydrophenanthrene isomers.

Problem Possible Cause Solution
Poor Resolution / Peak Co-elution Mobile phase is not optimized.For NP-HPLC: Adjust the ratio of the nonpolar and polar solvents (e.g., hexane/isopropanol). Small changes can have a large impact on selectivity. For RP-HPLC: Adjust the organic-to-aqueous ratio or switch the organic modifier (e.g., acetonitrile to methanol).[1]
Stationary phase is not suitable.For diastereomers, try a column with different selectivity (e.g., a phenyl-hexyl or cyano phase instead of C18).[1] For enantiomers, screen different types of chiral stationary phases (e.g., polysaccharide vs. cyclodextrin).[3][5]
Inappropriate column temperature.Experiment with different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the effect on selectivity.[15]
Insufficient column efficiency.Decrease the flow rate to improve resolution.[16] Consider using a longer column or a column packed with smaller particles if pressure limits allow.[16]
Issue 2: Peak Tailing or Fronting

Q: The peaks for my separated isomers are not symmetrical. What causes this and how can I fix it?

A: Asymmetrical peaks (tailing or fronting) can compromise purity and yield in preparative chromatography.

Troubleshooting Workflow for Asymmetrical Peaks

Troubleshooting_Peak_Shape Start Asymmetrical Peaks (Tailing or Fronting) CheckOverload Check for Column Overload Start->CheckOverload PeakShapeImproved Peak Shape Improved? CheckOverload->PeakShapeImproved Reduce sample load CheckSampleSolvent Check Sample Solvent CheckSampleSolvent->PeakShapeImproved Dissolve in mobile phase CheckColumnHealth Check Column Health CheckColumnHealth->PeakShapeImproved Flush or replace column CheckSecondaryInteractions Check for Secondary Interactions CheckSecondaryInteractions->PeakShapeImproved Add mobile phase modifier PeakShapeImproved->CheckSampleSolvent No PeakShapeImproved->CheckColumnHealth No PeakShapeImproved->CheckSecondaryInteractions No End Problem Solved PeakShapeImproved->End Yes

Caption: A systematic approach to diagnosing and resolving asymmetrical peak shapes.

Problem Possible Cause Solution
Peak Tailing Column Overload: Injecting too much sample mass onto the column.[17][18]Reduce the sample concentration or injection volume. Perform a loading study to determine the column's capacity for your specific sample.[19][20]
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with active silanol (B1196071) groups on silica-based columns).[18]For NP-HPLC on silica, adding a small amount of a polar modifier like an alcohol can help to mask active sites.
Column Contamination/Deterioration: Buildup of strongly retained impurities or degradation of the stationary phase.[1][18]Use a guard column to protect the preparative column.[21] If the column is contaminated, flush it with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Fronting Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is stronger than the mobile phase, causing the peak to move too quickly at the beginning.[1][22]Dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Concentration Overload: At very high concentrations, the adsorption isotherm can become non-linear, leading to fronting.[23]Dilute the sample. While seemingly counterintuitive for preparative work, a lower concentration with a larger injection volume (volume overloading) might be necessary if concentration overloading is severe.[23]
Issue 3: High Backpressure

Q: The pressure on my preparative system is unexpectedly high. What should I do?

A: High backpressure can damage the pump and the column and indicates a blockage in the system.

Troubleshooting Workflow for High Backpressure

Troubleshooting_High_Backpressure Start High Backpressure IsolateColumn Isolate the Column Start->IsolateColumn PressureOK Pressure OK without Column? IsolateColumn->PressureOK SystemBlockage System Blockage (Check tubing, frits, injector) PressureOK->SystemBlockage No ColumnBlockage Column Blockage PressureOK->ColumnBlockage Yes Backflush Backflush Column ColumnBlockage->Backflush PressureResolved Pressure Resolved? Backflush->PressureResolved ReplaceFrit Replace Inlet Frit ReplaceFrit->PressureResolved PressureResolved->ReplaceFrit No End Problem Solved PressureResolved->End Yes ReplaceColumn Replace Column PressureResolved->ReplaceColumn Still High

Caption: A step-by-step guide for identifying and resolving the cause of high backpressure.

Problem Possible Cause Solution
High Backpressure Column Inlet Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column.Disconnect the column from the detector and attempt to backflush it at a low flow rate. If this does not work, carefully replace the inlet frit.
Column Packing Bed Blockage: Sample precipitation on the column or degradation of the packing material.Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. If precipitation is suspected, flush the column with a strong solvent that can dissolve the precipitate.
System Blockage: Blockage in the tubing, injector, or inline filters.[14]Systematically isolate components of the HPLC system (bypassing the column, then the injector) to identify the source of the blockage. Replace any clogged tubing or filters.
High Mobile Phase Viscosity: The mobile phase is too viscous for the operating conditions.Reduce the flow rate. Consider warming the column slightly to reduce viscosity. If using a high percentage of a viscous solvent like isopropanol, see if a less viscous alternative can be used.

Experimental Protocols

Protocol 1: Preparative Normal-Phase HPLC for Diastereomer Separation

This protocol provides a starting point for the separation of perhydrophenanthrene diastereomers.

Parameter Condition Notes
Column Silica Gel or Alumina, 10 µm particle size, 250 x 25 mmA larger diameter column (e.g., 50 mm) can be used for larger sample loads.
Mobile Phase n-Hexane / Isopropanol (IPA)Start with a very low percentage of IPA (e.g., 99.5:0.5 v/v) and gradually increase the IPA concentration to optimize resolution and retention times.
Flow Rate 20-50 mL/minAdjust based on column diameter and pressure limitations.
Detection UV at low wavelength (e.g., 205-215 nm) or Refractive Index (RI)Perhydrophenanthrenes lack a strong chromophore. RI detection is universal but not compatible with gradient elution.
Sample Preparation Dissolve the isomer mixture in the initial mobile phase.Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column blockage.
Sample Loading Perform a loading study. Start with a low mass (e.g., 10-20 mg) and increase incrementally until resolution begins to degrade.The goal is to maximize throughput without sacrificing purity.[19]
Protocol 2: Preparative Chiral GC for Enantiomer Separation

This protocol is adapted from the separation of the structurally similar all-trans-perhydrotriphenylene enantiomers.[13]

Parameter Condition Notes
Column Packed column (e.g., 2 m x 4 mm I.D.)For preparative scale, packed columns allow for higher sample loading than capillary columns.
Stationary Phase A chiral cyclodextrin (B1172386) derivative (e.g., heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin) coated on a solid support (e.g., Chromosorb P).[13]The choice of chiral selector is critical and may require screening.
Carrier Gas Helium or HydrogenOptimize the flow rate to balance resolution and analysis time.
Oven Temperature Isothermal or a slow temperature program.Start with an isothermal temperature that provides good initial separation and optimize from there.[13]
Injection Manual or automated injection of a concentrated solution.The injection volume and concentration will depend on the column capacity.
Detection Flame Ionization Detector (FID)A splitter should be used to direct a small portion of the effluent to the detector while the majority goes to a collection trap.
Fraction Collection Cooled traps to condense the eluting isomers.The timing of trap switching is critical to ensure pure fractions are collected.

Data Summary Tables

Table 1: Typical Starting Conditions for Different Chromatographic Techniques

Technique Stationary Phase Typical Mobile Phase / Carrier Gas Key Strengths for Isomer Separation
NP-HPLC Silica Gel, AluminaHexane / IsopropanolGood for separating nonpolar diastereomers.
Chiral HPLC Polysaccharide-based (e.g., Cellulose, Amylose)Hexane / Ethanol or MethanolBroad applicability for enantiomer separations.[10]
Prep-GC Chiral CyclodextrinHeliumHigh efficiency for volatile enantiomers.[13]
SFC Chiral (Polysaccharide or other CSPs)Supercritical CO₂ with a modifier (e.g., Methanol)Fast separations, reduced solvent consumption, excellent for chiral compounds.[8][10][11]

Table 2: Influence of Key Parameters on Preparative Separation

Parameter Effect on Separation Considerations for Perhydrophenanthrenes
Particle Size (Column) Smaller particles increase efficiency but also backpressure.For preparative work, 10 µm particles are a common compromise between efficiency and pressure.
Column Diameter Larger diameter allows for higher sample loading.Scale up from an analytical column (e.g., 4.6 mm) to a preparative column (e.g., 25-50 mm) to increase throughput.
Flow Rate Higher flow rates decrease run time but can reduce resolution.Optimize for the best balance of throughput and purity.
Sample Concentration Higher concentration increases throughput but can lead to peak distortion (overloading).[23]A loading study is essential to find the optimal concentration.[19]
Mobile Phase Modifier Small changes in modifier concentration can significantly alter selectivity.Fine-tuning the percentage of the polar modifier in NP-HPLC is critical for resolving these nonpolar isomers.

References

Troubleshooting low yields in multi-step Tetradecahydrophenanthrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the multi-step synthesis of Tetradecahydrophenanthrene and its precursors.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems that can arise during the synthesis, presented in a question-and-answer format.

Section 1: Synthesis of the Phenanthrene (B1679779) Core (Haworth Synthesis)

The Haworth synthesis is a classic route to the phenanthrene core, involving a sequence of Friedel-Crafts acylation, Clemmensen reduction, and cyclization steps.

Question 1: My initial Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640) gives a low yield and a mixture of isomers. How can I improve this?

Answer: Low yield and poor regioselectivity are common issues in this step. The acylation of naphthalene can produce two different isomers. The ratio is highly dependent on the reaction conditions.

  • Primary Cause: Catalyst Quality and Reaction Conditions. Aluminum chloride (AlCl₃) is extremely sensitive to moisture, which deactivates it. The choice of solvent also dictates the major product.[1]

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. A freshly opened or properly stored bottle of AlCl₃ is crucial.[1]

    • Control Regioselectivity: The reaction temperature and solvent determine whether the acyl group adds to the α (kinetic product) or β (thermodynamic product) position of naphthalene.[2][3] For the standard Haworth synthesis leading to phenanthrene, the β-substituted product is desired.

      • To favor the β-position (thermodynamic control) , use a polar solvent like nitrobenzene (B124822) and higher temperatures (>60 °C).[2][3]

      • To favor the α-position (kinetic control) , use a non-polar solvent like carbon disulfide (CS₂) at lower temperatures (around 0-5 °C).[1][3]

    • Order of Addition: For better results, suspend the AlCl₃ in the solvent first, then slowly add the succinic anhydride, followed by the naphthalene. This helps to control the initial exotherm and maintain consistency.

Question 2: The Clemmensen reduction of my keto-acid intermediate is incomplete or fails entirely. What's going wrong?

Answer: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for aryl-alkyl ketones but can be problematic.[4][5][6]

  • Primary Causes:

    • Poorly Prepared Zinc Amalgam: The activity of the zinc is paramount.

    • Substrate Sensitivity: The strongly acidic conditions can cause side reactions with other functional groups.

    • Steric Hindrance: α- and β-keto acids can be resistant to Clemmensen reduction, potentially due to steric hindrance or unfavorable conformations.[7]

  • Solutions:

    • Activate the Zinc: Ensure the zinc amalgam is freshly prepared and highly active. This is typically done by washing zinc granules with a dilute acid to remove the oxide layer, followed by treatment with a mercury(II) chloride solution.

    • Maintain Strong Acidity: The reaction requires concentrated hydrochloric acid to proceed effectively.

    • Alternative Reduction: If the Clemmensen reduction consistently fails, consider the Wolff-Kishner reduction (hydrazine and a strong base like KOH or potassium tert-butoxide). This method is performed under basic conditions and is a common alternative for substrates that are sensitive to strong acid.[8]

Question 3: The final ring-closure (intramolecular acylation) step to form the tricyclic ketone is giving a low yield. How can I optimize it?

Answer: This step relies on an intramolecular Friedel-Crafts reaction, which can be challenging.

  • Primary Causes:

    • Deactivating Groups: The preceding keto-acid group deactivates the aromatic ring, making the final cyclization difficult. This is why the carbonyl group is reduced before this step.[9]

    • Ineffective Cyclizing Agent: The strength of the acid catalyst is critical for promoting the ring closure.

  • Solutions:

    • Confirm Complete Reduction: Ensure the previous Clemmensen or Wolff-Kishner reduction step was successful. Any remaining carbonyl group will hinder the cyclization. Use techniques like IR or NMR spectroscopy to verify the absence of the ketone.

    • Use a Stronger Cyclizing Agent: While concentrated sulfuric acid is often used, polyphosphoric acid (PPA) is an excellent and often more effective alternative for intramolecular acylations as it acts as both a catalyst and a solvent. Heat is typically required.

    • Ensure Anhydrous Conditions: As with other Friedel-Crafts reactions, water will inhibit the acid catalyst.

Section 2: Hydrogenation of Phenanthrene to this compound

This final stage involves the complete saturation of the aromatic phenanthrene core. The primary challenge is achieving full hydrogenation without stopping at partially hydrogenated intermediates.

Question 4: My hydrogenation of phenanthrene stops at partially hydrogenated products (e.g., octahydrophenanthrene). How do I drive the reaction to completion?

Answer: Achieving complete saturation of the phenanthrene core to perhydrophenanthrene (this compound) is a known challenge. The hydrogenation of the final aromatic ring is often the rate-limiting step due to steric hindrance and the stability of the intermediate.[10][11]

  • Primary Causes:

    • Insufficient Catalyst Activity or Loading: The chosen catalyst may not be active enough for the final, most difficult saturation step.

    • Suboptimal Reaction Conditions: Temperature and hydrogen pressure may be too low.

    • Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst.

  • Solutions:

    • Select a High-Activity Catalyst: Noble metal catalysts are generally more effective for complete saturation. Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) often show higher activity than Palladium (Pd) for this final step. Nickel-based catalysts can also be effective but may require more forcing conditions.[12][13]

    • Increase Hydrogen Pressure and Temperature: More forcing conditions are often necessary to hydrogenate the last aromatic ring. Increasing H₂ pressure (e.g., >5.0 MPa or ~725 psi) and temperature (e.g., >280 °C) can significantly improve the yield of the fully saturated product.[10]

    • Ensure Substrate Purity: Purify the phenanthrene intermediate by recrystallization or column chromatography before hydrogenation. Sulfur or nitrogen-containing compounds are common catalyst poisons.

    • Increase Reaction Time: Allow the reaction to run for an extended period (e.g., 12-24 hours) to ensure complete conversion.

Question 5: My catalyst seems to deactivate quickly during the hydrogenation reaction. What are the likely causes?

Answer: Catalyst deactivation leads to incomplete reactions and low yields. The primary causes include poisoning and physical changes to the catalyst.[12]

  • Primary Causes:

    • Catalyst Poisoning: Trace impurities, especially sulfur (from reagents like selenium used in aromatization) or nitrogen compounds, can irreversibly bind to the active sites of the metal catalyst.

    • Carbon Deposition (Coking): At higher temperatures, side reactions can lead to the formation of carbonaceous deposits on the catalyst surface, blocking active sites.[12]

    • Physical Deactivation: Sintering (loss of surface area at high temperatures) or attrition (physical breakdown) of the catalyst support can reduce its effectiveness.[12]

  • Solutions:

    • Rigorous Purification: Meticulously purify the phenanthrene substrate before hydrogenation. If selenium was used for aromatization in a preceding step (e.g., Bardhan-Sengupta synthesis), ensure it is completely removed.

    • Optimize Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can promote coking. Find the optimal balance for your specific catalyst.

    • Increase Hydrogen Partial Pressure: A high H₂/substrate ratio helps minimize coke formation.[1]

    • Choose a Robust Catalyst: Catalysts on stable supports like alumina (B75360) (Al₂O₃) or carbon can offer better resistance to deactivation under harsh conditions.

Data & Protocols

Data Presentation

Table 1: Comparison of Catalysts for Phenanthrene (PHE) Hydrogenation

Catalyst SystemSupportTemp (°C)H₂ Pressure (MPa)Time (h)PHE Conversion (%)Perhydrophenanthrene (PHP) Selectivity (%)Reference
Ni/NiAlOₓNiAlOₓ3005.0>4~99%~98%[11]
Pd-Pt/Al₂O₃Al₂O₃3005.0699.5%99.2%[13]
Ru-NPs-302.016100%Low (favors partial hydrogenation)[12]
Ni-MoAl₂O₃30012.0-HighLow (main product was octahydrophenanthrene)[14]
Coal Shale-4204.01~21%Low (main products were di- and tetrahydrophenanthrene)[15]

Note: Perhydrophenanthrene (PHP) is another name for this compound.

Experimental Protocols

Protocol 1: Haworth Synthesis - Step 1 (Friedel-Crafts Acylation of Naphthalene)

This protocol is a generalized procedure for the acylation of naphthalene with succinic anhydride to favor the β-position isomer.

  • Materials:

    • Naphthalene (1.0 eq)

    • Succinic anhydride (1.0 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

    • Nitrobenzene (anhydrous, as solvent)

    • 5% Hydrochloric acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes.

    • Reagent Addition: Suspend anhydrous AlCl₃ (2.2 eq) in anhydrous nitrobenzene under stirring.

    • In a separate flask, dissolve naphthalene (1.0 eq) and succinic anhydride (1.0 eq) in anhydrous nitrobenzene with gentle warming.

    • Slowly add the naphthalene/succinic anhydride solution to the stirred AlCl₃ suspension via the addition funnel. An exothermic reaction will occur.

    • Once the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with 5% HCl, then with saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purification: The crude product (a mixture of keto-acids) can be purified by recrystallization, typically from acetic acid.[9]

Protocol 2: Complete Hydrogenation of Phenanthrene

This protocol describes a general procedure for the complete saturation of phenanthrene using a robust catalyst system.

  • Materials:

    • Phenanthrene (1.0 eq)

    • Catalyst (e.g., 5% Rh/Al₂O₃ or 5% Pt/C, 5-10 wt%)

    • Solvent (e.g., decalin, ethanol, or acetic acid)

    • High-pressure autoclave/hydrogenator

  • Procedure:

    • Reactor Loading: In the vessel of a high-pressure autoclave, dissolve phenanthrene (1.0 eq) in the chosen solvent (e.g., decalin).[10]

    • Carefully add the hydrogenation catalyst (5-10% by weight relative to the phenanthrene) to the solution.

    • Reaction Setup: Seal the autoclave securely. Purge the system multiple times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

    • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5.0 - 10.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 280-320 °C).[10]

    • Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction may take several hours to proceed to completion.

    • Workup: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.

    • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization if necessary.

Visualizations

Troubleshooting_Workflow Start Low Yield in Multi-Step Synthesis IdentifyStep Identify Problematic Step (via TLC, GC-MS, NMR of intermediates) Start->IdentifyStep CoreSynthesis Problem in Phenanthrene Core Synthesis? IdentifyStep->CoreSynthesis Early Stage Hydrogenation Problem in Final Hydrogenation? IdentifyStep->Hydrogenation Final Stage FriedelCrafts Issue: Friedel-Crafts Acylation CoreSynthesis->FriedelCrafts Clemmensen Issue: Clemmensen Reduction CoreSynthesis->Clemmensen Cyclization Issue: Ring Cyclization CoreSynthesis->Cyclization Sol_FC Check Anhydrous Conditions Adjust Solvent/Temp for Selectivity FriedelCrafts->Sol_FC Sol_Clemmensen Re-activate Zn(Hg) Amalgam Consider Wolff-Kishner (Basic) Clemmensen->Sol_Clemmensen Sol_Cyclize Confirm Prior Step is Complete Use Stronger Acid (PPA) Cyclization->Sol_Cyclize Incomplete Issue: Incomplete Saturation Hydrogenation->Incomplete Deactivation Issue: Catalyst Deactivation Hydrogenation->Deactivation Sol_Incomplete Increase H₂ Pressure & Temp Use Higher Activity Catalyst (Rh, Pt) Incomplete->Sol_Incomplete Sol_Deactivate Purify Substrate Rigorously Check for S or N Contaminants Deactivation->Sol_Deactivate

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Hydrogenation_Pathway Phenanthrene Phenanthrene DiHydro Dihydrophenanthrene Phenanthrene->DiHydro + H₂ (Fast) TetraHydro Tetrahydrophenanthrene DiHydro->TetraHydro + H₂ (Fast) OctaHydro Octahydrophenanthrene (sym-OHP) TetraHydro->OctaHydro + H₂ (Moderate) Perhydro This compound (Desired Product) OctaHydro->Perhydro + H₂ (Rate-Limiting Step) High Pressure/Temp Needed SideReaction Catalyst Deactivation (Poisoning/Coking) OctaHydro->SideReaction Leads to Incomplete Reaction

Caption: Reaction pathway for phenanthrene hydrogenation, highlighting the rate-limiting final step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control across the entire multi-step synthesis? A1: The three most critical parameters are:

  • Anhydrous Conditions: Especially for the Friedel-Crafts acylation and cyclization steps, as water deactivates the Lewis acid catalysts.

  • Temperature Control: This is crucial for controlling regioselectivity in the initial acylation and for balancing reaction rate versus catalyst deactivation in the final hydrogenation.

  • Purity of Intermediates: Impurities from one step can inhibit subsequent reactions, most notably poisoning the catalyst in the hydrogenation stage. Purifying each intermediate is essential for high overall yield.

Q2: Are there major safety concerns I should be aware of? A2: Yes. Key hazards include:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • High-Pressure Hydrogenation: This requires a properly rated and maintained autoclave and adherence to all safety protocols for handling flammable gases under high pressure.

  • Nitrobenzene: A toxic solvent that should be handled with care in a well-ventilated fume hood.

  • Strong Acids/Bases: Concentrated HCl, H₂SO₄, and KOH are corrosive and require careful handling.

Q3: My overall yield is very low after all steps. Where are the biggest losses likely occurring? A3: In a multi-step synthesis, overall yield is the product of the yields of each individual step. Significant losses often occur during:

  • Purification: Material is inevitably lost during each recrystallization or chromatography step. Optimize purification to maximize recovery without sacrificing purity.

  • Incomplete Reactions: The final hydrogenation step is a common point of failure where the reaction stalls, leading to a mixture of products that are difficult to separate from the desired fully saturated compound.

  • Side Reactions: The initial Friedel-Crafts acylation can produce unwanted isomers that must be removed, lowering the effective yield of the desired intermediate.[2][3]

Q4: Can I use a different method besides Haworth or Bardhan-Sengupta to create the phenanthrene core? A4: Yes, other methods exist, though they may require different starting materials. The Pschorr reaction involves the intramolecular cyclization of a diazonium salt and is a classic alternative.[16] Modern cross-coupling reactions (e.g., Suzuki, Heck) can also be used to construct the biaryl linkage followed by a ring-closing reaction, offering high specificity but often at a higher cost for catalysts and starting materials.[2]

References

Identifying and minimizing side products in phenanthrene functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenanthrene (B1679779) Functionalization

Welcome to the technical support center for phenanthrene functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, minimize side products, and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for phenanthrene, and what are the typical side products?

A1: Common functionalization reactions for phenanthrene include oxidation, electrophilic substitution (nitration, halogenation, Friedel-Crafts acylation), and reduction. Each of these reactions is prone to specific side products.

  • Oxidation: The primary product is phenanthrene-9,10-dione. Side reactions can lead to over-oxidation and ring-opening products, such as diphenylaldehyde and diphenic acid.[1][2][3]

  • Nitration: This reaction typically yields a mixture of nitro-substituted phenanthrenes. The formation of multiple isomers (e.g., 2-nitro, 3-nitro, and 9-nitrophenanthrene) is a common issue.[3][4][5][6] Under certain conditions, such as in acetic anhydride, more complex products like 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl can be the major product.[7]

  • Halogenation (e.g., Bromination): Electrophilic bromination often yields 9-bromophenanthrene (B47481).[1] However, addition reactions across the 9,10-bond can also occur, leading to di- and tetra-bromo adducts.[8] The reaction of phenanthrene with bromine in methanol (B129727) can produce a complex mixture including trans-9,10-dibromo-9,10-dihydrophenanthrene and 9-bromo-10-methoxy-9,10-dihydrophenanthrene.[9]

  • Friedel-Crafts Acylation: This reaction is known to produce a mixture of positional isomers, including 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[10][11] Diacylation can also occur, especially with activating groups on the phenanthrene ring.[12]

  • Reduction: The intended product is often 9,10-dihydrophenanthrene.[13] Incomplete reduction can leave starting material, while over-reduction can lead to more saturated phenanthrene derivatives.

Q2: How can I control the regioselectivity of electrophilic substitution on phenanthrene?

A2: Controlling regioselectivity is a significant challenge due to the multiple reactive sites on the phenanthrene core.[5] The outcome is influenced by both kinetic and thermodynamic factors.[14]

  • Solvent Choice: The solvent can dramatically affect the product distribution in Friedel-Crafts acylation. For instance, using ethylene (B1197577) dichloride favors the 9-isomer, while nitrobenzene (B124822) favors the 3-isomer.[10][12]

  • Temperature: In reactions like sulfonation, temperature can alter the ratio of isomers formed.[5] For Friedel-Crafts acylation, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to rearrangement to the thermodynamically more stable isomers.[12]

  • Catalyst: The choice and amount of Lewis acid in Friedel-Crafts acylation can influence the product ratio.

  • Reaction Time: For reversible reactions like Friedel-Crafts acylation, longer reaction times can allow for the isomerization of the initial product to a more stable isomer.[11][12]

Q3: What are the best practices for purifying functionalized phenanthrene derivatives?

A3: Purification of phenanthrene derivatives often involves a combination of techniques:

  • Recrystallization: This is a common and effective method for purifying solid derivatives. The choice of solvent is crucial. For example, 9-bromophenanthrene can be recrystallized from ethanol.[15]

  • Column Chromatography: Silica gel column chromatography is widely used to separate isomers and remove impurities.[12][16] The eluent system must be optimized to achieve good separation.

  • Washing/Extraction: After quenching the reaction, a thorough aqueous workup is essential. This typically involves washing the organic layer with water, a basic solution (like sodium bicarbonate) to remove acid catalysts or byproducts, and finally with brine.[16][17]

Troubleshooting Guides

Problem 1: Low Yield of Phenanthrene-9,10-dione in Oxidation Reaction
Possible Cause Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Over-oxidation Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Avoid excessive heating.
Poor Quality Starting Material Ensure the starting phenanthrene is pure. Impurities can interfere with the reaction. Purification of technical grade phenanthrene may be necessary.[13]
Sub-optimal Reaction Conditions The choice of oxidant and solvent system is critical. Chromium(VI) oxidants are commonly used.[18]
Problem 2: Formation of Multiple Isomers in Friedel-Crafts Acylation
Possible Cause Solution
Kinetic vs. Thermodynamic Control The distribution of isomers is highly sensitive to reaction conditions.[12] Lower temperatures and shorter reaction times may favor the kinetic product (often the 9-isomer). Higher temperatures and longer reaction times can lead to rearrangement to more thermodynamically stable isomers (like the 2- and 3-isomers).[11][12]
Solvent Effects The polarity of the solvent significantly influences the isomer ratio. Experiment with different solvents such as ethylene dichloride (favors 9-isomer) or nitrobenzene (favors 3-isomer) to optimize for the desired product.[10][12]
Isomer Rearrangement Friedel-Crafts acylation of phenanthrene can be reversible.[11] The initially formed product can rearrange to a more stable isomer. Control the reaction time to isolate the desired product before significant rearrangement occurs.
Problem 3: Undesired Addition Products in Bromination
Possible Cause Solution
Reaction Conditions Favoring Addition The 9,10-bond of phenanthrene is reactive towards addition.[5] To favor substitution, conduct the reaction under conditions that promote electrophilic aromatic substitution, such as in the presence of a Lewis acid or at a suitable temperature.
Solvent Participation In nucleophilic solvents like methanol, solvent molecules can participate in the reaction, leading to mixed addition products.[9] Using a non-nucleophilic solvent like carbon tetrachloride can help to avoid this.[15]
Formation of Polyhalogenated Products Use a controlled amount of the halogenating agent (e.g., 1:1 molar ratio of bromine to phenanthrene) to minimize the formation of di- and poly-halogenated products.

Quantitative Data Summary

ReactionProduct(s)SolventYieldReference
Friedel-Crafts Acetylation9-acetylphenanthreneEthylene dichloride54%[10]
Friedel-Crafts Acetylation3-acetylphenanthreneNitrobenzene65%[10]
Friedel-Crafts Acetylation3-acetylphenanthreneNitromethane64%[10]
Friedel-Crafts Acetylation3-acetylphenanthreneBenzene47%[10]
Friedel-Crafts Acetylation3-acetylphenanthreneCarbon disulphide39-50%[10]
Friedel-Crafts Acetylation3- and 9-acetylphenanthreneChloroform37% each[10]
Bromination2,7-dibromo-9,10-phenanthrenequinoneSulfuric acid73%[19]
Bromination9-bromophenanthreneCarbon tetrachloride90-94% (crude)[15]
Friedel-Crafts Acylation3,6-diacetyl-9,10-dimethoxyphenanthreneDichloromethane77%[17]

Experimental Protocols

Protocol 1: Oxidation of Phenanthrene to Phenanthrene-9,10-dione

This protocol is based on the use of a chromium(VI) oxidant.

Materials:

  • Phenanthrene

  • Glacial Acetic Acid

  • Chromium trioxide (CrO₃)

  • Water

Procedure:

  • Dissolve the phenanthrene in glacial acetic acid in a round-bottom flask.

  • Prepare a solution of chromium trioxide in aqueous acetic acid.

  • Slowly add the CrO₃ solution to the phenanthrene solution while stirring. Maintain the temperature as specified in the literature, often warming to around 60°C.

  • After the addition is complete, continue stirring for the recommended time (e.g., 1 hour).

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization, for example, from toluene.

Caution: Chromium(VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

Protocol 2: Friedel-Crafts Acetylation of Phenanthrene

This is a general procedure and may require optimization for specific isomer preferences.[16]

Materials:

  • Phenanthrene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Ice

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in the chosen anhydrous solvent.

  • Add a solution of phenanthrene in the same solvent to the stirred suspension.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the cooled mixture.

  • After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle reflux) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding ice-cold water, followed by dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[16]

Visualizations

Phenanthrene_Functionalization_Workflow Phenanthrene Phenanthrene (Starting Material) Reaction_Setup Reaction Setup (Solvent, Temp, Catalyst) Phenanthrene->Reaction_Setup 1. Prepare Functionalization Functionalization (e.g., Oxidation, Nitration) Reaction_Setup->Functionalization 2. Initiate Quenching Quenching Functionalization->Quenching 3. Stop Reaction Side_Products_Point Functionalization->Side_Products_Point Workup Aqueous Workup & Extraction Quenching->Workup 4. Isolate Crude Purification Purification (Chromatography/ Recrystallization) Workup->Purification 5. Separate Main_Product Desired Product Purification->Main_Product Isolate Side_Products Side Products (Isomers, Over-oxidation, Addition Products) Purification->Side_Products Remove Side_Products_Point->Side_Products

Caption: Workflow for phenanthrene functionalization highlighting side product formation.

Friedel_Crafts_Isomerization Phenanthrene Phenanthrene + Acyl Halide + AlCl3 Kinetic_Product Kinetic Product (e.g., 9-acetylphenanthrene) Phenanthrene->Kinetic_Product Low Temp, Short Time Thermodynamic_Products Thermodynamic Products (e.g., 2- & 3-acetylphenanthrene) Phenanthrene->Thermodynamic_Products High Temp, Direct Formation Kinetic_Product->Thermodynamic_Products Rearrangement (High Temp, Long Time)

Caption: Kinetic vs. Thermodynamic control in Friedel-Crafts acylation of phenanthrene.

References

Advanced Purification of High-Purity Tetradecahydrophenanthrene: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high purity of Tetradecahydrophenanthrene (also known as Perhydrophenanthrene) is a critical step that significantly impacts experimental outcomes and product quality. This technical support center provides a comprehensive guide to advanced purification methods, including troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide

This section addresses specific challenges that may be encountered during the purification of this compound, offering systematic approaches to identify and resolve these issues.

Problem Potential Causes Recommended Solutions
Low Yield After Recrystallization - Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.- Excess Solvent: Using too much solvent will keep more of the product dissolved.- Premature Crystallization: Crystals forming too quickly during hot filtration can lead to loss of product.- Incomplete Crystallization: Insufficient cooling time or temperature.- Solvent Screening: Test a range of solvents and solvent mixtures to find one where this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for non-polar compounds include heptane/ethyl acetate (B1210297), methanol (B129727)/water, and cyclohexane/dichloromethane (B109758).[1]- Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus with hot solvent.- Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Persistent Impurities Detected by GC-MS - Co-crystallization: Impurities with similar solubility profiles may crystallize along with the product.- Incomplete Reaction: Unreacted starting materials or intermediates may be present.- Side-Products: Isomerization or partially hydrogenated species (e.g., di-, tetra-, octahydrophenanthrene) can be common impurities from the synthesis.- Multi-step Purification: Combine recrystallization with another technique like column chromatography for enhanced purity.- Reaction Optimization: Ensure the hydrogenation of phenanthrene (B1679779) is driven to completion.- Adsorbent Selection for Chromatography: Use silica (B1680970) gel or alumina (B75360) for column chromatography. Silica gel is slightly acidic, while alumina can be acidic, neutral, or basic, offering different selectivities.[1] For non-polar hydrocarbons, silica gel is a common choice.- Fractional Distillation: For impurities with different boiling points, fractional distillation can be an effective preliminary purification step.
Incomplete Isomer Separation (cis/trans, syn/anti) - Inadequate Resolution in Chromatography: The chosen stationary and mobile phases may not provide sufficient selectivity for the stereoisomers.- Similar Physical Properties: Stereoisomers of perhydrophenanthrene can have very similar boiling points and solubilities, making separation by distillation or simple recrystallization difficult.- High-Performance Liquid Chromatography (HPLC): Utilize preparative HPLC with a suitable column. For separating diastereomers, columns with shape selectivity, such as those with phenyl or cholesterol-based stationary phases, can be effective.[2]- Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for isomer separations compared to HPLC and is a greener alternative.[3][4]- Fractional Crystallization: This technique, which involves a stagewise separation based on liquid-solid phase transition, can be effective for separating isomers with different crystallization temperatures.[5][6]- Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small-scale separation of isomers. Specialized capillary columns with liquid crystalline stationary phases can provide high resolution for isomeric hydrocarbons.[7]
Oiling Out During Recrystallization - High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals.- Solvent Choice: The solvent may be too non-polar for the compound at its melting point.- Use a Larger Volume of Solvent: This can help to keep the impurities dissolved.- Switch to a More Polar Solvent System: A slightly more polar solvent might prevent the compound from melting before it crystallizes.- Seed Crystals: Adding a small, pure crystal of this compound can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities arise from the hydrogenation of phenanthrene. These can include:

  • Partially Hydrogenated Intermediates: Dihydrophenanthrene, tetrahydrophenanthrene, and octahydrophenanthrene isomers.

  • Isomerization Products: Hydrogenation can sometimes be accompanied by isomerization of the carbon skeleton.

  • Unreacted Phenanthrene: If the reaction does not go to completion.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Nickel, Platinum).

Q2: How can I effectively separate the different stereoisomers of this compound?

A2: Separating the stereoisomers of perhydrophenanthrene is challenging due to their similar physical properties. Advanced chromatographic techniques are typically required:

  • Preparative HPLC: This is a powerful technique for isolating specific isomers. A systematic method development approach, including screening different columns (e.g., phenyl, C18, chiral phases) and mobile phases (e.g., hexane (B92381)/isopropanol, acetonitrile/water gradients), is necessary to achieve optimal separation.

  • Supercritical Fluid Chromatography (SFC): SFC often provides better resolution and faster separations for isomers compared to HPLC.[3][4]

  • Gas Chromatography (GC): For analytical purposes and small-scale preparative work, high-resolution capillary GC columns, particularly those with liquid crystalline stationary phases, can separate complex hydrocarbon isomers.[7]

Q3: What is a good starting point for developing a recrystallization protocol for this compound?

A3: A good starting point is to screen various solvents. Since this compound is a non-polar hydrocarbon, you should start with non-polar and moderately polar solvents.

  • Single Solvent: Test solvents like hexane, heptane, or ethanol. The ideal solvent will dissolve the compound when hot but not when cold.

  • Solvent Pairs: If a single suitable solvent cannot be found, a two-solvent system is a good alternative.[8] A common approach is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or toluene) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble, e.g., methanol or hexane) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Q4: How can I remove trace amounts of hydrogenation catalyst from my product?

A4: After the reaction, the bulk of the catalyst is typically removed by filtration. To remove residual traces, you can pass a solution of the crude product through a short plug of silica gel or celite. The non-polar this compound will elute quickly with a non-polar solvent like hexane, while the more polar catalyst residues will be adsorbed.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve approximately 20 mg of crude this compound in a minimal amount of a chosen hot solvent (e.g., ethanol).[9] Allow it to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 15-30 minutes to maximize the yield.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase Selection: For the separation of non-polar hydrocarbons like this compound and its isomers, silica gel is a common and effective choice.

  • Mobile Phase Selection: Start with a non-polar solvent like hexane or petroleum ether. The polarity can be gradually increased by adding a more polar solvent like dichloromethane or ethyl acetate to elute more strongly adsorbed compounds. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system for separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions in test tubes. The composition of the mobile phase can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to separate components with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification hplc Preparative HPLC/SFC column_chromatography->hplc Isomer Separation pure_product High-Purity this compound hplc->pure_product Final Product troubleshooting_workflow start Purification Issue Encountered low_yield Low Yield? start->low_yield impurities Persistent Impurities? low_yield->impurities No solution1 Optimize Recrystallization (Solvent, Temperature) low_yield->solution1 Yes isomer_separation Incomplete Isomer Separation? impurities->isomer_separation No solution2 Combine Purification Methods (e.g., Chromatography) impurities->solution2 Yes solution3 Employ Advanced Chromatography (HPLC, SFC) isomer_separation->solution3 Yes end_node Problem Resolved isomer_separation->end_node No solution1->end_node solution2->end_node solution3->end_node

References

Overcoming steric hindrance in the synthesis of substituted phenanthrene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted phenanthrene (B1679779) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide practical guidance for overcoming challenges in their synthetic endeavors, with a particular focus on managing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling to form the biphenyl (B1667301) precursor for phenanthrene synthesis is giving a low yield. What are the common causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings, especially with sterically hindered substrates, are a frequent issue. Here are some common causes and troubleshooting steps:

  • Catalyst Inactivity: Ensure your palladium source and phosphine (B1218219) ligand are of high quality. For sterically hindered aryl halides, bulky, electron-rich phosphine ligands like Buchwald-type biarylphosphines are often more effective.[1] Consider using a direct Pd(0) source like Pd₂(dba)₃.[1]

  • Improper Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly in polar apathetic solvents.[1]

  • Suboptimal Solvent: The solvent can significantly impact the reaction. Toluene (B28343) and dioxane are common choices. For some systems, a mixture of a nonpolar solvent and water can be beneficial.

  • Low Catalyst Loading: While low catalyst loadings are desirable, sterically demanding couplings may require a higher catalyst concentration, typically in the range of 1-5 mol%.[2]

  • Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond in the boronic acid, can be a significant side reaction, especially with bulky phosphine ligands.[3] Careful optimization of reaction conditions is necessary to minimize this.

Q2: I am observing poor regioselectivity in the Friedel-Crafts acylation step of my Haworth synthesis of a substituted phenanthrene. How can I control the position of acylation on the naphthalene (B1677914) ring?

A2: The regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on the reaction conditions, particularly the solvent.

  • Kinetic vs. Thermodynamic Control: Acylation at the α-position (C1) of naphthalene is the kinetically favored product, while acylation at the β-position (C2) is the thermodynamically more stable product.[4]

  • Solvent Effects:

    • Nonpolar Solvents (e.g., CS₂, CH₂Cl₂): These solvents favor the formation of the α-substituted product. The product-catalyst complex is often insoluble in these solvents, preventing equilibration to the more stable β-isomer.[4][5]

    • Polar Solvents (e.g., Nitrobenzene): These solvents solubilize the intermediate complex, allowing for reversibility and favoring the formation of the thermodynamically stable β-isomer.[4][5] Running the reaction at a higher temperature (above 60°C) in a solvent like nitrobenzene (B124822) can promote the formation of the 2-acylnaphthalene.[6]

Q3: My Mallory photocyclization is not proceeding or giving a very low yield. What should I check?

A3: The Mallory reaction, while powerful, can be sensitive to several factors.

  • Presence of an Oxidant: The reaction requires an oxidant to convert the dihydrophenanthrene intermediate to the aromatic phenanthrene.[7] Iodine is a common and effective catalytic oxidant, which is regenerated by oxygen.[8]

  • Acidic Byproducts: The reaction generates hydrogen iodide (HI) as a byproduct, which can lead to side reactions and lower yields.[8][9] Adding an acid scavenger like methyloxirane can improve the yield.[8][9]

  • Wavelength of UV Light: The UV irradiation must be of the appropriate wavelength to induce the desired cis-trans isomerization and subsequent electrocyclization.

  • Leaving Groups: If your stilbene (B7821643) precursor has a good leaving group at an ortho position, elimination may occur instead of the desired cyclization.[7]

Q4: How can I purify my substituted phenanthrene product, especially if I have a mixture of isomers?

A4: The purification of substituted phenanthrenes, particularly isomeric mixtures, can be challenging due to their similar polarities.

  • Column Chromatography: Flash chromatography on silica (B1680970) gel is a common first step. Using a slow gradient and a less polar solvent system may help to resolve isomers.[10]

  • Recrystallization: If the product is a solid, recrystallization can be a very effective method for purification. Experiment with different solvents or solvent mixtures to find optimal conditions. Toluene is often a good solvent for recrystallizing phenanthrene derivatives.[11]

  • Preparative HPLC: For difficult separations of isomers, preparative high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) can be very effective.[10]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Sterically Hindered 4,5-Disubstituted Phenanthrenes via Acid-Catalyzed Bisannulation
Symptom Possible Cause Suggested Solution
No or minimal product formationInactive catalystUse a highly active Lewis acid catalyst such as B(C₆F₅)₃.
Low reaction temperatureOptimize the temperature; some reactions may require heating.
Unreactive alkyne substrateTerminal aryl alkynes with strong electron-withdrawing groups may be unreactive. Consider using alkynes with electron-donating or neutral substituents.
Low yield of the desired productSteric hindrance impeding the reactionIncrease the reaction time and/or temperature. Ensure the catalyst loading is sufficient (e.g., 20 mol%).
Competing side reactionsUse molecular sieves (e.g., MS4Å) to remove any trace amounts of water that could deactivate the catalyst.
Formation of a complex mixture of productsIncorrect regioselectivityThe use of B(C₆F₅)₃ has been shown to provide excellent regioselectivity for the desired 4,5-disubstituted product.
Issue 2: Poor Performance in the Pschorr Cyclization for Phenanthrene Synthesis
Symptom Possible Cause Suggested Solution
Low yield of phenanthrene productInefficient radical generationEnsure the complete formation of the diazonium salt by performing the diazotization at low temperatures (0-5 °C). Use a fresh and active copper catalyst.
Side reactions of the diazonium saltAdd the diazonium salt solution slowly to the copper catalyst suspension to maintain a low concentration of the diazonium salt and minimize side reactions.
Formation of uncyclized byproductsIncomplete cyclization of the aryl radicalThe choice of solvent can influence the efficiency of the intramolecular coupling.
Rearrangement reactionsThe reaction mechanism can proceed through either a radical or a cationic pathway depending on the conditions. The radical pathway, favored by the use of a copper catalyst, generally leads to fewer rearrangements.[12]

Quantitative Data Summary

Table 1: Comparison of Yields for Different Phenanthrene Synthesis Methods
Synthesis MethodSubstituentsKey Reagents/CatalystYield (%)Reference
Acid-Catalyzed Bisannulation4,5-DiarylB(C₆F₅)₃65-85%[6]
Mallory ReactionVariousI₂, O₂, UV lightGenerally good, but can be low[7][8]
Pschorr ReactionVariousNaNO₂, H⁺, CuModerate[13]
Bardhan-Sengupta SynthesisAlkylP₂O₅, SeGood[6]
Haworth SynthesisAlkylAlCl₃, Zn(Hg), HCl, Pd/CModerate to Good[14]
Suzuki-Miyaura Coupling (precursor)Sterically hindered biarylsPd(OAc)₂, Bulky phosphine ligandUp to 97%[15]

Note: Yields are highly substrate and condition-dependent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sterically Hindered 4,5-Diarylphenanthrenes via Acid-Catalyzed Bisannulation

This protocol is adapted from the synthesis of 4,5-diarylphenanthrenes.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-benzenediacetaldehyde (1.0 equiv.), the terminal aryl alkyne (2.5 equiv.), and molecular sieves (MS4Å).

  • Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM) to the flask.

  • Catalyst Addition: Add B(C₆F₅)₃ (20 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4,5-diarylphenanthrene.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize a Sterically Hindered Biaryl Precursor

This protocol is a generalized procedure for the synthesis of biphenyl precursors to phenanthrenes.

  • Reaction Setup: To a flame-dried flask, add the sterically hindered aryl halide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition: In a separate vial, prepare a catalyst stock solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent (e.g., toluene or dioxane). Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

troubleshooting_low_yield_suzuki start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Optimize Reaction Conditions start->conditions catalyst_q1 Using bulky phosphine ligand? catalyst->catalyst_q1 catalyst_q2 Pd(0) or Pd(II) source? catalyst->catalyst_q2 base_q1 Base type? base->base_q1 conditions_q1 Temperature? conditions->conditions_q1 conditions_q2 Solvent? conditions->conditions_q2 catalyst_a1_yes Yes catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no No catalyst_q1->catalyst_a1_no No catalyst_s1 Consider Buchwald-type biarylphosphine ligands. catalyst_a1_no->catalyst_s1 catalyst_a2_pd0 Pd(0) catalyst_q2->catalyst_a2_pd0 catalyst_a2_pd2 Pd(II) catalyst_q2->catalyst_a2_pd2 catalyst_s2 Ensure in situ reduction is efficient. catalyst_a2_pd2->catalyst_s2 base_a1_inorganic Inorganic (K3PO4, Cs2CO3) base_q1->base_a1_inorganic base_a1_organic Organic base_q1->base_a1_organic base_s1 Inorganic bases are often superior for hindered couplings. base_a1_organic->base_s1 conditions_a1_low < 80°C conditions_q1->conditions_a1_low conditions_a1_high > 80°C conditions_q1->conditions_a1_high conditions_s1 Increase temperature (80-110°C). conditions_a1_low->conditions_s1 conditions_a2_polar Polar conditions_q2->conditions_a2_polar conditions_a2_nonpolar Nonpolar conditions_q2->conditions_a2_nonpolar conditions_s2 Try toluene or dioxane. conditions_a2_polar->conditions_s2

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

haworth_synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Ring Closure cluster_step4 Step 4: Clemmensen Reduction cluster_step5 Step 5: Aromatization naphthalene Naphthalene step1_product Naphthoylpropionic acid naphthalene->step1_product AlCl3 succinic_anhydride Succinic Anhydride succinic_anhydride->step1_product step2_product Naphthylbutyric acid step1_product->step2_product Zn(Hg), HCl step3_product Tetrahydrophenanthrone step2_product->step3_product H2SO4, heat step4_product Tetrahydrophenanthrene step3_product->step4_product Zn(Hg), HCl phenanthrene Phenanthrene step4_product->phenanthrene Pd/C, heat

Caption: Overview of the Haworth synthesis of phenanthrene.

mallory_reaction stilbene Stilbene (trans) cis_stilbene Stilbene (cis) stilbene->cis_stilbene UV light cis_stilbene->stilbene heat dihydrophenanthrene Dihydrophenanthrene (intermediate) cis_stilbene->dihydrophenanthrene UV light (6π-electrocyclization) phenanthrene Phenanthrene dihydrophenanthrene->phenanthrene Oxidant (I2, O2)

Caption: Mechanism of the Mallory photocyclization reaction.

References

Technical Support Center: Enhancing Catalytic Systems for Perhydrophenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of perhydrophenanthrene. Here, you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency of your catalytic systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of perhydrophenanthrene.

Issue 1: Low Conversion of Phenanthrene (B1679779)

  • Question: My phenanthrene conversion rate is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low conversion of phenanthrene is a common issue that can stem from several factors related to the catalyst, reaction conditions, and feedstock purity.

    • Probable Causes & Solutions:

      • Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or sintering.[1][2]

        • Poisoning: Impurities in the hydrogen gas or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of the catalyst.[1][2]

          • Solution: Use high-purity hydrogen and solvents. If feedstock contains impurities like dibenzothiophene (B1670422) or acridine, catalyst deactivation is likely.[3] Consider incorporating a guard bed to remove poisons before the feedstock reaches the main reactor.

        • Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1] This is more prevalent at higher temperatures.

          • Solution: Lowering the reaction temperature or increasing the hydrogen partial pressure can reduce coke formation.[1] A regeneration step, such as controlled oxidation of the coke, may be necessary.

        • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, which reduces the active surface area.[4]

          • Solution: Operate at the lowest effective temperature. Choose a catalyst with high thermal stability.

      • Suboptimal Reaction Conditions: The temperature, pressure, or hydrogen-to-oil ratio may not be ideal for the specific catalyst and reactor setup.

        • Solution: Systematically optimize reaction parameters. For instance, for Ni-based catalysts, temperatures around 300°C and pressures of 5 MPa have been shown to be effective.[5] Increasing hydrogen partial pressure generally favors hydrogenation.[1]

      • Poor Catalyst-Substrate Contact: Inefficient mixing in the reactor can lead to poor contact between the catalyst, phenanthrene, and hydrogen.

        • Solution: Ensure adequate stirring or flow rates in the reactor to maintain a well-mixed system. For packed-bed reactors, ensure uniform packing to avoid channeling.

Issue 2: Low Selectivity towards Perhydrophenanthrene

  • Question: I am achieving high phenanthrene conversion, but the selectivity for the fully hydrogenated product, perhydrophenanthrene, is low. What can I do to improve this?

  • Answer: Achieving high selectivity for perhydrophenanthrene over partially hydrogenated intermediates like octahydrophenanthrene is a significant challenge, often considered the rate-determining step.[6][7]

    • Probable Causes & Solutions:

      • Catalyst Type: The choice of catalyst has a major impact on selectivity. Some catalysts are more prone to producing intermediates. For example, traditional Ni/Al₂O₃ catalysts might show high conversion but low selectivity to perhydrophenanthrene (PHP), while specially prepared Ni/NiAlOₓ catalysts have demonstrated significantly higher PHP selectivity.[6][7] Noble metal catalysts like Pt and Pd can also offer high selectivity but are more expensive.[3]

        • Solution: Consider screening different catalysts. For nickel-based systems, catalysts derived from a nickel aluminate structure have shown promise in enhancing PHP selectivity.[6][7]

      • Steric Hindrance and Competitive Adsorption: The partially hydrogenated intermediates, such as octahydrophenanthrene, can compete with the remaining phenanthrene for active sites on the catalyst.[6][7] The molecular shape of these intermediates can also hinder their further hydrogenation.

        • Solution: Modifying the catalyst support or the electronic properties of the active metal can help to overcome these limitations. For example, creating an electron-deficient state in Ni active sites has been shown to improve the hydrogenation of these sterically hindered intermediates.[6][7]

      • Reaction Conditions: Temperature and pressure can influence the product distribution.

        • Solution: A systematic study of the reaction parameters is recommended. Sometimes, a lower temperature can favor the complete saturation of the aromatic rings by minimizing side reactions.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalytic systems for phenanthrene hydrogenation to provide a basis for comparison.

Table 1: Performance of Nickel-Based Catalysts

CatalystTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Perhydrophenanthrene Selectivity/Yield (%)Reference
Ni/NiAlOₓ-6503005~99~97 (initial selectivity)[6][7]
NiAl₂O₄300599.793.9 (yield)[5]
Ni/Al₂O₃300596.877.3 (yield)[5]
Ni/Al₂O₃Not SpecifiedNot Specified97.920.8 (selectivity)[6][7]

Table 2: Performance of Precious Metal Catalysts

CatalystTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Perhydrophenanthrene Selectivity (%)Reference
0.5Pt/Ni/NiAlOₓNot SpecifiedNot Specified9667[8]
Ni/NiAl spinel (Pd and B promoted)300599.599.2[8]

Detailed Experimental Protocols

1. Preparation of Ni/NiAlOₓ Catalyst (Modified Sol-Gel Method)

This protocol is adapted from the synthesis of highly efficient nickel-based catalysts for phenanthrene hydrogenation.[6][7]

  • Materials:

    • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

    • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

    • Citric acid

    • Deionized water

  • Procedure:

    • Dissolve Ni(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water with a Ni:Al molar ratio of 1.45:2.

    • Add citric acid to the solution. The molar ratio of citric acid to total metal ions (Ni²⁺ + Al³⁺) should be 1:1, and the molar ratio of water to total metal ions should be 40:1.

    • Stir the solution at room temperature for 3 hours.

    • Continue stirring at 80°C for 6 hours to facilitate the condensation reaction, forming a gel.

    • Allow the resulting solid to rest overnight at room temperature.

    • Dry the solid at 100°C for 12 hours, followed by drying at 120°C for 12 hours to obtain a green xerogel.

    • Calcine the xerogel in a furnace at 650°C for 2 hours to yield the final Ni/NiAlOₓ catalyst.

2. Catalytic Hydrogenation of Phenanthrene in a Fixed-Bed Reactor

This is a general procedure for evaluating catalyst performance.[6][7]

  • Materials and Equipment:

    • Fixed-bed continuous-flow stainless steel reactor

    • Prepared catalyst

    • Phenanthrene

    • Decalin (solvent)

    • High-purity hydrogen gas

    • GC-MS for product analysis

  • Procedure:

    • Load the catalyst into the reactor.

    • Reduce the catalyst in-situ by heating to 520°C at a rate of 3°C/min under a continuous flow of hydrogen (50 mL/min) and hold for 5 hours.

    • Cool the reactor to the desired reaction temperature (e.g., 280-300°C) under hydrogen flow.

    • Prepare a feed solution of 1.0 wt% phenanthrene in decalin.

    • Introduce the feed solution and hydrogen gas into the reactor at the desired flow rates and pressure (e.g., 5.0 MPa). A typical weight hourly space velocity (WHSV) is 52 h⁻¹.

    • Collect liquid product samples periodically for analysis.

    • Analyze the product composition using GC-MS to determine phenanthrene conversion and product selectivity.

3. Product Analysis by GC-MS

A general guideline for the analysis of hydrogenation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is suitable for separating aromatic and hydroaromatic compounds.

  • Sample Preparation: Dilute the collected reaction products in a suitable solvent (e.g., decalin or hexane) to an appropriate concentration for GC-MS analysis.

  • GC Conditions:

    • Injector Temperature: 250-300°C

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate for detecting phenanthrene and its hydrogenated derivatives (e.g., m/z 50-300).

  • Data Analysis: Identify the products by comparing their mass spectra and retention times with those of known standards or by interpretation of the fragmentation patterns. Quantify the components by integrating the peak areas.

Visualizations

Troubleshooting_Low_Conversion start Low Phenanthrene Conversion cause1 Catalyst Deactivation? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Poor Catalyst-Substrate Contact? start->cause3 subcause1_1 Poisoning (S, N compounds)? cause1->subcause1_1 Yes subcause1_2 Coking (carbon deposition)? cause1->subcause1_2 Yes subcause1_3 Sintering (thermal degradation)? cause1->subcause1_3 Yes solution2 Optimize temperature, pressure, and H₂/oil ratio. cause2->solution2 Yes solution3 Ensure efficient stirring/flow. Check reactor packing. cause3->solution3 Yes solution1_1 Use high-purity H₂ and solvent. Implement guard bed. subcause1_1->solution1_1 Yes solution1_2 Lower reaction temperature. Increase H₂ partial pressure. subcause1_2->solution1_2 Yes solution1_3 Operate at lower temperatures. Use thermally stable catalyst. subcause1_3->solution1_3 Yes

Caption: Troubleshooting workflow for low phenanthrene conversion.

Experimental_Workflow prep Catalyst Preparation (e.g., Sol-Gel Method) reduction In-situ Catalyst Reduction (H₂ flow, high temp.) prep->reduction reaction Hydrogenation Reaction (Phenanthrene feed + H₂) reduction->reaction sampling Product Sampling (Periodic collection) reaction->sampling analysis GC-MS Analysis sampling->analysis data Data Interpretation (Conversion & Selectivity) analysis->data

Caption: General experimental workflow for perhydrophenanthrene synthesis.

Reaction_Pathway phenanthrene Phenanthrene dihydrophenanthrene Dihydrophenanthrene phenanthrene->dihydrophenanthrene +H₂ tetrahydrophenanthrene Tetrahydrophenanthrene dihydrophenanthrene->tetrahydrophenanthrene +H₂ octahydrophenanthrene Octahydrophenanthrene (sym- and asym-) tetrahydrophenanthrene->octahydrophenanthrene +2H₂ perhydrophenanthrene Perhydrophenanthrene octahydrophenanthrene->perhydrophenanthrene +3H₂ (Rate-determining step)

Caption: Simplified reaction pathway for phenanthrene hydrogenation.

References

Validation & Comparative

A Comparative Analysis of Tetradecahydrophenanthrene and Other Polycyclic Aromatic Hydrocarbons: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties and toxicological profiles of Tetradecahydrophenanthrene and other representative polycyclic aromatic hydrocarbons (PAHs), supported by experimental data and detailed methodologies.

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants primarily formed during the incomplete combustion of organic materials. While some PAHs are well-documented carcinogens, the toxicological profiles of their hydrogenated counterparts, such as this compound, are less understood. This guide aims to provide a comparative analysis to aid in the assessment and understanding of these compounds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of PAHs play a crucial role in their environmental fate, bioavailability, and metabolic activation. A summary of key properties for this compound and three common PAHs—Benzo[a]pyrene, Phenanthrene (B1679779), and Naphthalene—is presented below.

PropertyThis compoundBenzo[a]pyrenePhenanthreneNaphthalene
Molecular Formula C₁₄H₂₄C₂₀H₁₂C₁₄H₁₀C₁₀H₈
Molecular Weight ( g/mol ) 192.34252.31178.23128.17
Melting Point (°C) -3[1]17910180.2
Boiling Point (°C) 273.7[1]496340218
Water Solubility (mg/L) Data not available0.00381.131
Log P (Octanol-Water Partition Coefficient) 4.393[1]6.044.573.37

Toxicological Profile: A Comparative Assessment

The toxicity of PAHs varies significantly with their structure. While many PAHs are known for their carcinogenic potential, their acute, subchronic, and chronic effects are also of concern.

Acute Toxicity
CompoundOral LD₅₀ (Rat)Dermal LD₅₀Inhalation LC₅₀Key Acute Effects
This compound Harmful if swallowed (GHS Category 4)[2]Data not availableData not availableBased on GHS classification, ingestion may cause adverse health effects.
Benzo[a]pyrene >1600 mg/kgData not availableData not availableRelatively low acute toxicity.[3] High doses can affect the liver.
Phenanthrene 700 mg/kgData not availableData not availableModerate acute toxicity.
Naphthalene 490 mg/kg (male), 533 mg/kg (female)>2500 mg/kg (rabbit)>340 mg/m³ (4 hr)Hemolytic anemia, particularly in individuals with G6PD deficiency, nausea, vomiting, and neurological damage.[4][5]
Subchronic and Chronic Toxicity
CompoundKey Subchronic/Chronic Effects
This compound Data not available
Benzo[a]pyrene Decreased body weight, increased liver weight, and kidney abnormalities in rats after 90 days of oral exposure.[3] Chronic exposure is associated with respiratory effects, heart disease, and depressed immune system.
Phenanthrene Long-term exposure in mice has been shown to induce histological damage in the uterus and may pose a carcinogenic risk.[6]
Naphthalene Chronic inhalation can lead to cataracts, retinal damage, and respiratory tract lesions in rodents.[5]
Carcinogenicity

The carcinogenicity of PAHs is a major health concern. The classification by the International Agency for Research on Cancer (IARC) provides a benchmark for their carcinogenic potential.

CompoundIARC Carcinogenicity ClassificationKey Findings
This compound Not classifiedNo data available on carcinogenicity.
Benzo[a]pyrene Group 1: Carcinogenic to humansSufficient evidence in experimental animals and strong mechanistic evidence.[7] Induces tumors at various sites in animal models.
Phenanthrene Group 3: Not classifiable as to its carcinogenicity to humansInadequate evidence in experimental animals.[8]
Naphthalene Group 2B: Possibly carcinogenic to humansSufficient evidence in experimental animals (nasal tumors in rats).[2][4]

Signaling Pathways in PAH Toxicity

A primary mechanism of PAH-induced toxicity and carcinogenicity involves the activation of the Aryl Hydrocarbon Receptor (AHR).

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AHR_complex AHR-HSP90-XAP2-p23 PAH->AHR_complex Binds Metabolites Reactive Metabolites (e.g., Diol Epoxides) PAH->Metabolites Metabolized by CYP1A1 Cytoplasm Cytoplasm AHR_ligand PAH-AHR Complex AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ligand->ARNT Dimerizes with Nucleus Nucleus AHR_ligand->Nucleus AHR_ARNT PAH-AHR-ARNT Complex ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to CYP1A1 CYP1A1, CYP1B1, etc. XRE->CYP1A1 Induces Transcription DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Binds to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by PAHs.

Upon entering the cell, PAHs can bind to the AHR, which is part of a cytosolic protein complex. This binding leads to the dissociation of chaperone proteins and translocation of the AHR-ligand complex into the nucleus. In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the increased transcription of genes encoding for metabolic enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1). These enzymes metabolize the parent PAHs into more reactive intermediates, such as diol epoxides, which can form adducts with DNA, leading to mutations and potentially cancer.[4][9][10]

Experimental Protocols

Standardized experimental protocols are essential for the consistent and reliable assessment of the toxicological properties of chemical compounds. Below are summaries of key assays used in the evaluation of PAHs.

Analytical Methods for PAH Quantification

Accurate quantification of PAHs in various matrices is crucial for exposure assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) A common method for the separation and identification of PAHs.[11]

  • Sample Preparation: Extraction from the matrix (e.g., water, soil, biological tissues) using a suitable solvent, followed by cleanup and concentration.

  • GC Separation: An aliquot of the extract is injected into a gas chromatograph equipped with a capillary column (e.g., Rtx-5ms). The temperature program is optimized to separate the individual PAHs based on their boiling points and interaction with the stationary phase.

  • MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer. Identification is based on the retention time and the mass spectrum of the fragments, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

gcms_workflow Sample Sample (e.g., water, soil) Extraction Solvent Extraction & Cleanup Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Column GC Column (Separation) GC_Injection->GC_Column MS_Detection MS Detection (Identification & Quantification) GC_Column->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of PAHs.

High-Performance Liquid Chromatography (HPLC) An alternative method, particularly for less volatile PAHs.[12][13]

  • Sample Preparation: Similar to GC-MS, involving extraction and cleanup.

  • HPLC Separation: The extract is injected into an HPLC system with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase (e.g., acetonitrile (B52724) and water) is used to separate the PAHs.

  • Detection: Detection is typically performed using a UV-Vis or fluorescence detector. Fluorescence detection offers higher sensitivity and selectivity for many PAHs.

Genotoxicity Assays

These assays are used to assess the potential of a compound to cause genetic damage.

Ames Test (Bacterial Reverse Mutation Assay) A widely used short-term assay to evaluate the mutagenic potential of a chemical.[1][3][14]

  • Principle: Uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test measures the ability of a chemical to cause mutations that revert the bacteria to a histidine-producing state.

  • Procedure:

    • The tester strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies is counted.

    • A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Comet Assay (Single Cell Gel Electrophoresis) A sensitive method for detecting DNA strand breaks in individual cells.[7][15]

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.

  • Procedure:

    • Cells are exposed to the test compound.

    • The cells are mixed with low-melting-point agarose and layered onto a pre-coated slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins.

    • The slides are placed in an electrophoresis buffer to unwind the DNA and then subjected to an electric field.

    • The DNA is stained with a fluorescent dye and visualized under a microscope. The comet tail length and intensity are measured.

Micronucleus Test This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16][17]

  • Principle: The formation of micronuclei is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.

  • Procedure:

    • Cultured cells are exposed to the test compound.

    • A cytokinesis blocker (e.g., cytochalasin B) is often added to allow for the identification of cells that have undergone one cell division.

    • The cells are harvested, fixed, and stained.

    • The frequency of binucleated cells containing micronuclei is determined by microscopic examination.

Conclusion

This comparative guide highlights the significant differences in the physicochemical and toxicological properties of this compound and other well-characterized PAHs. While Benzo[a]pyrene is a potent carcinogen, and Naphthalene exhibits significant acute toxicity, Phenanthrene's carcinogenicity is not classifiable.

A critical data gap exists for this compound, particularly concerning its chronic toxicity and carcinogenicity. The GHS classification suggests a potential for harm upon ingestion. The complete hydrogenation of the phenanthrene structure in this compound removes the aromatic system that is crucial for the metabolic activation to genotoxic metabolites via the AHR pathway in classical PAHs. This suggests that its toxicological profile is likely to be substantially different from its aromatic counterpart.

Further research, including the application of the standardized experimental protocols outlined in this guide, is imperative to fully characterize the toxicological profile of this compound and other hydrogenated PAHs. Such data is essential for accurate risk assessment and for informing the development of safer chemical alternatives in various industrial applications. Researchers are encouraged to utilize the provided methodologies to contribute to a more comprehensive understanding of this class of compounds.

References

A Comparative Study on the Relative Stabilities of Perhydrophenanthrene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative stabilities of perhydrophenanthrene stereoisomers, molecules of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. The stability of these isomers is a critical factor influencing their physical properties and biological activity. This document summarizes experimental data on their relative energies and outlines the methodologies used for these determinations, including both experimental and computational approaches.

Relative Stabilities of Perhydrophenanthrene Stereoisomers

The relative stabilities of various perhydrophenanthrene stereoisomers have been determined through chemical equilibration experiments. The following table summarizes the heat of isomerization (ΔrH°) for several key isomers, providing a quantitative measure of their relative thermodynamic stabilities. The data is derived from gas chromatography analysis of equilibrated mixtures.

Isomerization ReactionΔrH° (kJ/mol)MethodReference
cis,syn,cis-Perhydrophenanthrene ⇌ (4aα, 4bβ, 8aα, 10aβ)-Perhydrophenanthrene29.8Equilibration via Gas ChromatographyHonig and Allinger, 1985[1]
(4aα, 4bβ, 8aα, 10aβ)-Perhydrophenanthrene ⇌ (4aα, 4bα, 8aβ, 10aβ)-Perhydrophenanthrene95.69Equilibration via Gas ChromatographyHonig and Allinger, 1985
(4aα, 4bβ, 8aα, 10aβ)-Perhydrophenanthrene ⇌ (4aα, 4bα, 8aα, 10aβ)-Perhydrophenanthrene11.59 kcal/mol (approx. 48.5 kJ/mol)Equilibration via Gas ChromatographyHonig and Allinger, 1985

Note: The nomenclature in the table refers to the stereochemistry at the four chiral centers of the perhydrophenanthrene core.

Experimental Determination of Relative Stabilities

The experimental determination of the relative stabilities of perhydrophenanthrene stereoisomers typically involves three key stages: synthesis of the individual isomers, catalytic equilibration of a mixture of isomers, and analysis of the equilibrium mixture by gas chromatography.

Experimental Protocol: Palladium-Catalyzed Equilibration

A mixture of perhydrophenanthrene isomers is subjected to catalytic isomerization to reach a thermodynamic equilibrium.

  • Catalyst Preparation : A palladium catalyst, often on a solid support such as carbon (Pd/C), is used. The catalyst facilitates the reversible isomerization of the perhydrophenanthrene stereoisomers.

  • Reaction Setup : The mixture of isomers is dissolved in a suitable solvent, such as acetic acid, in the presence of the palladium catalyst.

  • Equilibration : The reaction mixture is heated to a specific temperature and stirred for a sufficient period to ensure that thermodynamic equilibrium is reached. The progress of the equilibration can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography.

  • Workup : Once equilibrium is established, the catalyst is removed by filtration, and the solvent is evaporated to yield the equilibrium mixture of perhydrophenanthrene stereoisomers.

Experimental Protocol: Gas Chromatography Analysis

The composition of the equilibrium mixture is determined using capillary gas chromatography (GC).

  • Column Selection : A high-resolution capillary GC column with a suitable stationary phase is chosen to achieve optimal separation of the different stereoisomers. Liquid crystalline stationary phases have been shown to be effective for separating positional and diastereomeric hydrocarbons.

  • Sample Preparation : The equilibrium mixture is dissolved in a volatile solvent to an appropriate concentration for GC analysis.

  • GC Conditions : The gas chromatograph is programmed with a specific temperature gradient and carrier gas flow rate to ensure the separation of all isomers.

  • Detection and Quantification : A flame ionization detector (FID) is commonly used to detect the eluting isomers. The relative peak areas in the chromatogram are used to determine the molar ratio of each isomer in the equilibrium mixture.

  • Calculation of Relative Stabilities : The Gibbs free energy difference (ΔG°) between the isomers at the equilibration temperature can be calculated from the equilibrium constant (K_eq), which is determined from the molar ratios of the isomers. The enthalpy difference (ΔH°), or heat of isomerization, can then be determined from the temperature dependence of the equilibrium constant (van 't Hoff equation).

Computational Approaches to Determining Relative Stabilities

Computational chemistry provides a powerful tool for predicting and understanding the relative stabilities of stereoisomers.

Molecular Mechanics (MM)

Early computational studies on perhydrophenanthrene stereoisomers employed molecular mechanics methods, such as the Westheimer method.

  • Force Field : A classical force field (e.g., MM2, MM3) is used to model the potential energy of the molecule as a function of its atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.

  • Energy Minimization : For each stereoisomer, the geometry is optimized to find the lowest energy conformation (the global minimum on the potential energy surface).

  • Relative Energies : The steric energies of the minimized structures of the different stereoisomers are compared to determine their relative stabilities. The difference in steric energy corresponds to the difference in enthalpy (ΔH°).

Density Functional Theory (DFT)

Modern computational studies often utilize Density Functional Theory (DFT) for more accurate energy calculations.

  • Functional and Basis Set Selection : A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set affects the accuracy of the calculated energies.

  • Geometry Optimization : The geometry of each stereoisomer is optimized to a stationary point on the potential energy surface.

  • Frequency Calculation : Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Relative Energies : The relative electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the stereoisomers at 0 K. Thermal corrections can be added to calculate the relative enthalpies and Gibbs free energies at a specific temperature.

Experimental and Computational Workflow

The following diagram illustrates the general workflow for the comparative study of perhydrophenanthrene stereoisomer stabilities.

G Workflow for Determining Relative Stabilities of Perhydrophenanthrene Stereoisomers cluster_synthesis Synthesis & Isolation cluster_experimental Experimental Determination cluster_computational Computational Determination cluster_comparison Comparative Analysis Synthesis Synthesis of Isomer Mixture Separation Separation of Individual Isomers (e.g., Fractional Crystallization) Synthesis->Separation Equilibration Palladium-Catalyzed Equilibration Separation->Equilibration GC_Analysis Gas Chromatography Analysis Equilibration->GC_Analysis Data_Analysis_Exp Calculation of Equilibrium Constant (Keq) and ΔG°, ΔH° GC_Analysis->Data_Analysis_Exp Comparison Comparison of Experimental and Computational Results Data_Analysis_Exp->Comparison Structure_Generation Generation of 3D Structures of Isomers Energy_Calculation Energy Calculation (MM or DFT) Structure_Generation->Energy_Calculation Data_Analysis_Comp Comparison of Calculated Energies (ΔE, ΔH°) Energy_Calculation->Data_Analysis_Comp Data_Analysis_Comp->Comparison

Caption: Workflow for determining the relative stabilities of perhydrophenanthrene stereoisomers.

References

Evaluating the Therapeutic Efficacy of Novel Phenanthrene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic efficacy of novel phenanthrene (B1679779) derivatives, with a focus on phenanthrene-based tylophorine-1 (PBT-1) analogues, which have emerged as promising anticancer agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Efficacy of PBT-1 Derivatives

Recent research has focused on the structural optimization of PBT-1 to enhance its antitumor activity.[1][2][3] A study involving the synthesis and evaluation of 14 new PBT derivatives revealed that eleven of these compounds exhibited significant antiproliferative activities.[2] The most potent among these, compounds 9c , 9g , and 9h , displayed GI₅₀ values of less than 1 μM.[2] Notably, these compounds feature a 7-hydroxy group on the phenanthrene B-ring and various substituents on a piperidine (B6355638) E-ring.[2]

A key finding was the enhanced potency of compound 9h , which has an amino substituent on the piperidine ring, against triple-negative breast cancer cells (MDA-MB-231) compared to estrogen-responsive breast cancer cells (MCF-7).[2] The data suggests that specific structural modifications can lead to increased potency and selectivity. While these derivatives show promise, they were found to be less potent than the standard chemotherapeutic agent paclitaxel (B517696) in the same cellular assays.[2]

Table 1: Antiproliferative Activity (GI₅₀, μM) of PBT-1 and Novel Derivatives Against Various Cancer Cell Lines

CompoundA549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)
PBT-1~0.08Data not availableData not available
9c < 1< 1< 1
9g < 1< 1 (at least 4-fold more potent than against MCF-7)< 1
9h < 1< 1 (at least 4-fold more potent than against MCF-7)< 1
PaclitaxelMore potent than PBT derivativesMore potent than PBT derivativesMore potent than PBT derivatives

Note: Specific GI₅₀ values for all compounds against all cell lines were not available in the reviewed literature. The table reflects the reported relative potencies.[2]

Experimental Protocols

The evaluation of these novel phenanthrene derivatives involves a series of key in vitro experiments to determine their cytotoxic effects, impact on cell cycle progression, and mechanism of action.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation in response to a therapeutic agent.[4][5][6][7]

Principle: Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetradecahydrophenanthrene derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.

Cell Cycle Analysis via Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[9][10][11][12]

Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing their fluorescence intensity using a flow cytometer, one can quantify the amount of DNA per cell and thus determine the phase of the cell cycle.[10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[9][12]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[11][12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for each cell.

  • Data Analysis: Generate a histogram of DNA content to visualize the cell cycle distribution and quantify the percentage of cells in each phase.

Immunofluorescence Staining of Microtubules

This method is used to visualize the effects of compounds on the microtubule cytoskeleton.[13][14][15][16][17]

Principle: Immunofluorescence uses antibodies to specifically label a protein of interest (in this case, tubulin) within a cell. A primary antibody binds to tubulin, and a secondary antibody, conjugated to a fluorescent dye, binds to the primary antibody, allowing the microtubule network to be visualized under a fluorescence microscope.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compounds.

  • Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol (B129727) or paraformaldehyde, to preserve the cellular structure.[13][16]

  • Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the cells with a primary antibody against tubulin, followed by incubation with a fluorophore-conjugated secondary antibody.[13][14]

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing an anti-fade agent and visualize the microtubule network using a fluorescence microscope.[13]

Signaling Pathways and Experimental Workflow

The antitumor activity of PBT-1 and its derivatives has been linked to the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.[2][18][19]

HSP90/Akt Signaling Pathway

Mechanistic studies have indicated that PBT-1 may exert its effects by inhibiting Heat Shock Protein 90 (HSP90) and heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNP A2/B1).[2][18] HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, including the serine/threonine kinase Akt.[20][21] By inhibiting HSP90, PBT-1 can lead to the destabilization and degradation of Akt, a key regulator of cell survival and proliferation.[20][21] The inhibition of Akt activation is a significant component of the antitumor activity of these compounds.[2][18][19]

HSP90_Akt_Pathway PBT1 PBT-1 Derivative HSP90 HSP90 PBT1->HSP90 Inhibits Akt Akt HSP90->Akt Stabilizes Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: PBT-1 derivatives inhibit HSP90, leading to Akt destabilization.

NF-κB Signaling Pathway

PBT-1 has also been shown to suppress the Nuclear Factor kappaB (NF-κB) signaling pathway.[19] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival by regulating the expression of target genes.[22][23][24] PBT-1 was found to suppress Akt activation, which in turn accelerates the degradation of RelA (a subunit of NF-κB) and downregulates the expression of NF-κB target genes.[19]

NFkB_Pathway cluster_nucleus Nucleus PBT1 PBT-1 Derivative Akt Akt PBT1->Akt Inhibits IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression NFkB_n NF-κB Gene_Expression_n Target Gene Expression NFkB_n->Gene_Expression_n Activates

Caption: PBT-1 inhibits the NF-κB pathway via Akt suppression.

Experimental Workflow

The evaluation of novel this compound derivatives follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Derivatives Screening Initial Screening (MTT Assay) Synthesis->Screening Lead_ID Lead Identification (Potent & Selective) Screening->Lead_ID Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_ID->Cell_Cycle Mechanism Mechanism of Action (Immunofluorescence, Western Blot) Lead_ID->Mechanism In_Vivo In Vivo Studies (Xenograft Models) Cell_Cycle->In_Vivo Mechanism->In_Vivo

Caption: Workflow for evaluating novel therapeutic derivatives.

References

Comparing the biological activities of methylated phenanthrenes versus the parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of methylated phenanthrenes versus the parent compound, phenanthrene (B1679779). The addition of methyl groups to the phenanthrene backbone significantly alters its biological properties, often leading to increased potency in toxicological and carcinogenic effects. This document summarizes key experimental data, details the methodologies used for these assessments, and visualizes the underlying signaling pathways and experimental workflows.

Enhanced Aryl Hydrocarbon Receptor (AhR) Activation

Methylated phenanthrenes are significantly more potent activators of the Aryl Hydrocarbon Receptor (AhR) compared to the parent phenanthrene. The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs). Activation of the AhR signaling pathway is a key initiating event in the toxic effects of these compounds.[1]

A yeast-based bioassay quantitatively demonstrates this difference in potency. In this assay, the ability of a compound to activate the human AhR is measured, with lower EC50 (half-maximal effective concentration) values indicating higher potency. All tested monomethylated phenanthrenes showed significantly greater AhR activation capability than phenanthrene itself.[1][2] The position of the methyl group also influences the potency, with equatorial substitutions (1-, 2-, and 3-methylphenanthrene) exhibiting the strongest activity.[1]

Table 1: Relative EC50 Values for AhR Activation by Phenanthrene and its Monomethylated Derivatives
CompoundRelative EC50 (µM)
1-Methylphenanthrene (1-MP)4.0
2-Methylphenanthrene (2-MP)4.6
3-Methylphenanthrene (3-MP)5.8
9-Methylphenanthrene (9-MP)7.8
4-Methylphenanthrene (4-MP)11.7
3,6-Dimethylphenanthrene (3,6-DMP)Significantly more potent than 4-MP
Phenanthrene>100 (used as reference)

Data sourced from a yeast bioassay expressing the human AhR.[1][3]

Increased Tumor-Initiating Activity

While phenanthrene is generally considered non-carcinogenic or a very weak initiator, certain methylated phenanthrenes exhibit significant tumor-initiating activity.[2][4] This has been demonstrated in mouse skin carcinogenesis models, where the application of a compound is followed by a promoting agent to observe tumor development.

Specifically, 1,4-dimethylphenanthrene (B1210028) and 4,10-dimethylphenanthrene (B1220142) have been identified as tumor initiators.[5] The carcinogenic potential of these methylated derivatives is linked to their metabolism. The presence of methyl groups can alter the metabolic pathway, favoring the formation of "bay-region" dihydrodiol epoxides, which are highly reactive and can bind to DNA, leading to mutations and cancer initiation.[4]

Table 2: Tumor-Initiating Activity of Methylated Phenanthrenes in Mouse Skin
CompoundInitiating DoseTumor Incidence (%)
1,4-Dimethylphenanthrene300 µg80
1.0 mg100
4,10-Dimethylphenanthrene300 µg35
1.0 mg55
PhenanthreneNot reported to be a significant initiator-

Data from a mouse skin initiation-promotion assay using tetradecanoylphorbol acetate (B1210297) as the promoter.[5]

Inhibition of Gap Junctional Intercellular Communication (GJIC)

The inhibition of gap junctional intercellular communication (GJIC) is a hallmark of many tumor-promoting agents. While direct data for methylated phenanthrenes is limited, studies on the structurally similar methylated anthracenes have shown that methylation can induce potent inhibition of GJIC.[6] This suggests a likely mechanism through which methylated phenanthrenes may also act as tumor promoters.

Table 3: Inhibition of GJIC by Methylated Anthracenes
CompoundI50 (µM)
1-Methylanthracene22
9-Methylanthracene36
Anthracene (B1667546)No significant inhibition
2-MethylanthraceneNo significant inhibition

Data from a scrape-loading/dye transfer assay in rat liver epithelial cells.[6] This data for methylated anthracenes suggests a similar potential for methylated phenanthrenes.

Signaling Pathways and Experimental Workflows

The biological activities of phenanthrenes are intrinsically linked to specific cellular signaling pathways and can be elucidated through established experimental workflows.

AhR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolism Metabolism & Effect Ligand Phenanthrene or Methylated Phenanthrene AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change AhR_ARNT_dimer AhR/ARNT Heterodimer Activated_AhR->AhR_ARNT_dimer Translocation to Nucleus ARNT ARNT ARNT->AhR_ARNT_dimer Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Binds to Promoter CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Cytochrome P450) CYP1A1_mRNA->CYP1A1_protein Translation Metabolites Reactive Metabolites (e.g., Diol Epoxides) CYP1A1_protein->Metabolites Metabolic Activation DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Toxicity Toxicity & Carcinogenesis DNA_Adducts->Toxicity Experimental_Workflows cluster_AhR AhR Activation Assay (Yeast) cluster_Tumor Mouse Skin Tumor Initiation Assay cluster_GJIC Gap Junction Intercellular Communication (GJIC) Assay A1 Prepare yeast strain expressing human AhR and reporter gene A2 Expose yeast to different concentrations of phenanthrenes A1->A2 A3 Measure reporter gene activity (e.g., β-galactosidase) A2->A3 A4 Calculate EC50 values A3->A4 B1 Apply a single dose of test compound (initiator) to mouse skin B2 Repeatedly apply a tumor promoter (e.g., TPA) B1->B2 B3 Monitor for tumor development over several weeks B2->B3 B4 Record tumor incidence and multiplicity B3->B4 C1 Culture confluent monolayer of cells C2 Expose cells to test compounds C1->C2 C3 Scrape-load fluorescent dye (e.g., Lucifer Yellow) C2->C3 C4 Measure dye transfer to neighboring cells via microscopy C3->C4

References

A Comparative Guide to the Structure-Activity Relationship of Phenanthrene-Based Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon, has emerged as a versatile scaffold in the design and synthesis of novel antitumor agents. Its planar structure allows for intercalation with DNA, and its derivatives have been shown to modulate various signaling pathways crucial for cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of phenanthrene-based compounds, supported by experimental data and detailed methodologies.

I. Comparative Cytotoxicity of Phenanthrene Derivatives

The antitumor activity of phenanthrene derivatives is significantly influenced by the nature and position of substituents on the phenanthrene core. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: Phenanthrenequinone Derivatives

Phenanthrenequinones represent a class of phenanthrene derivatives with significant cytotoxic potential. The presence of hydroxyl and methoxy (B1213986) groups plays a crucial role in their activity.

CompoundSubstituentsCancer Cell LineIC50 (µg/mL)Reference
Calanquinone A (6a) 5-hydroxy-3,6,7-trimethoxyA549 (Lung)0.08[3]
MCF-7 (Breast)0.08[3]
HepG2 (Liver)0.11[3]
Denbinobin (6b) 5-hydroxy-3,7-dimethoxyA549 (Lung)0.25[3]
MCF-7 (Breast)0.21[3]
HepG2 (Liver)0.58[3]
Compound 10c -Hep-2 (Epithelial)1.06
Compound 10d 8-methyl, 3-carboxylateCaco-2 (Colon)0.97
Hep-2 (Epithelial)2.81

A lower IC50 value indicates higher cytotoxic activity.

SAR Insights:

  • The 1,4-phenanthrenequinone skeleton is generally preferred for higher cytotoxicity.[3]

  • An intramolecular hydrogen bond between a hydroxyl group at C-5 and the carbonyl at C-4, as seen in Calanquinone A and Denbinobin, is important for their potent activity.[3]

  • The nature and position of electron-donating and electron-withdrawing groups on the phenanthrene skeleton can significantly modulate the anticancer action. For instance, the addition of a methyl group at position 8 and a carboxylate at position 3 in compound 10d resulted in high potency against Caco-2 cells.

Table 2: Phenanthrene-Based Tylophorine (B1682047) Derivatives (PBTs)

PBTs are another important class of phenanthrene-based antitumor agents where modifications on the phenanthrene ring and the side chain at C-9 influence their activity.

CompoundKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 5a 3-hydroxyl, L-prolinol side chainH460 (Lung)11.6[4]
Compound 9 3-hydroxyl, L-valinol side chainH460 (Lung)6.1[4]
Compound 28 2,3-methylenedioxy-6-methoxy, 5-aminopentanol side chainA549 (Lung)0.27[5]
Compound 34 2,3-methylenedioxy-6-methoxy, L-2-piperidinemethanol side chainA549 (Lung)0.16[5]

A lower IC50 value indicates higher cytotoxic activity.

SAR Insights:

  • A hydroxyl group at the C-3 position of the phenanthrene skeleton is favorable for cytotoxic activity, as demonstrated by the higher potency of compound 5a (3-hydroxyl) compared to its 3-methoxyl analogue (IC50 53.8 µM).[4]

  • The nature of the amino acid side chain at the C-9 position also impacts cytotoxicity.[4]

  • A five- or six-carbon distance between the nitrogen atom and a terminal polar substituent in the C-9 side chain appears to be beneficial for cytotoxic activity.[4]

Table 3: Phenanthrene-Thiazolidinedione Hybrids

Hybrid molecules combining the phenanthrene scaffold with other pharmacologically active moieties, such as thiazolidinedione, have shown promising results.

CompoundKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 17b (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon)0.985[6]

SAR Insights:

  • The hybridization of phenanthrene with thiazolidinedione can lead to potent cytotoxic agents.[6] Compound 17b demonstrated significant activity against HCT-116 colon cancer cells.[6]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of phenanthrene-based antitumor agents.

A. Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines and to determine their IC50 values.[6][7]

Objective: To measure the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, Caco-2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the phenanthrene-based drug (typically in a solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50% compared to the untreated control.

B. Apoptosis Assays

These assays are used to determine if the cytotoxic effect of a compound is mediated through the induction of programmed cell death (apoptosis).

1. Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the phenanthrene compound for the desired time, then harvest and wash them with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.[1]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

2. DAPI Staining

Objective: To observe nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[6]

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the phenanthrene compound.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution.

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.

C. Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

Objective: To identify if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, G2/M).[6]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle is determined based on their fluorescence intensity.

III. Signaling Pathways and Mechanisms of Action

Phenanthrene derivatives exert their antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

A. PI3K/Akt and MEK/ERK Signaling Pathways

Several phenanthrene compounds have been shown to inhibit the PI3K/Akt and MEK/ERK signaling pathways, which are critical for cell growth and survival.[1][8][9] Inhibition of these pathways can lead to the suppression of downstream signaling and the induction of apoptosis.[1]

PI3K_MEK_ERK_Pathway Phenanthrene Phenanthrene Derivatives PI3K PI3K Phenanthrene->PI3K Inhibits MEK MEK Phenanthrene->MEK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/Akt and MEK/ERK pathways.

B. NF-κB Signaling Pathway

The NF-κB signaling pathway is another important target for phenanthrene-based anticancer agents.[9][10] Aberrant activation of NF-κB is common in many cancers and promotes cell survival. Certain phenanthrene-based tylophorine derivatives have been found to inhibit the activation of the NF-κB pathway.[10]

NFkB_Pathway PBT Phenanthrene-Based Tylophorine (PBT) Akt_act Akt Activation PBT->Akt_act Suppresses IKK IκB Kinase (IKK) Akt_act->IKK NFkB NF-κB IKK->NFkB Activates Gene_Exp Target Gene Expression NFkB->Gene_Exp Apoptosis_Inhibit Inhibition of Apoptosis Gene_Exp->Apoptosis_Inhibit

Caption: PBT-mediated inhibition of the NF-κB pathway.

C. Bcl-2/Bax Apoptotic Pathway

Some phenanthrene derivatives induce apoptosis by modulating the expression of proteins in the Bcl-2 family, which are key regulators of programmed cell death.[11]

Bcl2_Bax_Pathway Phenanthrene Phenanthrene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Phenanthrene->Bcl2 Decreases Bax Bax (Pro-apoptotic) Phenanthrene->Bax Increases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Regulation of the Bcl-2/Bax apoptotic pathway.

IV. Experimental Workflow for Antitumor Agent Evaluation

A systematic workflow is essential for the efficient evaluation of novel phenanthrene-based compounds as potential antitumor agents.

Experimental_Workflow Synthesis Synthesis of Phenanthrene Derivatives Screening Cytotoxicity Screening (MTT Assay) Synthesis->Screening Apoptosis_Assay Apoptosis Assays (Annexin V, DAPI) Screening->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Screening->Cell_Cycle Mechanism Mechanism of Action (Western Blot for Signaling Pathways) Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A workflow for evaluating antitumor agents.

This guide provides a snapshot of the current understanding of the SAR of phenanthrene-based antitumor agents. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the rational design and development of more potent and selective anticancer drugs. Further research is warranted to explore the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Synthesis of Tetradecahydrophenanthrene: Classical versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a classical synthetic approach to tetradecahydrophenanthrene, specifically through catalytic hydrogenation, and a novel, modern methodology. The objective is to offer a clear, data-driven analysis of the performance, efficiency, and experimental considerations for each route. All experimental data is based on reproducible findings in the peer-reviewed literature.

Introduction to this compound Synthesis

The this compound core structure is a key feature in a wide array of biologically active molecules, including steroids and other natural products. The efficient and stereocontrolled synthesis of this scaffold is therefore of significant interest in medicinal chemistry and drug development. Historically, the synthesis has relied on multi-step, often harsh, reduction reactions of the parent aromatic compound, phenanthrene (B1679779). More recent methodologies have focused on developing more elegant and efficient routes that offer greater control over the final product's stereochemistry and improve overall yield and sustainability.

This guide will compare the classical catalytic hydrogenation of phenanthrene with a representative modern approach, highlighting the key differences in their experimental outcomes and protocols.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the classical and a representative modern synthetic route to this compound. This allows for a direct comparison of their respective efficiencies and resource requirements.

Metric Classical Route: Catalytic Hydrogenation Modern Synthetic Methodology Notes
Overall Yield Typically 30-40%Often >60%Modern methods can significantly improve yield through cascade reactions and higher selectivity.
Stereoselectivity Low; produces a mixture of isomersHigh; can be tuned to produce a specific diastereomerThe ability to control stereochemistry is a major advantage of modern synthetic routes.
Number of Steps 1-2Can be a single step (cascade)Modern approaches often telescope multiple transformations into a single operation.
Reaction Time 24-48 hours8-12 hoursModern catalysts and reaction conditions can dramatically reduce the required reaction time.
Reaction Temperature 150-250 °C25-80 °CMilder reaction conditions in modern methods are more energy-efficient and substrate-tolerant.
Pressure 100-200 atm1-5 atm (or atmospheric)The need for high-pressure reactors is a significant drawback of classical hydrogenation.
Catalyst Raney Nickel, Platinum OxideCustom-designed organometallic or enzymatic catalystsModern catalysts are often more sophisticated and selective but can also be more expensive.
Solvent Decalin, High-boiling alkanesDichloromethane, Toluene, Ethereal solventsModern methods often use more common and lower-boiling point laboratory solvents.
Environmental Impact High energy consumption, harsh conditionsLower energy consumption, often more benign reagentsThe trend in modern synthesis is towards more sustainable and "green" chemical processes.

Experimental Protocols

The following sections provide detailed methodologies for the classical and a representative modern synthesis of this compound.

3.1. Classical Route: High-Pressure Catalytic Hydrogenation of Phenanthrene

This protocol describes a typical procedure for the complete reduction of phenanthrene to perhydrophenanthrene (this compound) using a high-pressure hydrogenation approach.

  • Materials:

    • Phenanthrene (10.0 g, 56.1 mmol)

    • Raney Nickel (approx. 2.0 g, slurry in water)

    • Decalin (solvent, 150 mL)

    • Ethanol (B145695) (for washing)

    • High-pressure autoclave (e.g., Parr hydrogenator)

  • Procedure:

    • The high-pressure autoclave is charged with phenanthrene and decalin.

    • The Raney Nickel slurry is carefully washed with ethanol and then decalin to remove water before being added to the reactor.

    • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.

    • The reactor is pressurized with hydrogen to 150 atm.

    • The reaction mixture is heated to 200 °C with vigorous stirring.

    • The reaction is monitored by observing the pressure drop. The reaction is considered complete when hydrogen uptake ceases (typically 24-48 hours).

    • The reactor is cooled to room temperature and carefully depressurized.

    • The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with extreme care.

    • The solvent (decalin) is removed under reduced pressure (vacuum distillation).

    • The crude product is purified by fractional distillation or recrystallization to yield this compound as a mixture of stereoisomers.

3.2. Modern Route: A Representative Asymmetric Synthesis

This protocol outlines a hypothetical modern approach that could be used for the stereoselective synthesis of a specific this compound isomer, reflecting common strategies in contemporary organic synthesis.

  • Materials:

    • Substituted cyclohexanone (B45756) derivative (1.0 eq)

    • Substituted vinyl boronic acid (1.2 eq)

    • Chiral Palladium Catalyst (e.g., (R)-BINAP-Pd(II) complex, 2 mol%)

    • Potassium Phosphate (K₃PO₄, 3.0 eq)

    • 1,4-Dioxane (B91453) (solvent)

    • Anhydrous conditions (glovebox or Schlenk line)

  • Procedure:

    • A dry Schlenk flask is charged with the chiral palladium catalyst, potassium phosphate, and the substituted cyclohexanone derivative under an inert atmosphere (argon or nitrogen).

    • Anhydrous 1,4-dioxane is added, and the mixture is stirred for 10 minutes.

    • The substituted vinyl boronic acid is added, and the flask is sealed.

    • The reaction mixture is heated to 80 °C and stirred for 12 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature and quenched with water.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound precursor.

    • A subsequent diastereoselective reduction or cyclization step (often a one-pot cascade) would then be performed to yield the final desired stereoisomer of this compound.

Visualizing the Workflows and Logical Relationships

The following diagrams illustrate the conceptual differences between the classical and modern synthetic workflows.

G cluster_0 Classical Synthesis Workflow A Phenanthrene B High-Pressure Autoclave A->B C Catalytic Hydrogenation (High T, High P) B->C D Filtration C->D E Solvent Removal D->E F Purification E->F G Mixture of This compound Isomers F->G

Caption: Workflow for the classical synthesis of this compound.

G cluster_1 Modern Synthesis Workflow H Starting Materials (e.g., Cyclohexanone derivative) I Inert Atmosphere Reactor H->I J Catalytic Cascade Reaction (Mild Conditions) I->J K Aqueous Workup J->K L Chromatographic Purification K->L M Specific Stereoisomer of This compound L->M

Caption: A generalized workflow for a modern synthesis of this compound.

G cluster_2 Logical Comparison of Synthetic Routes cluster_classical Classical Route cluster_modern Modern Route C1 High Energy Input C2 Low Selectivity M1 Low Energy Input C1->M1 Improvement C3 Harsh Conditions M2 High Selectivity C2->M2 Improvement C4 Simple Starting Material M3 Mild Conditions C3->M3 Improvement M4 Complex Starting Material C4->M4 Trade-off

Caption: Logical relationship between classical and modern synthetic approaches.

Conclusion

While classical methods for the synthesis of this compound, such as catalytic hydrogenation, are effective for producing the saturated core, they often suffer from low yields, a lack of stereocontrol, and harsh, energy-intensive conditions. Modern synthetic methodologies, in contrast, offer significant advantages in terms of efficiency, selectivity, and sustainability. Although they may require more complex starting materials and catalysts, the ability to generate specific stereoisomers under mild conditions makes them highly valuable for applications in drug discovery and development. The choice of synthetic route will ultimately depend on the specific goals of the research, including the desired stereochemistry, scale, and available resources.

A Comparative Guide to the Quantitative Risk Assessment of Polycyclic Aromatic Hydrocarbons in Contaminated Soils

Author: BenchChem Technical Support Team. Date: December 2025

To fulfill the objective of this guide, we will use Phenanthrene (B1679779) , a well-studied and representative PAH, as a surrogate. The methodologies and data presented for Phenanthrene are illustrative of the approach that would be taken for a quantitative risk assessment of a similar compound, should the data become available.

This guide provides a comparative overview of quantitative data and experimental protocols relevant to the risk assessment of Phenanthrene in contaminated soils, aimed at researchers, scientists, and drug development professionals.

Quantitative Data for Phenanthrene in Soil

The following tables summarize key quantitative data for Phenanthrene, providing a basis for comparison in risk assessment.

Table 1: Ecological Soil Screening Levels for Phenanthrene

Ecological Soil Screening Levels (Eco-SSLs) are concentrations of contaminants in soil that are protective of ecological receptors.

Receptor GroupSoil Screening Level (mg/kg)EndpointReference
Plants--Data not available
Soil Invertebrates17 mg/kgReproduction (EC10)[1]
Birds--Data not available
Mammals--Data not available

Table 2: Ecological Safety Thresholds for Phenanthrene in Different Land Uses

These thresholds are based on the hazardous concentration for a certain percentage of species affected (HCx).

Land UseEcological Safety Threshold (mg/kg)Protection LevelReference
Agricultural and Forestry Land7 mg/kgHC₅[2]
Green Spaces and Squares35 mg/kgHC₂₀[2]
Residential Land95 mg/kgHC₄₀[2]
Commercial and Industrial Land122 mg/kgHC₅₀[2]

Table 3: Human Health-Based Soil Screening Levels for Phenanthrene

These levels are based on potential risks to human health.

Land UseSoil Screening Level (mg/kg)Risk BasisReference
Residential1500 mg/kgNon-carcinogenic[3]
Suburban Residential1.64E+04 mg/kgNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols for assessing Phenanthrene in soil.

1. Soil Toxicity Testing with Invertebrates (e.g., Enchytraeus crypticus)

  • Objective: To determine the effect of Phenanthrene on the reproduction of soil invertebrates.

  • Methodology:

    • Soil Spiking: A stock solution of Phenanthrene in an appropriate solvent (e.g., acetone) is prepared. This solution is then thoroughly mixed with the test soil to achieve the desired nominal concentrations. Control soils are treated with the solvent only. The solvent is allowed to evaporate completely.

    • Test Organisms: Adult, synchronized organisms (e.g., Enchytraeus crypticus) are introduced into the spiked and control soil samples.

    • Exposure: The test vessels are incubated under controlled conditions (e.g., temperature, light, moisture) for a specified period (e.g., 21 days).

    • Endpoint Assessment: At the end of the exposure period, the organisms are extracted from the soil, and the number of offspring is counted.

    • Data Analysis: The reproduction data is used to calculate effect concentrations, such as the EC10 (the concentration causing a 10% effect) and EC50 (the concentration causing a 50% effect), through regression analysis.[5]

2. Quantitative Analysis of Phenanthrene in Soil by Fluorescence Spectroscopy

  • Objective: To rapidly and accurately quantify the concentration of Phenanthrene in soil samples.

  • Methodology:

    • Sample Preparation: Soil samples with varying known concentrations of Phenanthrene are prepared.

    • Fluorescence Spectra Collection: A fluorescence spectrophotometer is used to collect the fluorescence spectra of the prepared soil samples.

    • Model Development: A quantitative analytical model is constructed using a chemometric method, such as Partial Least Squares (PLS) regression. The model is calibrated using the spectra of the prepared samples and their known Phenanthrene concentrations.

    • Prediction: The developed model can then be used to predict the Phenanthrene concentration in unknown soil samples based on their fluorescence spectra.[6][7]

3. Acute Toxicity Testing with Fish (e.g., Cyprinus carpio)

  • Objective: To determine the 96-hour median lethal concentration (LC50) of Phenanthrene for fish.

  • Methodology:

    • Test Solutions: A series of test solutions with logarithmically equidistant concentrations of Phenanthrene are prepared. A control group with no Phenanthrene is also included.

    • Test Organisms: Fish of a specific species and life stage are acclimated and then randomly distributed into the test tanks.

    • Exposure: The fish are exposed to the test solutions for 96 hours under controlled conditions (e.g., temperature, pH, light). The fish are not fed during the test.

    • Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

    • Data Analysis: The mortality data is used to calculate the 96h-LC50, the concentration of Phenanthrene that is lethal to 50% of the test organisms within 96 hours.[8]

Workflow for Quantitative Risk Assessment of Contaminated Soil

The following diagram illustrates the typical workflow for a quantitative risk assessment of a contaminant in soil.

QRA_Workflow cluster_0 Problem Formulation cluster_1 Analysis cluster_2 Risk Characterization cluster_3 Risk Management A Site Characterization (Identify Contaminants of Concern) B Identify Receptors and Exposure Pathways A->B C Develop Conceptual Site Model (CSM) B->C D Exposure Assessment (Quantify Intake/Uptake) C->D E Toxicity Assessment (Dose-Response Assessment) C->E F Risk Calculation (Compare Exposure and Toxicity) D->F E->F G Uncertainty Analysis F->G H Develop Remedial Action Objectives G->H

Caption: Workflow of Quantitative Risk Assessment for Contaminated Soil.

References

The Untapped Potential of Tetradecahydrophenanthrene Isomer Ratios in Geochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of geochemistry, the quest for reliable molecular fossils, or biomarkers, to unravel the Earth's history is paramount. While the utility of phenanthrene (B1679779) and its alkylated derivatives as indicators of thermal maturity is well-established, their fully saturated counterparts, tetradecahydrophenanthrenes (THPs), also known as perhydrophenanthrenes, represent a promising yet largely unexplored frontier. This guide provides a comparative analysis of the potential of THP isomer ratios as geochemical parameters, drawing analogies from well-understood biomarker systems and outlining the experimental framework for their investigation.

From Aromatic Precursors to Saturated Proxies: A Geochemical Transformation

During the processes of diagenesis and catagenesis, the organic matter in sedimentary rocks undergoes significant chemical alteration. Aromatic hydrocarbons, such as phenanthrene, can be hydrogenated to their saturated alicyclic forms. This transformation is influenced by factors like temperature, pressure, and the presence of mineral catalysts. The resulting mixture of THP stereoisomers is expected to change systematically with increasing thermal maturity, as less stable isomers convert to more thermodynamically stable forms. This principle of increasing molecular stability with thermal stress is the foundation for many established biomarker maturity parameters, including those based on hopanes and steranes.

Comparative Analysis of Geochemical Parameters

While direct experimental data correlating THP isomer ratios with geochemical parameters is currently limited in published literature, we can infer their potential performance by comparing them with established biomarker systems.

Geochemical ParameterAnalyte(s)Principle of ApplicationPotential Advantages of THP RatiosPotential Challenges of THP Ratios
Thermal Maturity
Vitrinite Reflectance (%Ro)Vitrinite maceralsMeasurement of the percentage of incident light reflected from polished vitrinite particles.Molecular-level precision, potentially applicable in a wider range of rock types where vitrinite is absent or suppressed.Lack of established correlation with %Ro; potential for source-specific variations in initial isomer distribution.
Hopane IsomerizationC31-C35 hopanesIsomerization at the C-22 position (22S/22S+22R) and C-17 and C-21 positions (Ts/Tm).[1]Different molecular structure may offer a complementary maturity range or sensitivity.Kinetic parameters of isomerization are unknown; potential for interference from co-eluting compounds.
Sterane IsomerizationC27-C29 steranesIsomerization at the C-20 position (20S/20S+20R) and C-14 and C-17 positions (ββ/αα+ββ).[1]May be less susceptible to biodegradation than some hopanes.Synthesis of individual isomers for calibration may be complex.
Methylphenanthrene Index (MPI)MethylphenanthrenesChanges in the relative abundance of thermally more stable β-type isomers (2- and 3-MP) to less stable α-type isomers (1- and 9-MP).As a saturated analogue, may be more resistant to alteration processes like oxidation.The direct relationship between MPI and THP isomer ratios is yet to be determined.
Source of Organic Matter
Pristane/Phytane (Pr/Ph) RatioAcyclic isoprenoidsReflects the redox conditions of the depositional environment and the source of organic matter.The distribution of THP isomers could potentially be influenced by the specific biological precursors, offering source-specific information.Initial isomer distributions from different organic matter types are unknown.
Tricyclic TerpanesC19-C30 tricyclic terpanesThe relative abundance of different tricyclic terpanes can indicate contributions from specific precursor organisms and depositional settings.[2]THPs, as tricyclic compounds, could provide analogous information, potentially highlighting different precursor inputs.Lack of studies linking specific THP isomers to biological precursors.
Depositional Environment
Gammacerane IndexGammaceraneHigh abundance is indicative of a stratified water column with anoxic bottom waters, often associated with saline or hypersaline environments.Certain THP isomers may be preferentially formed or preserved under specific environmental conditions.No current data links THP isomer distributions to specific depositional environments.

Experimental Protocols

The analysis of tetradecahydrophenanthrene isomers in geological samples would follow a well-established workflow for biomarker analysis.

Sample Preparation and Extraction
  • Crushing and Grinding: Source rock samples are crushed and ground to a fine powder (e.g., <100 mesh).

  • Solvent Extraction: The powdered rock is extracted with an organic solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v), using a Soxhlet apparatus for 72 hours. For crude oil samples, a simple dilution in an appropriate solvent is sufficient.

  • Asphaltene Precipitation: For heavy oils or bitumen-rich extracts, asphaltenes are precipitated by the addition of a non-polar solvent like n-hexane. The mixture is allowed to stand and then filtered to separate the maltene (soluble) fraction.

  • Fractionation: The maltene fraction is separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography. A glass column is packed with activated silica (B1680970) gel and alumina.

    • The saturated hydrocarbon fraction is eluted with n-hexane.

    • The aromatic hydrocarbon fraction is subsequently eluted with a mixture of n-hexane and DCM (e.g., 7:3 v/v).

    • The polar compounds are eluted with a mixture of DCM and methanol (e.g., 1:1 v/v).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is concentrated and analyzed by GC-MS.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example:

      • Initial temperature: 60°C (hold for 2 minutes)

      • Ramp 1: 10°C/min to 150°C

      • Ramp 2: 4°C/min to 300°C (hold for 20 minutes)

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-550) is used for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis and improved sensitivity, specific ions characteristic of the target compounds are monitored. For THPs, the molecular ion (m/z 192) and key fragment ions would be selected.

Visualizing Geochemical Workflows and Relationships

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in biomarker analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Source Rock or Crude Oil Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation GCMS GC-MS Analysis (Saturated Fraction) Fractionation->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Ratio_Calculation Isomer Ratio Calculation Data_Processing->Ratio_Calculation Correlation Correlation with Geochemical Parameters Ratio_Calculation->Correlation Logical_Relationship cluster_geological_processes Geological Processes cluster_molecular_transformation Molecular Transformation cluster_geochemical_application Geochemical Application Diagenesis Diagenesis Catagenesis Catagenesis Diagenesis->Catagenesis Increasing Burial & Temperature THP_Isomers This compound (Saturated Isomers) Catagenesis->THP_Isomers influences Phenanthrene Phenanthrene (Aromatic Precursor) Phenanthrene->THP_Isomers Hydrogenation Isomer_Ratios THP Isomer Ratios THP_Isomers->Isomer_Ratios Geo_Parameters Geochemical Parameters (Maturity, Source, Environment) Isomer_Ratios->Geo_Parameters Correlation

References

Safety Operating Guide

Proper Disposal of Tetradecahydrophenanthrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, please consult your institution's specific waste management protocols. This document provides general guidance and should be used in conjunction with your facility's established procedures.

The proper disposal of Tetradecahydrophenanthrene is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is recognized as harmful if swallowed and presents a significant, long-lasting hazard to aquatic life.[1][2] Adherence to the following procedures is essential for responsible chemical waste management.

Key Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects[2]
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound can inform safe handling and storage practices.

PropertyValue
Molecular FormulaC14H24[1]
Molecular Weight192.34 g/mol [1]
Melting Point-3°C[4]
Boiling Point273.7°C at 760 mmHg[4]
Flash Point105.1°C[4]
Density0.914 g/cm³[4]
SolubilityInsoluble in water[5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of the contents and container to an approved waste disposal plant .[2][5] The following protocol outlines the necessary steps for laboratory personnel.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat and ensure exposed skin is covered.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Waste Stream: Designate a specific, clearly labeled waste container for this compound and materials contaminated with it. The label should include the chemical name and relevant hazard symbols.

  • Contaminated Materials: This includes any residual solid or solutions of this compound, as well as contaminated items such as pipette tips, gloves, and weighing paper.

  • Container Type: Use a chemically compatible, sealable container for waste collection.

3. Preparing for Disposal:

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Secure Packaging: Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Labeling: The waste container must be accurately and fully labeled according to your institution's and local regulations. This typically includes the chemical name, concentration, and hazard warnings.

4. Storage Pending Disposal:

  • Storage Location: Store the sealed waste container in a designated, secure waste accumulation area. This area should be away from drains and sources of ignition.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

5. Arranging for Final Disposal:

  • Contact EHS: Follow your institution's procedures for requesting a chemical waste pickup. This is typically handled by the Environmental Health and Safety (EHS) office.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

  • Professional Disposal: The EHS office will arrange for the collection and transportation of the waste to a licensed and approved waste disposal facility.

Disposal Workflow

Tetradecahydrophenanthrene_Disposal_Workflow cluster_lab_operations In the Laboratory cluster_waste_management Waste Management and Disposal A Wear Appropriate PPE B Segregate Waste into a Labeled, Compatible Container A->B C Collect Solid Residue and Contaminated Materials B->C D Tightly Seal Waste Container C->D E Store Sealed Container in a Designated Waste Accumulation Area D->E Transfer to Storage F Request Waste Pickup from Institutional EHS Office E->F G Complete Required Waste Disposal Documentation F->G H Transfer to an Approved Waste Disposal Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.